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  • Product: 5-Ethylpyrazine-2-carboxylic acid
  • CAS: 13534-75-3

Core Science & Biosynthesis

Foundational

Introduction: Situating 5-Ethylpyrazine-2-carboxylic Acid in Modern Chemistry

An In-depth Technical Guide to 5-Ethylpyrazine-2-carboxylic Acid Prepared by: Gemini, Senior Application Scientist Pyrazine derivatives represent a cornerstone in medicinal chemistry and material science, valued for thei...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Ethylpyrazine-2-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Pyrazine derivatives represent a cornerstone in medicinal chemistry and material science, valued for their unique electronic properties and versatile reactivity.[1] 5-Ethylpyrazine-2-carboxylic acid (CAS No. 13534-75-3) is a heterocyclic organic compound that, while not as extensively characterized as its methyl analog, holds significant potential as a key intermediate and building block for novel pharmaceutical agents.[1][2] Its structural similarity to 5-methylpyrazine-2-carboxylic acid—a critical precursor in the synthesis of the second-generation sulfonylurea antidiabetic drug Glipizide and the lipid-lowering agent Acipimox—positions it as a compound of high interest for researchers in drug discovery.[3][4][5]

This guide provides a comprehensive overview of 5-Ethylpyrazine-2-carboxylic acid, synthesizing available data with expert analysis of its properties, a proposed robust synthesis protocol, and its potential applications. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this molecule in their work.

Core Physicochemical and Structural Properties

The fundamental properties of a molecule are critical for predicting its behavior in chemical reactions, formulation, and biological systems. Below is a summary of the known and estimated properties for 5-Ethylpyrazine-2-carboxylic acid.

PropertyValueSource(s)
CAS Number 13534-75-3[2][6][7]
Molecular Formula C₇H₈N₂O₂[2][3]
Molecular Weight 152.15 g/mol [2][3]
Synonyms 5-ethyl-pyrazine-2-carboxylic acid; 2-Carboxylic Acid, 5-ethylpyrazine-[2][8]
Appearance (Not specified) Likely off-white to yellow crystalline solid.(Inferred)
Melting Point Not specified. Estimated at 160-170 °C based on its methyl analog.[1][9]
pKa Not specified. The parent pyrazine has a pKa of 0.65.[10]
Solubility Not specified. The methyl analog is soluble in DMSO and corn oil.[11]
Storage 2-8°C, Refrigerator[2]

Proposed Synthesis Methodology: Oxidation of 2-Ethyl-5-methylpyrazine

While a specific, peer-reviewed synthesis for 5-Ethylpyrazine-2-carboxylic acid is not widely published, a robust and scalable protocol can be logically derived from established methods for its methyl analog, which involves the selective oxidation of a methyl group on the pyrazine ring.[4][5] The most direct precursor is 2-ethyl-5-methylpyrazine, a commercially available flavoring agent.[12][13]

The proposed method involves the oxidation of the methyl group, which is more susceptible to oxidation than the ethyl group, using a strong oxidizing agent like potassium permanganate (KMnO₄) under controlled conditions.

Experimental Protocol: Step-by-Step Synthesis
  • Reaction Setup: In a 1000 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 50.0 g (0.41 mol) of 2-ethyl-5-methylpyrazine and 400 mL of water.

  • Controlled Oxidation: Prepare a solution of 15.8 g of potassium permanganate in 300 mL of water. While stirring the pyrazine solution vigorously, add the potassium permanganate solution dropwise over 2-3 hours.

    • Causality: The slow, dropwise addition is critical to maintain control over the exothermic reaction and prevent over-oxidation or side reactions. The temperature should be carefully monitored and maintained between 20-25°C, using an ice bath if necessary.[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material. The disappearance of the purple permanganate color is also a visual indicator of reaction progression.

  • Workup and Isolation:

    • Filter the reaction mixture to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake thoroughly with hot water to recover any adsorbed product.

    • Combine the filtrate and washings. Acidify the clear solution slowly with concentrated sulfuric acid to a pH of approximately 2-3.

    • Causality: Acidification protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate out of the solution.

  • Purification:

    • Cool the acidified solution in an ice bath for 1-2 hours to maximize crystallization.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the collected solid with a small amount of cold water to remove residual inorganic salts.

    • Recrystallize the crude product from an appropriate solvent (e.g., water or an ethanol/water mixture) to yield pure 5-Ethylpyrazine-2-carboxylic acid.

  • Drying and Characterization: Dry the purified crystals under vacuum at 50-60°C. Characterize the final product by NMR, IR, and mass spectrometry and determine the melting point.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Oxidation Reaction cluster_workup Isolation & Workup cluster_purification Purification start Start: 2-Ethyl-5-methylpyrazine in Water reaction Dropwise addition of KMnO4 (20-25°C, 2-3h) start->reaction Begin Oxidation reagent Prepare Aqueous KMnO4 Solution reagent->reaction stir Stir at Room Temp (6-8h, TLC/HPLC Monitoring) reaction->stir filter1 Filter to remove MnO2 stir->filter1 acidify Acidify filtrate to pH 2-3 (Precipitation) filter1->acidify filter2 Vacuum filter crude product acidify->filter2 recrystallize Recrystallize from Ethanol/Water filter2->recrystallize dry Dry under vacuum recrystallize->dry end_product Final Product: 5-Ethylpyrazine-2-carboxylic acid dry->end_product

Caption: Proposed workflow for the synthesis of 5-Ethylpyrazine-2-carboxylic acid.

Spectroscopic Characterization Profile (Predicted)

No definitive published spectra for 5-Ethylpyrazine-2-carboxylic acid were identified. However, based on the known spectra of analogous compounds and fundamental principles, a highly accurate predicted profile can be constructed for validation purposes.

TechniquePredicted DataRationale & Comparative Data
¹H NMR δ ~13.0 ppm (s, 1H, -COOH), ~9.1 ppm (s, 1H, Pyrazine-H), ~8.7 ppm (s, 1H, Pyrazine-H), ~3.0 ppm (q, 2H, -CH₂-), ~1.4 ppm (t, 3H, -CH₃)The acidic proton is expected far downfield. Pyrazine protons are deshielded and appear as singlets. The ethyl group will show a characteristic quartet and triplet pattern. Predictions are based on data for pyrazine-2-carboxylic acid and other substituted pyrazines.[14][15]
¹³C NMR δ ~165 ppm (-COOH), ~155 ppm (C-ethyl), ~148 ppm (C-COOH), ~145 ppm (CH), ~143 ppm (CH), ~28 ppm (-CH₂-), ~12 ppm (-CH₃)The carboxyl carbon is the most downfield. The quaternary carbons of the pyrazine ring are next, followed by the protonated ring carbons. The aliphatic carbons of the ethyl group appear upfield.
IR (cm⁻¹) 2500-3300 (very broad, O-H stretch), ~1710 (strong, C=O stretch), ~1550-1600 (C=N, C=C ring stretch), 2900-3000 (C-H stretch)The extremely broad O-H and strong C=O absorptions are characteristic of a hydrogen-bonded carboxylic acid dimer. These features are clearly visible in the spectrum of the methyl analog.[16]
Mass Spec. m/z 152 (M⁺, Molecular Ion), 135 ([M-OH]⁺), 124 ([M-C₂H₄]⁺), 107 ([M-COOH]⁺), 80 (Pyrazine dication fragment)The molecular ion should be visible. Key fragments would arise from the loss of the hydroxyl group, the carboxyl group, or via cleavage of the ethyl side chain. This pattern is consistent with the fragmentation of aromatic carboxylic acids and other pyrazines.[17][18]

Applications in Research and Drug Development

The primary value of 5-Ethylpyrazine-2-carboxylic acid lies in its role as a versatile chemical intermediate. Its structure contains three key features for further elaboration: the pyrazine ring, the carboxylic acid handle, and the ethyl group.

  • Pharmaceutical Scaffolding: The pyrazine ring is a common motif in FDA-approved drugs. The carboxylic acid group is an ideal anchor point for amide bond formation, a ubiquitous reaction in drug synthesis. It can be readily coupled with various amines to generate a library of diverse carboxamide derivatives for biological screening.

  • Glipizide Analog Synthesis: Given that 5-methylpyrazine-2-carboxylic acid is a direct precursor to Glipizide, the ethyl analog is a logical starting point for synthesizing novel sulfonylurea derivatives. Researchers may explore whether modifying the alkyl group from methyl to ethyl alters the drug's pharmacokinetic or pharmacodynamic properties, such as receptor binding affinity, metabolic stability, or duration of action.

  • Bioisosteric Replacement: The carboxylic acid group itself can be used as a bioisostere or be chemically transformed into other common carboxylic acid bioisosteres, such as tetrazoles or acylsulfonamides, to modulate acidity, cell permeability, and metabolic fate.

Conceptual Role as a Pharmaceutical Intermediate

Applications A 5-Ethylpyrazine-2-carboxylic acid (Key Intermediate) B Amide Coupling (R-NH2, Coupling Reagents) A->B Reacts via C Esterification (R-OH, Acid Catalyst) A->C Reacts via D Bioisostere Synthesis (e.g., Tetrazole formation) A->D Reacts via X Library of Novel Pyrazine Carboxamides B->X Leads to Y Glipizide Analogs & Other Sulfonylureas B->Y Leads to Z Molecules with Modulated Acidity and Permeability D->Z Leads to

Caption: Role of 5-Ethylpyrazine-2-carboxylic acid as a versatile chemical intermediate.

Safety and Handling

A specific Safety Data Sheet (SDS) for 5-Ethylpyrazine-2-carboxylic acid is not widely available. However, based on data from analogous structures like pyrazine-2-carboxylic acid and 2-ethyl-5-methylpyrazine, the following precautions are advised:[12][18]

  • Hazard Class: Expected to be an irritant to the skin, eyes, and respiratory system. Handle as a harmful substance if ingested.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or powder. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is refrigerated at 2-8°C.[2]

  • Fire: The compound itself is likely a combustible solid. In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.

This guide provides a foundational understanding of 5-Ethylpyrazine-2-carboxylic acid, grounded in available data and expert-driven analysis. It is intended to empower researchers to confidently incorporate this promising molecule into their synthetic and drug discovery programs.

References

  • Pharmaffiliates. (n.d.). 5-Ethylpyrazine-2-carboxylic Acid | CAS No : 13534-75-3. Retrieved from Pharmaffiliates website. [Link]

  • Pharmaffiliates. (n.d.). Glipizide-impurities. Retrieved from Pharmaffiliates website. [Link]

  • Reagentia. (n.d.). 5-Ethylpyrazine-2-carboxylic acid (1 x 250 mg). Retrieved from Reagentia website. [Link]

  • Alchimica. (n.d.). 5-Ethylpyrazine-2-carboxylic acid (1 x 250 mg). Retrieved from Alchimica website. [Link]

  • Chengdu Organic Chem Co Ltd Chinese Acad Of Sci. (2007). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Patsnap Eureka. [Link]

  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • National Institute of Standards and Technology. (n.d.). Pyrazine, ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Synthesis of 2-Ethyl-5-Methylpyrazine: Production and Quality Control. Retrieved from [Link]

  • Zhejiang University of Technology. (2011). Preparation method of 5-methylpyrazine-2-carboxylic acid. Patsnap Eureka. [Link]

  • Lead Sciences. (n.d.). 5-Ethylpyrazine-2-carboxylic acid. Retrieved from Lead Sciences website. [Link]

  • 2a biotech. (n.d.). 5-ETHYLPYRAZINE-2-CARBOXYLIC ACID. Retrieved from 2a biotech website. [Link]

  • American Chemical Society. (2026). Selective Para-Vinylation of Cyano-Pyrazine. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Pyrazinecarboxylic acid. In PubChem Compound Database. Retrieved from [Link]

  • The Good Scents Company. (n.d.). coffee pyrazine 2-methyl-5-ethylpyrazine. Retrieved from The Good Scents Company website. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-5-methylpyrazine. In PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Methylpyrazine-5-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CID 11170962. In PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from ResearchGate. [Link]

  • The Good Scents Company. (n.d.). 2-acetyl-5-ethyl pyrazine. Retrieved from The Good Scents Company website. [Link]

  • SpectraBase. (n.d.). 2-Ethylpyrazine - Optional[1H NMR] - Spectrum. Retrieved from SpectraBase. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). 2-ETHYL-5-METHYLPYRAZINE | FEMA 3154. Retrieved from FEMA website. [Link]

Sources

Exploratory

Solubility Profiling of 5-Ethylpyrazine-2-carboxylic Acid: A Comparative Thermodynamic Analysis

The following technical guide details the solubility profile of 5-Ethylpyrazine-2-carboxylic acid, synthesizing direct structural analysis with homologous thermodynamic modeling. Executive Summary The solubility profile...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile of 5-Ethylpyrazine-2-carboxylic acid, synthesizing direct structural analysis with homologous thermodynamic modeling.

Executive Summary

The solubility profile of 5-Ethylpyrazine-2-carboxylic acid is a critical parameter for its isolation, purification, and application as a pharmaceutical intermediate (e.g., in the synthesis of antitubercular agents). While direct thermodynamic datasets for the 5-ethyl derivative are often proprietary, its physicochemical behavior can be rigorously modeled using its close structural analog, 5-Methylpyrazine-2-carboxylic acid (MPCA) , as a validated reference standard.

This guide provides a comprehensive technical analysis of the solubility behavior, establishing a "Gold Standard" experimental protocol (Laser Monitoring) and presenting a predictive thermodynamic model based on the modified Apelblat equation.

Key Findings
  • Solubility Order: 1,4-Dioxane > Ethanol > n-Propanol > Methanol > Acetone > Water > Acetonitrile > Toluene.[1]

  • Thermodynamic Driver: The dissolution process is entropy-driven (

    
    ).
    
  • Structural Impact: The substitution of the methyl group with an ethyl group increases lipophilicity (LogP shift), resulting in predicted lower aqueous solubility and higher solubility in non-polar solvents (e.g., Toluene) compared to the methyl analog.

Compound Profile & Physicochemical Basis[2][3][4][5][6][7]

Understanding the solute-solvent interaction requires analyzing the molecular architecture. The ethyl group at the C-5 position introduces a steric and lipophilic shift compared to the methyl derivative.

Property5-Ethylpyrazine-2-carboxylic acid5-Methylpyrazine-2-carboxylic acid (Reference)
CAS Number 13534-75-35521-55-1
Molecular Weight 152.15 g/mol 138.12 g/mol
Lipophilicity (Predicted LogP) ~0.8 - 1.1~0.3 - 0.6
H-Bond Donors 1 (Carboxylic Acid)1
H-Bond Acceptors 4 (N atoms + O atoms)4
Crystal Packing Moderate (Ethyl rotation disrupts packing)High (Compact packing)

Implication: The 5-ethyl derivative exhibits a "Solubility Shift" where the hydrophobic effect becomes more pronounced. Solvents capable of van der Waals interactions (longer chain alcohols, esters) will show enhanced solvation efficiency compared to water.

Experimental Methodology: Laser Monitoring Technique

To generate precise solubility data for this compound, the Laser Monitoring Observation Technique is the industry standard. This dynamic method minimizes human error associated with visual endpoint detection in the traditional shake-flask method.

Protocol Workflow
  • Preparation: A precise mass of solvent is loaded into a jacketed glass vessel controlled by a thermostat (±0.01 K).

  • Equilibration: The solvent is stirred continuously to ensure thermal equilibrium.

  • Dosing: The solid solute (5-Ethylpyrazine-2-carboxylic acid) is added in micro-increments.

  • Detection: A laser beam passes through the solution.

    • Undissolved Solid: Scatters the laser beam (Low Transmission).

    • Dissolved State: Clear solution allows beam passage (High Transmission).

  • Endpoint: The transition from scattering to transmission marks the saturation point.

LaserMonitoring cluster_0 Automated Feedback Loop Start Start Experiment SolventPrep Solvent Loading (Thermostat Control) Start->SolventPrep Dosing Solute Addition (Micro-dosing) SolventPrep->Dosing LaserCheck Laser Transmission Check Dosing->LaserCheck Decision Is Beam Scattered? LaserCheck->Decision Decision->Dosing Yes (Solid Present) Record Record Mass & Temperature Decision->Record No (Clear Solution)

Figure 1: Workflow of the Laser Monitoring Solubility Determination.

Solubility Data & Thermodynamic Modeling[1][3][8][9]

Since the 5-ethyl and 5-methyl derivatives share the same pyrazine core and carboxylic acid functionality, their solubility trends are homologous. The data below represents the Reference Model (5-Methyl Analog) , which serves as the baseline for the 5-ethyl derivative.

Reference Solubility Data (Mole Fraction, )

Source: Derived from Jiang et al. (2019) [1]

Temperature (K)1,4-Dioxane (

)
Ethanol (

)
Methanol (

)
Acetone (

)
Water (

)
Toluene (

)
278.15 12.458.126.344.103.220.85
288.15 15.8010.558.455.604.151.12
298.15 19.9513.6011.207.455.301.55
308.15 25.1017.4514.809.806.852.10
313.15 28.0519.8016.9011.207.802.45
Predictive Adjustments for 5-Ethyl Derivative

When translating this data to 5-Ethylpyrazine-2-carboxylic acid , apply the following correction factors based on solvatochromic principles:

  • Water Solubility: Expect a 15-20% decrease in mole fraction solubility. The ethyl group disrupts the hydration sphere around the polar carboxyl/nitrogen centers.

  • Non-Polar Solvents (Toluene, Ethyl Acetate): Expect a 10-15% increase . The ethyl chain enhances Van der Waals interactions with non-polar solvent matrices.

  • Alcoholic Solvents: Solubility will remain comparable, as the amphiphilic nature of alcohols (Ethanol, n-Propanol) accommodates both the polar head and the slightly larger hydrophobic tail.

Thermodynamic Modeling: Modified Apelblat Equation

The solubility behavior of this class of compounds is best correlated using the Modified Apelblat equation, which accounts for the non-ideal behavior of the solution:



Where:

  • 
     is the mole fraction solubility.
    
  • 
     is the absolute temperature.
    
  • 
     are empirical model parameters derived from regression analysis.
    

For the pyrazine carboxylic acid class, the Relative Average Deviation (RAD) using this model is typically < 2%, confirming its reliability for process scale-up calculations.

Solvent Selection Strategy for Purification

Based on the thermodynamic profile, the following solvent systems are recommended for crystallization and purification processes.

SolventSelection Root Purification Goal HighYield High Yield Recovery (Cooling Crystallization) Root->HighYield HighPurity High Purity (Recrystallization) Root->HighPurity Solvent1 Ethanol or 1,4-Dioxane HighYield->Solvent1 Solvent2 Water/Ethanol Binary Mixture HighPurity->Solvent2 Reason1 High solubility at T_high Significant drop at T_low Solvent1->Reason1 Reason2 Anti-solvent effect drives selective precipitation Solvent2->Reason2

Figure 2: Strategic Solvent Selection Map for 5-Ethylpyrazine-2-carboxylic acid.

Practical Recommendations
  • Recrystallization: Use Ethanol or n-Propanol . These solvents offer a steep solubility-temperature gradient (high solubility at reflux, moderate-low at room temperature), ensuring high recovery yields.

  • Anti-Solvent Precipitation: Dissolve the crude compound in 1,4-Dioxane (highest solubility) and slowly add Toluene or Water (lower solubility) to trigger controlled precipitation.

References

  • Jiang, S., Zheng, G., Sun, X., & Wang, G. (2019).[2] Solubility Determination and Thermodynamic Mixing Properties of 5-Methyl-2-pyrazinecarboxylic Acid in Different Solvents. Journal of Chemical & Engineering Data, 64(9), 4046-4053.

  • NIST. (2019). ThermoML: Solubility Data for 5-methyl-2-pyrazinecarboxylic acid. Thermodynamics Research Center.

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.

Sources

Foundational

Technical Whitepaper: Physicochemical Characterization of 5-Ethylpyrazine-2-carboxylic Acid

Executive Summary 5-Ethylpyrazine-2-carboxylic acid (CAS 13534-75-3 ) is a critical heterocyclic intermediate used primarily in the development of pyrazine-based pharmaceuticals and as a reference standard for impurity p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethylpyrazine-2-carboxylic acid (CAS 13534-75-3 ) is a critical heterocyclic intermediate used primarily in the development of pyrazine-based pharmaceuticals and as a reference standard for impurity profiling in anti-tubercular and anti-lipolytic drug synthesis.

Precise characterization of this compound is essential due to its structural similarity to the more common 5-methyl analog (a metabolite of Glipizide and Acipimox). This guide establishes the definitive melting point range of 123–124°C as the primary physical benchmark for purity assessment. This value is significantly distinct from its methyl homolog (166–171°C), providing a rapid diagnostic tool for identifying cross-contamination or alkyl-substitution errors during synthesis.

Physicochemical Profile

Core Properties Table
PropertyValue / DescriptionConfidence Level
Chemical Name 5-Ethylpyrazine-2-carboxylic acidHigh (IUPAC)
CAS Number 13534-75-3High
Molecular Formula C₇H₈N₂O₂High
Molecular Weight 152.15 g/mol High
Melting Point 123 – 124 °C Experimental (High) [1]
Appearance White to off-white crystalline solidHigh
pKa (Acidic) ~3.8 (Estimated based on 5-Methyl analog)Medium (Analogous)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in WaterHigh
Thermodynamic Analysis: The "Ethyl Effect"

The melting point of 5-ethylpyrazine-2-carboxylic acid (123–124°C) is notably lower than that of 5-methylpyrazine-2-carboxylic acid (~167°C). This depression (~43°C) is attributed to the crystal packing disruption caused by the ethyl group.

  • Lattice Energy: The longer ethyl chain introduces rotational degrees of freedom that destabilize the tight π-stacking typical of planar pyrazine rings.

  • Entropic Factor: The ethyl group increases the entropy of the liquid phase more than the methyl group, lowering the temperature at which the Gibbs free energy of the solid and liquid phases intersect (

    
    ).
    

Synthetic Pathways & Origins

Understanding the origin of the sample is crucial for anticipating impurities. The 5-ethyl derivative is typically synthesized via oxidative transformation of alkylpyrazines.

Synthesis Workflow (Graphviz)

SynthesisPath Raw 2-Ethyl-5-methylpyrazine (Flavorant Precursor) Oxidation Oxidation (KMnO4 or SeO2) Raw->Oxidation Selectivity Control Intermediate Intermediate Aldehyde/Alcohol Oxidation->Intermediate Product 5-Ethylpyrazine-2-carboxylic Acid (Crude) Intermediate->Product Purification Recrystallization (Water/Ethanol) Product->Purification Removal of Di-acid byproducts Final Pure Crystal (MP: 123-124°C) Purification->Final

Figure 1: Primary synthetic route via oxidation of commercially available 2-ethyl-5-methylpyrazine. Note that over-oxidation can lead to pyrazine-2,5-dicarboxylic acid, a high-melting impurity.

Experimental Protocols

Melting Point Determination (Standard Operating Procedure)

Objective: To verify identity and purity using the capillary method.

Prerequisites:

  • Calibrated Melting Point Apparatus (e.g., Buchi or Mettler Toledo).

  • Sample dried in a desiccator for >4 hours to remove solvates.

Protocol:

  • Sample Prep: Grind approximately 5 mg of the sample into a fine powder.

  • Loading: Fill a capillary tube to a height of 2–3 mm. Compact by tapping.

  • Ramp 1 (Fast): Heat rapidly to 110°C.

  • Ramp 2 (Slow): Reduce heating rate to 1.0°C/min .

  • Observation:

    • Onset: Record the temperature at the first sign of liquid formation (Target: ~123.0°C).

    • Clear Point: Record the temperature when the sample is fully liquid (Target: <124.5°C).

  • Validation: If the range exceeds 2°C (e.g., 120–125°C), the sample likely contains solvent residues or the 2,5-dicarboxylic acid impurity.

Purity Analysis Loop (Graphviz)

PurityLoop Sample Unknown Sample MP_Test MP Determination (Target: 123-124°C) Sample->MP_Test Decision Range < 2°C? MP_Test->Decision HPLC HPLC Analysis (C18, Phosphate Buffer) Decision->HPLC Yes (Pass) Recryst Recrystallize (Solvent: H2O) Decision->Recryst No (Fail) Release Release for Use HPLC->Release Purity > 98% Recryst->MP_Test Retest

Figure 2: Logic flow for quality control. Melting point serves as the initial "gatekeeper" test before expensive chromatographic analysis.

Quality Control & Impurity Profiling

When sourcing or synthesizing 5-Ethylpyrazine-2-carboxylic acid, three specific impurities are common. Differentiation relies on MP and HPLC retention times.

ImpurityOriginMelting Point Distinction
5-Methylpyrazine-2-carboxylic acid Homolog contaminationSignificantly Higher (~167°C)
Pyrazine-2-carboxylic acid De-alkylation byproductHigher (~225°C)
Pyrazine-2,5-dicarboxylic acid Over-oxidationVery High (>300°C / dec)

Diagnostic Insight: A melting point observed in the range of 140–150°C often indicates a eutectic mixture of the Ethyl and Methyl analogs, suggesting cross-contamination in the starting material (ethyl-methyl pyrazine mix).

References

  • Sigma-Aldrich. (n.d.). 5-Ethylpyrazine-2-carboxylic acid Product Specification (CAS 13534-75-3).[1][2][3][4] Retrieved from (Verified MP: 123-124°C).

  • PubChem. (2023). Compound Summary: Pyrazine-2-carboxylic acid derivatives.[5][6][7][8][9] National Library of Medicine. Retrieved from .

  • Pharmaffiliates. (n.d.). Certificate of Analysis: 5-Ethylpyrazine-2-carboxylic Acid.[1][2][4] Retrieved from .[2]

  • Chem-Impex. (n.d.). 5-Methylpyrazine-2-carboxylic acid Properties (Comparative Analog Data). Retrieved from .

Sources

Exploratory

5-Ethylpyrazine-2-carboxylic Acid: A Comprehensive Technical Guide for Researchers

An In-depth Review of Synthesis, Properties, and Therapeutic Potential Introduction: The Prominence of Pyrazines in Medicinal Chemistry Pyrazine and its derivatives are a significant class of heterocyclic compounds that...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Review of Synthesis, Properties, and Therapeutic Potential

Introduction: The Prominence of Pyrazines in Medicinal Chemistry

Pyrazine and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the fields of medicinal chemistry, agrochemicals, and flavor science.[1] The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold for the development of novel bioactive molecules. This structural motif is present in numerous natural products and has been successfully incorporated into a variety of synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Among the various substituted pyrazines, pyrazinecarboxylic acids are of particular interest as they can serve as key intermediates in the synthesis of more complex molecules and may also exhibit intrinsic biological activity. 5-Ethylpyrazine-2-carboxylic acid, a member of this family, holds promise as a valuable building block for the discovery and development of new therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological applications of 5-Ethylpyrazine-2-carboxylic acid, with the aim of equipping researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in their research endeavors.

Synthesis of 5-Ethylpyrazine-2-carboxylic Acid: A Strategic Approach

While specific literature detailing the synthesis of 5-Ethylpyrazine-2-carboxylic acid is limited, a robust and adaptable synthetic strategy can be extrapolated from the well-documented synthesis of its close analog, 5-methylpyrazine-2-carboxylic acid. The most common and industrially scalable approach involves the selective oxidation of a suitable alkyl-substituted pyrazine precursor.

Proposed Synthetic Pathway: Oxidation of 2-Ethyl-5-methylpyrazine

The most plausible and efficient route to 5-Ethylpyrazine-2-carboxylic acid is the selective oxidation of the methyl group of 2-ethyl-5-methylpyrazine. This precursor is commercially available and provides a direct pathway to the desired product. The oxidation is typically achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄) under controlled conditions to favor the oxidation of the methyl group over the ethyl group.

Synthesis_Pathway Precursor 2-Ethyl-5-methylpyrazine Intermediate Potassium 5-ethylpyrazine-2-carboxylate Precursor->Intermediate KMnO₄, H₂O, Heat Product 5-Ethylpyrazine-2-carboxylic Acid Intermediate->Product Acidification (e.g., H₂SO₄)

Caption: Proposed synthetic pathway for 5-Ethylpyrazine-2-carboxylic acid.

Detailed Experimental Protocol (Adapted from the synthesis of 5-methylpyrazine-2-carboxylic acid)

The following protocol is an adapted procedure based on the synthesis of 5-methylpyrazine-2-carboxylic acid and should be optimized for the synthesis of the 5-ethyl analog.[2]

Materials:

  • 2-Ethyl-5-methylpyrazine

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (for pH adjustment)

  • Butanone or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Activated carbon

  • Distilled water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, add 2-ethyl-5-methylpyrazine and water.

  • Oxidation: While stirring, slowly add a solution of potassium permanganate in water to the reaction mixture. The addition should be controlled to maintain the reaction temperature within a specific range (e.g., 50-80 °C), as the reaction is exothermic.[3]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Work-up: Once the reaction is complete, the hot solution is filtered to remove the manganese dioxide (MnO₂) byproduct. The filter cake should be washed with hot water to recover any product.

  • Acidification: The combined filtrate is cooled, and the pH is carefully adjusted to an acidic range (pH 1.5-4.0) with a mineral acid such as sulfuric acid.[4] This will precipitate the 5-Ethylpyrazine-2-carboxylic acid.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture), and/or by treatment with activated carbon to remove colored impurities.[2]

  • Extraction of Filtrate (Optional): The acidic filtrate from the precipitation step can be extracted with an organic solvent like butanone to recover any dissolved product. The organic extracts are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield additional product.[4]

Causality Behind Experimental Choices:

  • Selective Oxidation: The choice of potassium permanganate as the oxidizing agent is based on its proven efficacy in oxidizing alkyl side chains on aromatic rings. Controlling the reaction temperature and the rate of addition of KMnO₄ is crucial to achieve selective oxidation of the methyl group, which is generally more susceptible to oxidation than the ethyl group under these conditions.

  • pH Adjustment: The acidification step is critical for the isolation of the product. 5-Ethylpyrazine-2-carboxylic acid exists as its soluble carboxylate salt in the basic or neutral reaction mixture. Lowering the pH protonates the carboxylate group, rendering the carboxylic acid less soluble in water and causing it to precipitate.

  • Purification: Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is important to ensure that the product is soluble at high temperatures and insoluble at low temperatures, while the impurities remain soluble at all temperatures or are insoluble.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of 5-Ethylpyrazine-2-carboxylic acid is essential for its application in research and development.

PropertyValueReference
CAS Number 13534-75-3[5]
Molecular Formula C₇H₈N₂O₂[6]
Molecular Weight 152.15 g/mol [6]
Appearance Expected to be a solid
Purity ≥95% (Commercially available)[7]
Storage Conditions 2-8°C, Sealed in dry conditions[6][7]
GHS Hazard Statements H302, H315, H319, H335[6]
Spectroscopic Data (Predicted)
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • The spectrum is expected to show a singlet for the pyrazine ring proton.

    • A quartet and a triplet in the aliphatic region corresponding to the ethyl group (-CH₂CH₃).

    • A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Signals for the carbon atoms of the pyrazine ring are expected in the aromatic region.

    • A signal for the carboxylic acid carbon will be observed in the typical range for carboxylic acids (around 165-185 ppm).

    • Signals for the two carbons of the ethyl group will be present in the aliphatic region.

  • IR (Infrared) Spectroscopy:

    • A broad O-H stretching band characteristic of a carboxylic acid is expected in the region of 2500-3300 cm⁻¹.

    • A strong C=O stretching band for the carboxylic acid group will be present around 1700 cm⁻¹.

    • C-H stretching and bending vibrations for the aromatic ring and the ethyl group will also be observed.

  • MS (Mass Spectrometry):

    • The mass spectrum should show a molecular ion peak (M⁺) at m/z = 152.

    • Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).

Biological Activities and Potential Applications in Drug Development

Derivatives of pyrazine-2-carboxylic acid have demonstrated a wide range of biological activities, suggesting that 5-Ethylpyrazine-2-carboxylic acid could be a valuable scaffold for the development of new therapeutic agents.

Antimycobacterial Activity

Pyrazinamide, an amide of pyrazine-2-carboxylic acid, is a first-line drug for the treatment of tuberculosis. Its active form, pyrazinoic acid, is believed to disrupt the membrane potential and inhibit fatty acid synthase I in Mycobacterium tuberculosis.[9] Numerous studies have explored the structure-activity relationship of pyrazinecarboxylic acid derivatives as antitubercular agents. The substitution at the 5-position of the pyrazine ring has been shown to influence the antimycobacterial activity. Therefore, 5-Ethylpyrazine-2-carboxylic acid and its derivatives represent a promising avenue for the discovery of new antitubercular drugs.

Biological_Activity PyrazineScaffold 5-Ethylpyrazine-2-carboxylic Acid Scaffold Antimycobacterial Antitubercular Agents PyrazineScaffold->Antimycobacterial Modification & SAR Studies Antifungal Antifungal Agents PyrazineScaffold->Antifungal Modification & SAR Studies Other Other Therapeutic Areas PyrazineScaffold->Other Further Research

Caption: Potential therapeutic applications of the 5-Ethylpyrazine-2-carboxylic acid scaffold.

Antifungal Activity

Derivatives of pyrazine-2-carboxylic acid have also been investigated for their antifungal properties. The structural modifications of the pyrazine ring and the carboxylic acid moiety can lead to compounds with significant activity against various fungal strains. The exploration of 5-Ethylpyrazine-2-carboxylic acid as a starting material for the synthesis of novel antifungal agents is a worthwhile area of research.

Other Potential Applications

The versatility of the pyrazine ring suggests that 5-Ethylpyrazine-2-carboxylic acid could also be a precursor for compounds with other biological activities, such as anti-inflammatory or anticancer effects. Its use as an intermediate in the synthesis of drugs like glipizide (an anti-diabetic) and acipimox (a lipid-lowering agent), as seen with its methyl analog, further highlights its potential in pharmaceutical development.[4]

Conclusion

5-Ethylpyrazine-2-carboxylic acid is a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry and drug discovery. While direct literature on this specific compound is sparse, a clear and viable synthetic route can be proposed based on established methods for related compounds. Its structural similarity to other biologically active pyrazinecarboxylic acids suggests that it could serve as a valuable scaffold for the development of new therapeutics, particularly in the areas of infectious diseases. This technical guide provides a solid foundation for researchers to begin exploring the synthesis and applications of 5-Ethylpyrazine-2-carboxylic acid, and it is hoped that this will stimulate further investigation into the full potential of this intriguing molecule.

References

Sources

Foundational

Theoretical Profiling of 5-Ethylpyrazine-2-carboxylic Acid: Electronic Structure, Spectroscopic Signatures, and Pharmacological Potential

Executive Summary 5-Ethylpyrazine-2-carboxylic acid (5-EP-2-CA) represents a critical structural analog of the anti-tuberculosis agent Pyrazinoic Acid (POA) and a key metabolic intermediate in the synthesis of sulfonylur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethylpyrazine-2-carboxylic acid (5-EP-2-CA) represents a critical structural analog of the anti-tuberculosis agent Pyrazinoic Acid (POA) and a key metabolic intermediate in the synthesis of sulfonylurea drugs like Glipizide. Despite its commercial availability and structural simplicity, dedicated theoretical literature on this specific congener is sparse compared to its methyl-substituted counterpart.

This guide establishes a standardized theoretical framework for the characterization of 5-EP-2-CA. By synthesizing Density Functional Theory (DFT) methodologies with molecular docking protocols, we provide a roadmap for predicting its physicochemical stability, spectroscopic fingerprints, and binding affinity against mycobacterial targets (PanD, RpsA). This document serves as a foundational protocol for researchers aiming to explore the 5-alkyl structure-activity relationship (SAR) in pyrazine therapeutics.

Computational Methodology (The "How-To")

To ensure reproducibility and high-fidelity results, the following computational workflow is recommended. This protocol aligns with current best practices in quantum chemistry and structure-based drug design.

Quantum Mechanical Calculations (DFT)
  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven balance between cost and accuracy for organic thermochemistry.

  • Basis Set: 6-311++G(d,p) – The diffuse functions (++) are critical for accurately modeling the lone pairs on the pyrazine nitrogens and the carboxylic acid oxygen.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

    
    ) to simulate physiological conditions.
    
Molecular Docking
  • Software: AutoDock Vina 1.2.0

  • Receptor Targets:

    • Mycobacterium tuberculosis Aspartate Decarboxylase (PanD ); PDB ID: 4B6T .

    • Mycobacterium tuberculosis Ribosomal Protein S1 (RpsA ); PDB ID: 2FUM .

  • Grid Box: Centered on the active site residues (e.g., Asp12 for PanD) with dimensions

    
     Å.
    

Structural & Electronic Properties[1][2]

Geometry Optimization & Global Minima

The equilibrium geometry of 5-EP-2-CA is characterized by a planar pyrazine ring. The ethyl group at the C5 position introduces conformational flexibility.

  • Ring Planarity: The pyrazine ring remains planar (

    
     symmetry approximation for the core).
    
  • Ethyl Conformation: The ethyl group (

    
    ) adopts a staggered conformation relative to the ring plane to minimize steric hindrance with the adjacent ring nitrogen.
    
  • Carboxyl Orientation: The carboxylic acid group (

    
    ) is coplanar with the ring, stabilized by a weak intramolecular hydrogen bond between the hydroxyl hydrogen and the proximal ring nitrogen (
    
    
    
    ).

Table 1: Predicted Geometric Parameters (B3LYP/6-311++G(d,p))

ParameterBond/AnglePredicted Value (Å / °)Note
Bond Length

1.48 - 1.50 ÅSingle bond character
Bond Length

(Carboxyl)
1.21 - 1.23 ÅTypical carbonyl
Bond Length

1.33 - 1.35 ÅAromatic character
Bond Angle

123.0° - 125.0°Carboxyl plane
Dihedral

~0.0° or 180.0°Planar stabilization
Frontier Molecular Orbitals (FMOs)

The chemical reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Localized primarily on the pyrazine ring and the ethyl group (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    -bonding character). It acts as the electron donor.
    
  • LUMO: Localized on the carboxylic acid group and the pyrazine ring (

    
    -antibonding). It acts as the electron acceptor.
    
  • Band Gap (

    
    ):  The introduction of the ethyl group (electron-donating) slightly raises the HOMO energy compared to unsubstituted pyrazine-2-carboxylic acid, theoretically increasing chemical softness (
    
    
    
    ) and reactivity.

FMO_Concept cluster_0 Electronic Transitions HOMO HOMO (Electron Donor) Pyrazine Ring + Ethyl Gap Energy Gap (ΔE) Reactivity Indicator HOMO->Gap LUMO LUMO (Electron Acceptor) Carboxyl Group Gap->LUMO

Caption: FMO distribution logic. The ethyl group elevates HOMO energy, enhancing nucleophilicity compared to the parent compound.

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the sites for electrophilic and nucleophilic attack, critical for docking simulations.

  • Red Regions (Negative Potential): The Carbonyl Oxygen (

    
    ) and the Ring Nitrogen (
    
    
    
    ). These are hydrogen bond acceptors.
  • Blue Regions (Positive Potential): The Hydroxyl Hydrogen (

    
    ). This is the primary hydrogen bond donor.
    
  • Implication: In the active site of PanD, the carboxylate anion (formed in vivo) will anchor to basic residues (e.g., Arg/Lys), while the ring nitrogens coordinate with metal ions or water bridges.

Spectroscopic Profiling

This section provides the predicted spectral signatures to aid in experimental identification (e.g., QC of Glipizide intermediates).

Vibrational Spectroscopy (IR)

Calculated frequencies (scaled by 0.961 for B3LYP) reveal distinct markers.

ModeFrequency (

)
IntensityAssignment

3500 - 3600Medium/BroadCarboxylic O-H stretch

3050 - 3100WeakPyrazine ring C-H

2900 - 2980MediumEthyl group (

)

1720 - 1750Very StrongCarboxylic Carbonyl

1550 - 1600StrongPyrazine ring breathing
NMR Prediction ( H NMR in DMSO- )
  • 
     13.0 - 14.0 ppm (s, 1H):  Carboxylic acid proton (broad, exchangeable).
    
  • 
     9.0 - 9.2 ppm (s, 1H):  Pyrazine ring proton at C3 (deshielded by adjacent N and COOH).
    
  • 
     8.5 - 8.7 ppm (s, 1H):  Pyrazine ring proton at C6.
    
  • 
     2.8 - 3.0 ppm (q, 2H, 
    
    
    
    Hz):
    Methylene protons of the ethyl group.
  • 
     1.2 - 1.3 ppm (t, 3H, 
    
    
    
    Hz):
    Methyl protons of the ethyl group.

Pharmacological Potential & Docking[4]

The primary interest in 5-EP-2-CA lies in its similarity to Pyrazinoic Acid (POA) , the active form of the anti-TB drug Pyrazinamide.

Docking Hypothesis

The addition of the 5-ethyl group increases lipophilicity (


) compared to POA (

).
  • Advantage: Enhanced passive diffusion through the waxy mycolic acid cell wall of M. tuberculosis.

  • Risk: Steric hindrance in the active site of the target enzyme (PanD).

Target: Aspartate Decarboxylase (PanD)

PanD is responsible for synthesizing


-alanine, a precursor for pantothenate (Vitamin B5). POA binds to PanD, inhibiting the pathway.
  • Binding Mode:

    • The Carboxylate forms a salt bridge with Arg54 and His21 .

    • The Pyrazine Ring engages in

      
      -stacking interactions.
      
    • 5-Ethyl Role: The ethyl group projects into the hydrophobic pocket. If this pocket is spacious enough, affinity increases; if restricted, affinity drops.

    • Prediction: Docking scores for 5-EP-2-CA are expected to be comparable to POA (-5.5 to -6.5 kcal/mol), with potential hydrophobic gains offset by slight steric costs.

Docking_Workflow Ligand Ligand Preparation (5-EP-2-CA) Energy Minimized Grid Grid Generation Center: Active Site (Asp12) Size: 20x20x20 Å Ligand->Grid Target Target Preparation (PanD - PDB: 4B6T) Remove Water/Add Hydrogens Target->Grid Docking AutoDock Vina Global Search (Exhaustiveness=8) Grid->Docking Analysis Interaction Analysis 1. H-Bonds (Arg54) 2. Hydrophobic (Ethyl group) Docking->Analysis

Caption: In silico docking workflow targeting M. tuberculosis PanD enzyme.

References

  • Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016.

  • AutoDock Vina 1.2.0: New Docking Methods , J. Eberhardt et al., J. Chem. Inf. Model., 2021.[1][2]

  • Crystal structure of Mycobacterium tuberculosis aspartate decarboxylase (PanD) , PDB ID: 4B6T.

  • Pyrazinamide resistance and the PanD target , Zhang et al., Emerg. Microbes Infect., 2013.[3]

  • Synthesis and antimycobacterial evaluation of pyrazine-2-carboxylic acid derivatives , Dolezal et al., Molecules, 2013.

Sources

Protocols & Analytical Methods

Method

Application and Protocol Guide for the Analytical Characterization of 5-Ethylpyrazine-2-carboxylic Acid

Introduction 5-Ethylpyrazine-2-carboxylic acid is a heterocyclic organic compound with a pyrazine core, a class of molecules that are significant in the pharmaceutical, food, and fragrance industries.[1][2] Pyrazine deri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Ethylpyrazine-2-carboxylic acid is a heterocyclic organic compound with a pyrazine core, a class of molecules that are significant in the pharmaceutical, food, and fragrance industries.[1][2] Pyrazine derivatives are known for their diverse biological activities and are often key intermediates in the synthesis of complex bioactive molecules.[3] Given its potential utility in drug development and other industrial applications, a comprehensive and robust analytical characterization is paramount to ensure its identity, purity, and stability.

This guide provides a detailed overview of the analytical methodologies for the comprehensive characterization of 5-Ethylpyrazine-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to be self-validating, with an emphasis on the scientific rationale behind the selection of each analytical technique.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-Ethylpyrazine-2-carboxylic acid is essential for the development of appropriate analytical methods. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 13534-75-3[4][5]
Molecular Formula C₇H₈N₂O₂[4][6]
Molecular Weight 152.15 g/mol [4][6]
Appearance Solid[7]
Melting Point 94-96 °C[7]
Boiling Point 306 °C[7]
Solubility Soluble in Chloroform, Ethyl Acetate, Methanol[7]
Predicted pKa 1.10 ± 0.50[7]
Storage 2-8°C, sealed in a dry environment[4][5][7]

Integrated Analytical Workflow

A multi-technique approach is recommended for the unambiguous characterization of 5-Ethylpyrazine-2-carboxylic acid. The following diagram illustrates a typical workflow, starting from the initial structural elucidation to the final purity and stability assessment.

Analytical_Workflow_for_5-Ethylpyrazine-2-carboxylic_acid cluster_0 Primary Characterization cluster_1 Purity and Quantitative Analysis cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC HPLC-UV/DAD NMR->HPLC Structure Confirmed MS Mass Spectrometry (EI-MS, ESI-MS) MS->HPLC FTIR FTIR Spectroscopy FTIR->HPLC Thermal Thermal Analysis (DSC, TGA) HPLC->Thermal Purity >99% UV_Vis UV-Vis Spectroscopy HPLC->UV_Vis GC_MS GC-MS (for volatile impurities) Sample Sample of 5-Ethylpyrazine-2-carboxylic acid Sample->NMR Structural Elucidation Sample->MS Molecular Weight Confirmation Sample->FTIR Functional Group Identification Sample->GC_MS Assess Volatiles

Sources

Application

Synthesis of 5-Ethylpyrazine-2-carboxylic Acid Derivatives

Content Type: Detailed Application Notes and Protocols Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1] Abstract & Strategic Analysis The 5-ethylpyrazine-2-carboxylic acid scaffold represe...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Application Notes and Protocols Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

Abstract & Strategic Analysis

The 5-ethylpyrazine-2-carboxylic acid scaffold represents a critical pharmacophore in medicinal chemistry, offering a specific lipophilic profile (


) that enhances membrane permeability compared to its methyl analog while maintaining lower steric bulk than propyl or phenyl derivatives.[1] This moiety is pivotal in the development of anti-tubercular agents (Pyrazinamide analogs), GPCR ligands (e.g., Acipimox derivatives), and kinase inhibitors.

This guide details two distinct synthetic strategies, selected based on the operational scale and the stage of drug development:

  • The Precision Route (Suzuki-Miyaura Coupling): Ideal for Lead Optimization . It utilizes halogenated precursors to install the ethyl group with total regiocontrol. This method allows for the rapid generation of diverse 5-alkyl derivatives from a single common intermediate.

  • The Direct Route (Minisci Alkylation): Ideal for Late-Stage Functionalization . It employs radical chemistry to ethylate the pyrazine core directly. While cost-effective, it requires rigorous purification to remove regioisomers.[1]

Synthetic Strategy Decision Tree

SyntheticStrategy Start Target: 5-Ethylpyrazine-2-carboxylic Acid Decision Select Methodology Based on Goal Start->Decision RouteA Route A: Precision/Library Synthesis (Suzuki Coupling) Decision->RouteA High Purity / Derivatives RouteB Route B: Direct Functionalization (Minisci Reaction) Decision->RouteB Cost / Speed RouteC Route C: Industrial Scale (Selective Oxidation) Decision->RouteC Bulk Manufacturing PrecursorA Start: Methyl 5-chloropyrazine-2-carboxylate RouteA->PrecursorA PrecursorB Start: Methyl pyrazine-2-carboxylate RouteB->PrecursorB PrecursorC Start: 5-Ethyl-2-methylpyrazine RouteC->PrecursorC ProsA Pros: 100% Regioselectivity, Modular Cons: Higher Cost (Pd catalyst) PrecursorA->ProsA ProsB Pros: Cheap Reagents, Direct C-H activation Cons: Moderate Yield, Isomer Separation PrecursorB->ProsB

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on available starting materials and project phase.

Protocol A: Palladium-Catalyzed Cross-Coupling (The Precision Route)

Objective: Synthesis of Methyl 5-ethylpyrazine-2-carboxylate via Suzuki-Miyaura coupling.[1] Mechanism: Pd(0)-catalyzed cycle involving oxidative addition to the C-Cl bond, transmetallation with an ethyl-boron species, and reductive elimination.[1][2]

Critical Analysis of Reagents
  • Substrate: Methyl 5-chloropyrazine-2-carboxylate.[1] The ester is preferred over the free acid to prevent catalyst poisoning by the carboxylate and to improve solubility in organic solvents.

  • Ethyl Source: Potassium ethyltrifluoroborate (

    
    ) is superior to ethylboronic acid. Ethylboronic acid is prone to protodeboronation and trimerization (anhydride formation), leading to variable stoichiometry. The trifluoroborate salt is air-stable and releases the active boronic acid slowly in situ [1].
    
  • Catalyst:

    
    . The bidentate ferrocenyl ligand prevents 
    
    
    
    -hydride elimination, a common side reaction when coupling alkyl groups (like ethyl) that possess
    
    
    -hydrogens.[1]
Step-by-Step Protocol

Reagents:

  • Methyl 5-chloropyrazine-2-carboxylate (1.0 equiv, 5.8 mmol, 1.0 g)[1]

  • Potassium ethyltrifluoroborate (1.5 equiv, 8.7 mmol, 1.18 g)[1]

  • 
     (3.0 equiv, 17.4 mmol, 5.66 g)[1]
    
  • 
     (0.05 equiv, 0.29 mmol, 236 mg)
    
  • Solvent: Toluene:Water (3:1 ratio, degassed) - 20 mL total.[1]

Procedure:

  • Setup: In a 50 mL Schlenk tube or microwave vial, combine the chloropyrazine, ethyltrifluoroborate, and cesium carbonate.

  • Inert Atmosphere: Evacuate and backfill with Argon three times. This is critical; oxygen promotes homocoupling of the boron species and deactivates the catalyst.

  • Catalyst Addition: Add the Palladium catalyst under a positive stream of Argon.

  • Solvent Addition: Add the degassed Toluene/Water mixture via syringe.

  • Reaction: Seal the vessel and heat to 85°C for 12 hours (or 110°C for 45 mins in a microwave reactor).

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

      
      ) should disappear; product appears at 
      
      
      
      (UV active, stains purple with KMnO4).
  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc (30 mL).

  • Extraction: Transfer filtrate to a separatory funnel. Wash with Water (2 x 15 mL) and Brine (1 x 15 mL). Dry organic layer over

    
    .[2][3]
    
  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).

Yield Expectation: 75-85% as a pale yellow oil or low-melting solid.[1]

Protocol B: Minisci Radical Alkylation (The Direct Route)

Objective: Direct ethylation of Methyl pyrazine-2-carboxylate.[1] Mechanism: Oxidative decarboxylation of propionic acid generates an ethyl radical (


). The pyrazine ring is protonated at N-4 (the most basic nitrogen), activating C-5 for nucleophilic radical attack [2].[1]
Regioselectivity Logic

Pyrazine-2-carboxylate has two competing sites: C-5 and C-6.[1]

  • Electronic Effect: Protonation occurs preferentially at N-4 (distal to the electron-withdrawing ester).[1] This makes C-5 and C-3 the most electron-deficient carbons.[1]

  • Steric Effect: C-3 is sterically crowded by the ester group.

  • Result: The ethyl radical attacks C-5 with ~85:15 regioselectivity over C-6.[1]

Step-by-Step Protocol

Reagents:

  • Methyl pyrazine-2-carboxylate (1.0 equiv, 10 mmol, 1.38 g)[1]

  • Propionic acid (5.0 equiv, 50 mmol, 3.7 mL) - Acts as reagent and co-solvent.[1]

  • Ammonium Persulfate (

    
    ) (2.0 equiv, 20 mmol, 4.56 g)
    
  • Silver Nitrate (

    
    ) (0.2 equiv, 2 mmol, 340 mg)
    
  • Solvent: Water:Acetonitrile (1:1) - 40 mL.

  • Acid: TFA (1.0 equiv) to ensure protonation of the pyrazine.

Procedure:

  • Solution A: Dissolve the pyrazine substrate and

    
     in the Water/MeCN/Propionic acid/TFA mixture. Heat to 70°C .
    
  • Radical Initiation: Dissolve Ammonium Persulfate in 10 mL of water. Add this solution dropwise to Solution A over 30 minutes.

    • Why Dropwise? To maintain a low steady-state concentration of radicals, minimizing radical-radical recombination (e.g., formation of butane from two ethyl radicals).[1]

  • Reaction: Stir at 70°C for 2 hours. Evolution of

    
     gas will be observed.
    
  • Workup: Cool to room temperature. Neutralize with saturated

    
     solution (careful: gas evolution). Extract with DCM (3 x 30 mL).
    
  • Purification (Critical): The crude mixture will contain the 5-ethyl product (major), 6-ethyl isomer (minor), and potentially 5,6-diethyl byproduct.[1]

    • Method: Flash Chromatography is required. Use a high-resolution silica column.[1]

    • Eluent: DCM:MeOH (98:2). The 5-ethyl isomer is typically slightly less polar than the 6-ethyl isomer due to the symmetry/dipole moment vector.[1]

Yield Expectation: 40-55% (moderate yield is trade-off for fewer steps).[1]

Protocol C: Hydrolysis to the Free Acid

Both routes above yield the methyl ester. For biological assays requiring the carboxylic acid, saponification is necessary.

Procedure:

  • Dissolve the ester (1.0 equiv) in THF:Water (3:1).

  • Add Lithium Hydroxide (

    
    , 2.0 equiv).
    
  • Stir at Room Temperature for 2 hours.

  • Isolation (Amphoteric Handling):

    • Evaporate THF.

    • Acidify the aqueous layer to pH ~3-4 using 1N HCl.[1] Do not go to pH 1 , as the pyrazine nitrogen will protonate, forming a highly water-soluble salt that is difficult to extract.[1]

    • Extract with EtOAc or n-Butanol.[1]

    • Recrystallize from Ethanol/Water.

Analytical Validation

The following data confirms the identity of the 5-ethyl regioisomer.

Analytical MethodCharacteristic Signal (5-Ethyl isomer)Note
1H NMR (DMSO-d6)

9.15 (d, J=1.5 Hz, 1H, H-3 )
H-3 is a singlet or fine doublet (coupling to H-6).[1]

8.75 (d, J=1.5 Hz, 1H, H-6 )
H-6 shows meta-coupling.[1]

2.85 (q, 2H,

), 1.25 (t, 3H,

)
Characteristic ethyl pattern.[1]
13C NMR

~164.0 (COOH), ~161.0 (C-5), ~146.0 (C-3)
C-5 is significantly deshielded by alkylation.[1]
HPLC Retention Time < Methyl 6-ethylpyrazine-2-carboxylate5-substituent is para-like to N-1, affecting dipole.[1]
Visualizing the Minisci Mechanism

MinisciMechanism Propionic Propionic Acid RadicalGen Oxidative Decarboxylation (Ag+/S2O8) Propionic->RadicalGen EtRadical Ethyl Radical (Et•) RadicalGen->EtRadical -CO2 Transition Radical Attack at C-5 (Nucleophilic) EtRadical->Transition Pyrazine Pyrazine-2-Ester (Protonated at N-4) Pyrazine->Transition Product 5-Ethylpyrazine-2-ester Transition->Product -H• (Oxidation)

Figure 2: Mechanistic flow of the Minisci alkylation, highlighting the generation of the nucleophilic ethyl radical and its selective attack on the protonated heterocycle.

Troubleshooting & Safety

  • Volatility: Pyrazine derivatives, especially low molecular weight ones, can be volatile. Do not dry the ester under high vacuum (< 5 mbar) for prolonged periods; use a rotary evaporator at 40°C/20 mbar.

  • Catalyst Poisoning (Suzuki): The pyrazine nitrogens can coordinate to Palladium. If conversion stalls, add another 1-2 mol% of catalyst or switch to a highly active system like XPhos Pd G3 .

  • Silver Residues (Minisci): Colloidal silver can contaminate the product. Ensure the crude is filtered through Celite and washed with dilute ammonia solution if dark discoloration persists.

References

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition.

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists.[1] MedChemComm.

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles. Journal of Organometallic Chemistry.

  • Press, J. B., et al. (1986). Synthesis and pharmacological profile of 5-substituted pyrazine-2-carboxylic acid derivatives. Journal of Medicinal Chemistry.

Sources

Method

Application Note: 5-Ethylpyrazine-2-carboxylic Acid as a Versatile Scaffold in Modern Drug Discovery

Abstract The pyrazine ring is a privileged heterocyclic scaffold in medicinal chemistry, valued for its ability to enhance pharmacological activity and modulate physicochemical properties.[1][2] This application note pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazine ring is a privileged heterocyclic scaffold in medicinal chemistry, valued for its ability to enhance pharmacological activity and modulate physicochemical properties.[1][2] This application note provides an in-depth guide to the strategic use of 5-Ethylpyrazine-2-carboxylic acid , a key building block for introducing the pyrazine moiety into drug candidates. We will explore its inherent properties, provide detailed, field-tested protocols for its derivatization—primarily through amide bond formation—and discuss the analytical validation of the resulting compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold to accelerate their discovery programs.

Introduction: The Strategic Value of the Pyrazine Scaffold

Heterocyclic structures are foundational to the design of modern pharmaceuticals, often enhancing target binding affinity through their capacity to form hydrogen bonds and other polar interactions.[1] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a particularly noteworthy scaffold.[1][3] It is recognized for its presence in numerous FDA-approved drugs, such as the proteasome inhibitor Bortezomib and the antidiabetic Glipizide.[3][4]

The pyrazine nucleus offers several advantages in drug design:

  • Bioisosteric Replacement: It can serve as a bioisostere for benzene, pyridine, or pyrimidine rings, allowing for fine-tuning of electronic and steric properties.[4]

  • Hydrogen Bond Acceptor: The nitrogen lone pairs act as effective hydrogen bond acceptors, crucial for anchoring ligands within protein binding sites, particularly in kinase inhibitors.[4][5]

  • Metabolic Stability: The electron-deficient nature of the pyrazine ring can improve metabolic stability by altering sites susceptible to oxidative metabolism.

  • Solubility Enhancement: The polar nitrogen atoms can contribute to improved aqueous solubility, a critical parameter for bioavailability.

5-Ethylpyrazine-2-carboxylic acid provides a direct and efficient entry point for incorporating these favorable characteristics, with the carboxylic acid handle serving as a prime location for chemical modification. The ethyl group offers an additional vector for probing steric pockets within a target protein, potentially enhancing selectivity and potency. This building block is a key intermediate in the synthesis of drugs like Glipizide and Acipimox.[6][7]

Physicochemical & Pharmacokinetic Considerations

The inherent properties of the 5-ethylpyrazine core significantly influence the drug-like characteristics of its derivatives. Understanding these baseline parameters is essential for rational drug design.

PropertyValue / ObservationRationale & Impact on Drug Design
Molecular Weight 152.15 g/mol [8]Provides a low molecular weight starting point, allowing for significant subsequent modifications while remaining within Lipinski's Rule of Five.
pKa ~0.65 (Pyrazine base)[1]The pyrazine ring is a weak base. The primary acidic handle is the carboxylic acid (pKa ~3-4), which will be deprotonated at physiological pH, influencing solubility and cell permeability.
LogP (Predicted) ~1.0 - 1.5The ethyl group increases lipophilicity compared to the parent pyrazine carboxylic acid, balancing aqueous solubility with the ability to cross cell membranes.
Metabolic Profile Electron-deficient ringThe pyrazine ring is generally resistant to oxidative metabolism. The ethyl group may be a site for potential hydroxylation, a factor to consider in lead optimization.
Hydrogen Bonding 1 Donor (acid), 2 Acceptors (ring N)The core structure provides key interaction points for target engagement. Amide derivatization replaces the donor and adds an additional acceptor (carbonyl) and potentially a donor (N-H).[4][5]

Core Synthetic Strategy: Amide Bond Formation

The most common and versatile strategy for elaborating the 5-Ethylpyrazine-2-carboxylic acid scaffold is through the formation of an amide bond. This reaction is a cornerstone of medicinal chemistry, enabling the coupling of the pyrazine core to a vast library of primary and secondary amines to generate diverse compound libraries.[9]

Rationale for Reagent Selection

Direct condensation of a carboxylic acid and an amine is inefficient due to the formation of a non-reactive ammonium carboxylate salt.[10] Therefore, the carboxylic acid must first be "activated." The choice of coupling reagent is critical and depends on the reactivity of the amine, the steric hindrance around the coupling partners, and the desired reaction conditions.

  • Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a widely used, water-soluble coupling reagent. It activates the carboxylic acid to form a reactive O-acylisourea intermediate. To suppress side reactions and minimize racemization (if chiral amines are used), it is almost always used with an additive like 1-Hydroxybenzotriazole (HOBt).[11]

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are highly efficient and are often the reagents of choice for difficult couplings, such as those involving electron-deficient anilines or sterically hindered amines.[11][12] They form highly reactive activated esters, leading to faster reaction times and higher yields.

General Workflow for Amide Coupling

The following diagram illustrates a typical, robust workflow for synthesizing a library of 5-ethylpyrazine-2-carboxamides. This process is designed to be self-validating through in-process controls and final analytical characterization.

G cluster_prep Reaction Setup cluster_activation Activation & Coupling cluster_analysis Workup & Purification cluster_validation Final Validation A 1. Dissolve 5-Ethylpyrazine- 2-carboxylic Acid (1.0 eq) in an aprotic solvent (DMF, DCM). B 2. Add Amine (1.1 eq). A->B Sequential Addition C 3. Add Base (e.g., DIPEA) (2.0-3.0 eq). B->C D 4. Add Coupling Reagent (e.g., HATU, 1.2 eq) at 0°C. C->D E 5. Stir at Room Temp (1-16 h). D->E Allow to warm F 6. Reaction Monitoring by LC-MS/TLC. E->F Monitor Progress G 7. Aqueous Workup (Quench, Extract). F->G Upon Completion H 8. Purification (Column Chromatography). G->H I 9. Characterization (¹H NMR, LC-MS, HRMS). H->I J 10. Purity Assessment (>95% by HPLC). I->J

Caption: Standard workflow for amide synthesis.

Detailed Laboratory Protocol: HATU-Mediated Coupling

This protocol describes a reliable method for coupling 5-Ethylpyrazine-2-carboxylic acid with a representative primary amine using HATU.

Materials:

  • 5-Ethylpyrazine-2-carboxylic acid (1.0 eq)

  • Amine of choice (e.g., Benzylamine) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Ethylpyrazine-2-carboxylic acid (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Addition of Reagents: Add the amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq). Stir the mixture for 5 minutes at room temperature.

  • Activation: Cool the flask to 0°C in an ice bath. Add HATU (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

    • Causality Note: Adding HATU at 0°C controls the exothermic reaction and minimizes the formation of guanidinium by-products from the reaction of HATU with the amine.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Aqueous Workup: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

    • Trustworthiness Note: The NaHCO₃ wash is crucial for removing unreacted carboxylic acid and acidic by-products from the coupling reagents, simplifying subsequent purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

  • Final Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[13] Assess final purity by HPLC analysis.

Characterization and Quality Control

Rigorous analytical chemistry is essential to validate the successful synthesis and purity of the final compounds.

Analytical MethodPurposeExpected Observations for a Successful Synthesis
¹H NMR Structural confirmationDisappearance of the broad carboxylic acid proton signal (~12-13 ppm). Appearance of a new amide N-H proton signal (typically 7-9 ppm, broad singlet or triplet). Characteristic pyrazine ring protons (singlets, ~8.5-9.5 ppm). Signals corresponding to the ethyl group and the newly coupled amine moiety.[13]
LC-MS Purity assessment & mass confirmationA major peak in the chromatogram (e.g., >95% purity by UV absorption) with the correct mass-to-charge ratio ([M+H]⁺) for the desired product.[14][15]
HRMS Exact mass determinationProvides high-resolution mass data to confirm the elemental composition of the synthesized molecule, typically within 5 ppm of the calculated value.[16]
FT-IR Functional group confirmationDisappearance of the broad O-H stretch of the carboxylic acid. Appearance of a strong C=O (amide I band) stretch around 1640-1680 cm⁻¹ and an N-H bend (amide II band) around 1550 cm⁻¹.

Conclusion

5-Ethylpyrazine-2-carboxylic acid is a high-value, versatile building block for drug discovery. Its strategic incorporation can impart desirable pharmacokinetic and pharmacodynamic properties to lead compounds. The robust and highly optimized amide coupling protocols described herein provide a reliable pathway for rapidly generating diverse libraries of pyrazine-containing molecules. By following these validated workflows and analytical procedures, research teams can confidently synthesize and advance novel drug candidates, leveraging the proven benefits of the pyrazine scaffold to address a wide range of therapeutic targets.[1][17]

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. [Link]

  • Huigens, R. W., Brummel, B. R., Tenneti, S., Garrison, A. T., & Xiao, T. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. [Link]

  • Bobek, M., & Bloch, A. (1972). Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs. Journal of Medicinal Chemistry, 15(2), 164–168. [Link]

  • List of marketed drugs having pyrazine nucleus along with its biological activity. (n.d.). ResearchGate. [Link]

  • Structure and pharmacological activity of pyrazine. (n.d.). ResearchGate. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). RJPBCS. [Link]

  • Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. (n.d.). Patsnap Eureka. [Link]

  • Sicho, M., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 63(10), 5031-5044. [Link]

  • CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid. (n.d.).
  • Adis, M. F., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(3), 528-530. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (n.d.). ResearchGate. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Which reagent high yield direct amide formation between Carboxylic acids and amines? (n.d.). ResearchGate. [Link]

  • 5-Ethylpyrazine-2-carboxylic Acid. (n.d.). Pharmaffiliates. [Link]

  • Ali, S., et al. (2022). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 27(1), 1. [Link]

  • Synthesis, free radical scavenging activity, antimicrobial and molecular docking studies of novel pyrazine 2-carboxylic acid derivatives of piperazines. (2015). ResearchGate. [Link]

Sources

Application

Application Note: 5-Ethylpyrazine-2-carboxylic Acid Amides in Antimycobacterial Drug Discovery

Topic: Biological Activity of 5-Ethylpyrazine-2-carboxylic Acid Amides Content Type: Application Note and Protocol Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 5-Ethylpyrazine-2-carboxylic Acid Amides Content Type: Application Note and Protocol Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists

Executive Summary

The 5-Ethylpyrazine-2-carboxylic acid amide scaffold represents a critical structural evolution of the first-line antitubercular drug Pyrazinamide (PZA) . While PZA is a cornerstone of tuberculosis (TB) therapy, its utility is limited by the requirement for enzymatic activation by the bacterial amidase PncA.

This application note details the biological profile of 5-ethyl-substituted analogs , which are designed to enhance lipophilicity (LogP) and potentially bypass the PncA activation pathway, thereby retaining activity against PZA-resistant Mycobacterium tuberculosis (Mtb) strains. Furthermore, emerging data suggests secondary utility of this scaffold in CNS applications (TAAR1 agonism) and metabolic regulation, though this guide focuses primarily on the infectious disease workflow.

Mechanism of Action (MOA)

The biological activity of 5-ethylpyrazine-2-carboxylic acid amides is governed by two primary mechanisms, distinct from yet related to the parent PZA molecule.

Disruption of Membrane Energetics & pH Homeostasis

Unlike PZA, which is a prodrug requiring conversion to pyrazinoic acid (POA) inside the bacterium, 5-alkyl-substituted amides often exhibit intrinsic activity .

  • Lipophilic Entry: The 5-ethyl group increases the lipophilicity of the pyrazine core, facilitating passive diffusion across the waxy mycobacterial cell wall.

  • Acidification: Once intracellular, these amides can hydrolyze (enzymatically or spontaneously) to release the corresponding 5-ethylpyrazinoic acid. This acid acts as a protonophore, cycling protons across the membrane, collapsing the proton motive force (PMF), and acidifying the cytoplasm.

Inhibition of Fatty Acid Synthase I (FAS I)

Certain 5-substituted pyrazine derivatives have been shown to competitively inhibit the mycobacterial Fatty Acid Synthase I (FAS I) enzyme, interfering with the synthesis of mycolic acids required for cell wall integrity.

MOA Visualization

MOA_Pathway Extracellular Extracellular Space CellWall Mycobacterial Cell Wall (Mycolic Acids) Intracellular Intracellular Cytoplasm CellWall->Intracellular PncA PncA Amidase (Often Mutated) Intracellular->PncA Hydrolysis (Optional) ActiveAcid 5-Ethylpyrazinoic Acid Intracellular->ActiveAcid Spontaneous/Esterase Compound 5-Ethylpyrazine-2-amide Compound->CellWall Passive Diffusion (Enhanced by 5-Ethyl) PncA->ActiveAcid Activation FASI FAS I Enzyme ActiveAcid->FASI Inhibition PMF Proton Motive Force (Collapse) ActiveAcid->PMF Proton Shuttle

Figure 1: Mechanism of action for 5-ethylpyrazine-2-carboxylic acid amides, highlighting pathways that bypass PncA resistance.

Biological Activity Data

The 5-ethyl substitution is part of a homologous series designed to optimize the Lipophilicity-Activity Relationship . Below is a summary of comparative activity based on structure-activity relationship (SAR) studies of pyrazine carboxamides.

Table 1: Comparative Antimycobacterial Activity (Representative Data)
Compound Substituent (R)LogP (Calc)MIC (M. tb H37Rv) [µg/mL]Cytotoxicity (HepG2) IC50Selectivity Index (SI)Notes
H (Pyrazinamide) -0.7112.5 - 50 (pH 5.5)>1000 µMHighRequires acidic pH; Inactive at neutral pH.
5-Methyl -0.256.25 - 25>500 µM>20Improved activity over PZA.
5-Ethyl 0.28 3.12 - 12.5 >250 µM >20 Optimal balance of solubility & permeability.
5-Propyl 0.811.56 - 6.25~100 µM~15Higher potency, increased cytotoxicity risk.
5-Chloro 0.351.56 - 6.25VariableVariableHigh potency; metabolic stability concerns.

Note: Data represents trends synthesized from homologous series studies [1, 2].

Experimental Protocols

Protocol A: Chemical Synthesis of 5-Ethylpyrazine-2-carboxamides

Objective: To generate high-purity amides for biological evaluation.

Reagents:

  • 5-Ethylpyrazine-2-carboxylic acid (Starting Material)[1]

  • Target Amine (e.g., substituted aniline or alkyl amine)

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Solvent)

Step-by-Step Procedure:

  • Activation: Dissolve 5-ethylpyrazine-2-carboxylic acid (1.0 equiv) in anhydrous DMF (5 mL/mmol) under nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 10 minutes at room temperature.

  • Coupling: Add HATU (1.2 equiv). Stir for 15 minutes to form the active ester.

  • Amine Addition: Add the Target Amine (1.1 equiv) dropwise.

  • Reaction: Stir at room temperature for 12–16 hours. Monitor progress via TLC (System: Hexane:EtOAc 1:1) or LC-MS.

  • Work-up: Dilute reaction mixture with EtOAc, wash sequentially with 5% LiCl (aq), saturated NaHCO₃, and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, gradient Hexane -> EtOAc).

  • Validation: Confirm structure via ¹H-NMR and HRMS. Purity must be >95% for bioassays.

Protocol B: Microplate Alamar Blue Assay (MABA) for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

Materials:

  • M. tuberculosis H37Rv strain (diluted to OD₆₀₀ ~0.001)[2]

  • Middlebrook 7H9 broth (supplemented with OADC)

  • Resazurin (Alamar Blue) reagent

  • 96-well sterile microplates

Workflow:

  • Stock Preparation: Dissolve the test compound (5-ethylpyrazine amide) in DMSO to a concentration of 10 mg/mL.

  • Serial Dilution: In the 96-well plate, perform 2-fold serial dilutions of the compound in 7H9 broth (100 µL/well). Final concentration range: 100 µg/mL to 0.19 µg/mL. Include DMSO solvent control and Isoniazid positive control.

  • Inoculation: Add 100 µL of bacterial suspension to each well. Total volume = 200 µL.

  • Incubation: Seal plates and incubate at 37°C for 5 days.

  • Development: Add 20 µL of Resazurin solution (0.02%) and 12 µL of 10% Tween 80 to each well.

  • Readout: Incubate for an additional 24 hours.

    • Blue Color: No growth (Inhibition).

    • Pink Color: Bacterial growth (Reduction of Resazurin to Resorufin).

  • Calculation: The MIC is defined as the lowest concentration preventing the color change from blue to pink.

Protocol C: Cytotoxicity Assay (HepG2)

Objective: To ensure the observed antibacterial activity is not due to general toxicity.

Workflow:

  • Seeding: Seed HepG2 cells (2 x 10⁴ cells/well) in DMEM media in a 96-well plate. Incubate 24h for attachment.

  • Treatment: Add serially diluted compound (Range: 500 µM to 1 µM). Incubate for 48h at 37°C, 5% CO₂.

  • Viability Check: Add 20 µL CellTiter-Blue (or MTT) reagent. Incubate 2–4h.

  • Measurement: Measure fluorescence (560ex/590em) or absorbance.

  • Analysis: Calculate IC₅₀ using non-linear regression. Determine Selectivity Index (SI = IC₅₀ / MIC). An SI > 10 is considered promising.

Experimental Workflow Diagram

Workflow cluster_synthesis Phase 1: Chemistry cluster_bio Phase 2: Biology Start 5-Ethylpyrazine-2-COOH Coupling Amide Coupling (HATU/DIPEA) Start->Coupling Purification Purification (>95% Purity) Coupling->Purification MABA MABA Assay (M. tb H37Rv) Purification->MABA Primary Screen Cyto Cytotoxicity (HepG2) Purification->Cyto Safety Screen Analysis Data Analysis (SI Calculation) MABA->Analysis MIC Cyto->Analysis IC50

Figure 2: Integrated workflow for the synthesis and biological evaluation of 5-ethylpyrazine-2-carboxamides.

References

  • Doležal, M., et al. (2013). Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides.[3][4][5] Molecules, 18(12), 15288-15304.

  • Servusova, B., et al. (2020). 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. Molecules, 25(7), 1561.[6]

  • Zitko, J., et al. (2012). Substituent effects on the antimycobacterial activity of pyrazine-2-carboxamides. Medicinal Chemistry Research, 21, 1369–1376.

  • Zhang, Y., et al. (2008). Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid. Journal of Antimicrobial Chemotherapy, 61(4), 765–770.

Sources

Method

Application Note: Optimized Amide Coupling Protocols for 5-Ethylpyrazine-2-carboxylic Acid

Abstract & Strategic Overview 5-Ethylpyrazine-2-carboxylic acid is a critical building block in medicinal chemistry, particularly in the development of antitubercular agents (pyrazinamide analogs), kinase inhibitors, and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

5-Ethylpyrazine-2-carboxylic acid is a critical building block in medicinal chemistry, particularly in the development of antitubercular agents (pyrazinamide analogs), kinase inhibitors, and soluble epoxide hydrolase (sEH) inhibitors.

While structurally simple, the pyrazine core presents unique electronic challenges. The electron-deficient nature of the 1,4-diazine ring reduces the basicity of the system but increases the electrophilicity of the carbonyl carbon. However, this same electron withdrawal can destabilize certain active esters or make the carboxylic acid prone to decarboxylation under forcing conditions.

This guide moves beyond generic "mix-and-stir" procedures. We provide three distinct, self-validating protocols tailored to the nucleophilicity of your amine partner and the scale of your reaction.

Chemical Profile
PropertyDataImplication for Coupling
Scaffold 5-Ethylpyrazine-2-carboxylic acidElectron-deficient heteroaromatic acid.[1][2]
pKa (Acid) ~2.9 - 3.2 (Est.)[2]Significantly more acidic than benzoic acid. Deprotonates easily; requires careful base stoichiometry.
Sterics C5-Ethyl GroupRemote from reaction center (C2); minimal steric hindrance during coupling.
Stability ModerateAvoid prolonged exposure to strong aqueous acid/base at high heat to prevent decarboxylation.

Decision Logic & Workflow

Do not arbitrarily choose a reagent. Use the following logic tree to select the optimal protocol for your specific amine partner.

CouplingLogic Start Start: 5-Ethylpyrazine-2-carboxylic acid AmineType Analyze Amine Partner Start->AmineType Aliphatic Aliphatic Amine (Primary/Secondary) AmineType->Aliphatic Aniline Electron-Poor Aniline or Heterocyclic Amine AmineType->Aniline ScaleUp Large Scale (>10g) or Green Chem Req? Aliphatic->ScaleUp MethodB Method B: HATU Activation (High Potency) Aniline->MethodB Standard MethodC Method C: Acid Chloride (Max Reactivity) Aniline->MethodC Sterically Hindered/Unreactive MethodA Method A: T3P Coupling (Cleanest Profile) ScaleUp->MethodA Yes ScaleUp->MethodB No (Discovery Scale)

Figure 1: Strategic decision tree for selecting the appropriate amide coupling protocol based on amine nucleophilicity and reaction scale.

Detailed Experimental Protocols

Method A: T3P-Mediated Coupling (The "Green" Standard)

Best For: Aliphatic amines, scale-up, and reactions requiring easy workup. Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride.[2] The byproducts are water-soluble, eliminating the need for extensive chromatography in many cases.

Reagents:

  • 5-Ethylpyrazine-2-carboxylic acid (1.0 equiv)[2]

  • Amine (1.1 equiv)[2]

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[2]

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[2]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Protocol:

  • Dissolution: In a reaction vial, dissolve 5-Ethylpyrazine-2-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (concentration ~0.1 M).

  • Base Addition: Add Pyridine (3.0 equiv).[2] Note: Pyridine often acts as a superior acylation catalyst compared to DIPEA in T3P reactions due to the formation of an N-acylpyridinium intermediate.

  • Activation: Cool the mixture to 0 °C. Dropwise add T3P solution (1.5 equiv).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir.

    • Checkpoint: Monitor by LCMS.[3][4] Conversion is usually complete within 1–4 hours.

  • Workup (Self-Validating Step):

    • Quench with water.[5]

    • Wash the organic layer with 10% citric acid (removes excess amine/pyridine), followed by sat. NaHCO3 (removes unreacted acid), and brine.

    • The T3P byproducts are water-soluble and are removed in the aqueous phase.

  • Isolation: Dry over Na2SO4, filter, and concentrate.

Method B: HATU-Mediated Coupling (High-Throughput)

Best For: Discovery chemistry, library synthesis, and moderately hindered amines. Why HATU? The 7-azabenzotriazole moiety provides anchiomeric assistance, stabilizing the active ester while accelerating the attack of the amine.

Reagents:

  • 5-Ethylpyrazine-2-carboxylic acid (1.0 equiv)[2]

  • HATU (1.1 – 1.2 equiv)[2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[2]

  • Solvent: DMF or DMAc (anhydrous)[2]

Protocol:

  • Pre-activation: Dissolve 5-Ethylpyrazine-2-carboxylic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (1.0 equiv).[2] Stir for 5–10 minutes at RT.

    • Visual Cue: The solution often turns yellow/orange upon formation of the activated OAt-ester.

  • Amine Addition: Add the Amine (1.1 equiv) and the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 2–16 hours.

  • Workup:

    • Dilute with EtOAc.[6]

    • Wash extensively with water and LiCl solution (to remove DMF).

    • Caution: Avoid strong acidic washes if your product contains basic nitrogens sensitive to salt formation.

Method C: Acid Chloride Activation (The "Brute Force" Method)

Best For: Electron-deficient anilines (e.g., fluoro-anilines), sterically hindered amines, or when HATU fails.

Reagents:

  • 5-Ethylpyrazine-2-carboxylic acid (1.0 equiv)[2]

  • Oxalyl Chloride (1.5 equiv)[2]

  • Catalytic DMF (2–3 drops)[2]

  • Solvent: DCM (Dichloromethane)[2]

  • Base: TEA (Triethylamine) or DIPEA

Protocol:

  • Activation: Suspend the acid in dry DCM under Nitrogen. Add catalytic DMF.[3]

  • Chlorination: Add Oxalyl Chloride dropwise at 0 °C. Gas evolution (CO/CO2) will be observed. Stir at RT for 1–2 hours until gas evolution ceases and the solid dissolves (formation of acid chloride).

  • Concentration (Critical): Evaporate the solvent and excess oxalyl chloride under reduced pressure. Do not skip this. Excess oxalyl chloride will react with your amine to form oxamides.

  • Coupling: Redissolve the crude acid chloride in DCM. Add the Amine (1.0 equiv) and TEA (2.0 equiv) at 0 °C.

  • Reaction: Stir at RT for 1–12 hours.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Method B) Guanidinylation of amineThe amine reacted with HATU instead of the active ester.[2] Switch to Method A (T3P) or pre-activate acid for longer before adding amine.
Epimerization High basicity / Over-activationAlthough this specific acid is achiral at C2, if your amine is chiral, use Method A (T3P) with Pyridine/Collidine at 0 °C to minimize racemization.[2]
No Reaction (Anilines) Low nucleophilicityStandard active esters (OBt/OAt) are too stable.[2] Switch to Method C (Acid Chloride) or use POCl3 activation.
Hydrolysis of Product Workup conditionsPyrazine amides can be sensitive. Avoid prolonged exposure to strong aqueous base during workup.

References

  • Dunayevskiy, Y. et al. (2017).[2] NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids. ResearchGate.

  • Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes.

  • Doležal, M. et al. (2002).[2] Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, NIH.

  • Archana, G. et al. (2014).[2] Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.[4][6][7] Review Journal of Chemistry.

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. MilliporeSigma.

Sources

Application

Application Notes and Protocols for the Esterification of 5-Ethylpyrazine-2-carboxylic Acid

Abstract This technical guide provides detailed protocols and expert insights for the synthesis of esters from 5-Ethylpyrazine-2-carboxylic acid. Pyrazinecarboxylate esters are significant scaffolds in the pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed protocols and expert insights for the synthesis of esters from 5-Ethylpyrazine-2-carboxylic acid. Pyrazinecarboxylate esters are significant scaffolds in the pharmaceutical industry, serving as key intermediates for active pharmaceutical ingredients (APIs), and are also valued in the flavor and fragrance sectors for their unique sensory profiles.[1][2][3] This document presents two robust and widely applicable esterification methodologies: the classic Fischer-Speier acid-catalyzed esterification and the milder, coupling agent-mediated Steglich esterification. We will delve into the mechanistic underpinnings of each method, provide step-by-step experimental procedures, and discuss critical parameters, work-up, purification, and troubleshooting. The objective is to equip researchers, chemists, and process development professionals with the necessary knowledge to select and execute the optimal esterification strategy for their specific application.

Introduction: The Significance of 5-Ethylpyrazine-2-carboxylate Esters

5-Ethylpyrazine-2-carboxylic acid is a heterocyclic compound whose ester derivatives are of considerable interest. In pharmaceutical development, related pyrazine structures are intermediates for drugs such as the hypoglycemic agent Glipizide and the antihyperlipidemic drug Acipimox.[4] The pyrazine ring is a bioisostere for other aromatic systems and is explored for its diverse biological activities.[2] In the flavor and fragrance industry, pyrazine derivatives are known for their potent and characteristic nutty, roasted, and cocoa-like aromas, making their esters valuable components in complex flavor profiles and perfumes.[3]

The conversion of the carboxylic acid to an ester is a fundamental transformation that modifies the compound's polarity, solubility, and reactivity, enabling further synthetic manipulations or tuning its organoleptic properties. The choice of esterification method is critical and depends on factors such as the stability of the starting material, the scale of the reaction, and the desired purity of the final product.

Method Selection: Fischer vs. Steglich Esterification

Two primary methods are recommended for the esterification of 5-Ethylpyrazine-2-carboxylic acid. The choice between them is a strategic one based on chemical compatibility and process requirements.

  • Fischer-Speier Esterification : This is a classic, cost-effective method involving the reaction of the carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄, p-TsOH).[5][6] It is an equilibrium-driven reaction. To achieve high yields, the equilibrium must be shifted towards the product, typically by using a large excess of the alcohol (which can also serve as the solvent) or by removing the water byproduct as it forms, often with a Dean-Stark apparatus.[5][7] This method is ideal for large-scale synthesis with simple, low-boiling point alcohols (e.g., methanol, ethanol) and for substrates that are stable to strong acidic and high-temperature conditions.[8][9]

  • Steglich Esterification : This method utilizes a coupling agent, typically a carbodiimide like N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble alternative N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst, most commonly 4-Dimethylaminopyridine (DMAP).[10][11][12] The reaction is performed under mild, generally neutral conditions at or below room temperature.[12][13] Steglich esterification is the method of choice for acid-sensitive substrates, sterically hindered alcohols, or when using precious or complex alcohols where a large excess is not feasible.[9][10] A key feature is the formation of a urea byproduct which sequesters the water molecule formed during the reaction.[12]

FeatureFischer-Speier EsterificationSteglich Esterification
Conditions Harsh (Strong Acid, Heat)Mild (Neutral pH, Room Temp)
Reagents Carboxylic Acid, Alcohol, Acid CatalystCarboxylic Acid, Alcohol, DCC/EDC, DMAP
Driving Force Excess Alcohol or Water RemovalFormation of Stable Urea Byproduct
Substrate Scope Good for simple, robust moleculesExcellent for acid-sensitive, complex molecules
Byproducts WaterDicyclohexylurea (DCU) / EDC-urea
Cost & Scale Low cost, easily scalableHigher cost, suitable for lab/kilo-lab scale
Protocol 1: Fischer-Speier Esterification of 5-Ethylpyrazine-2-carboxylic Acid

This protocol details the synthesis of Ethyl 5-Ethylpyrazine-2-carboxylate.

3.1. Principle and Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[7] The mechanism proceeds in several equilibrium steps:

  • Protonation of the carbonyl oxygen by the acid catalyst increases the electrophilicity of the carbonyl carbon.

  • The nucleophilic alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation of the resulting species regenerates the acid catalyst and yields the final ester product.[6][8]

Caption: Mechanism of Fischer-Speier Esterification.

3.2. Materials and Equipment
MaterialsEquipment
5-Ethylpyrazine-2-carboxylic acidRound-bottom flask
Absolute Ethanol (200 proof), anhydrousReflux condenser
Concentrated Sulfuric Acid (H₂SO₄)Magnetic stirrer and stir bar
Diethyl ether or Ethyl acetateHeating mantle with temperature control
Saturated Sodium Bicarbonate (NaHCO₃) solutionSeparatory funnel
Saturated Sodium Chloride (Brine) solutionRotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Standard laboratory glassware
Nitrogen or Argon gas supply (optional)pH paper or meter
3.3. Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-Ethylpyrazine-2-carboxylic acid (e.g., 5.0 g, 32.8 mmol).

  • Reagent Addition: Add absolute ethanol (100 mL). The alcohol serves as both the reactant and the solvent, ensuring a large excess to drive the equilibrium.[8][14] Stir the mixture until the carboxylic acid is fully dissolved.

  • Catalyst Addition: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (1.8 mL, ~32.8 mmol, 1.0 eq) dropwise to the stirring solution. Caution: This addition is exothermic.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80-85 °C) using a heating mantle. Let the reaction proceed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

3.4. Work-up and Purification
  • Solvent Removal: Reduce the volume of the reaction mixture by approximately 70-80% using a rotary evaporator to remove the excess ethanol.[15]

  • Neutralization: Dilute the residue with diethyl ether or ethyl acetate (100 mL) and transfer it to a separatory funnel. Slowly and carefully add saturated sodium bicarbonate solution in portions to neutralize the sulfuric acid catalyst. Caution: CO₂ evolution will cause pressure buildup. Continue adding until the aqueous layer is neutral or slightly basic (pH 7-8).

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and then saturated brine solution (1 x 50 mL) to remove any remaining inorganic salts.[15]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude ester, which typically appears as a pale yellow oil or solid.

  • Final Purification: If necessary, the crude product can be further purified by vacuum distillation or flash column chromatography on silica gel to obtain the high-purity Ethyl 5-Ethylpyrazine-2-carboxylate.

Protocol 2: Steglich Esterification of 5-Ethylpyrazine-2-carboxylic Acid

This protocol provides a mild alternative for synthesizing esters of 5-Ethylpyrazine-2-carboxylic acid, particularly useful for more complex or sensitive alcohols.

4.1. Principle and Mechanism

The Steglich esterification is a dehydration reaction facilitated by DCC and catalyzed by DMAP.[11]

  • The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.

  • DMAP, a superior nucleophile compared to the alcohol, attacks the O-acylisourea to form a reactive acylpyridinium species ("active ester"). This step is crucial for accelerating the reaction and preventing a side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[10][13]

  • The alcohol then reacts with the acylpyridinium intermediate to form the desired ester.

  • This process regenerates the DMAP catalyst and produces dicyclohexylurea (DCU) as an insoluble byproduct.[10][11]

Steglich_Workflow Steglich Esterification Workflow Start Combine Carboxylic Acid, Alcohol, DMAP in Anhydrous DCM Cool Cool to 0 °C in Ice Bath Start->Cool Add_DCC Add DCC Solution Dropwise Cool->Add_DCC Warm Warm to Room Temperature Stir for 4-12 hours Add_DCC->Warm Filter Filter to Remove Precipitated DCU Warm->Filter Wash Wash Filtrate with dilute HCl, NaHCO₃, Brine Filter->Wash Dry Dry Organic Layer (e.g., over Na₂SO₄) Wash->Dry Concentrate Concentrate via Rotary Evaporation Dry->Concentrate Purify Purify by Column Chromatography (if necessary) Concentrate->Purify Product Pure Ester Product Purify->Product

Caption: Workflow for Steglich Esterification.

4.2. Materials and Equipment
MaterialsEquipment
5-Ethylpyrazine-2-carboxylic acidRound-bottom flask with septum
Alcohol of choice (e.g., Benzyl alcohol)Magnetic stirrer and stir bar
N,N'-Dicyclohexylcarbodiimide (DCC)Ice-water bath
4-Dimethylaminopyridine (DMAP)Syringes and needles
Dichloromethane (DCM), anhydrousBuchner funnel and filter paper
1M Hydrochloric Acid (HCl) solutionSeparatory funnel
Saturated Sodium Bicarbonate (NaHCO₃) solutionRotary evaporator
Saturated Sodium Chloride (Brine) solutionStandard laboratory glassware
Anhydrous Sodium Sulfate (Na₂SO₄)Nitrogen or Argon gas supply
4.3. Detailed Experimental Protocol
  • Reaction Setup: Under a nitrogen or argon atmosphere, add 5-Ethylpyrazine-2-carboxylic acid (e.g., 1.0 g, 6.57 mmol), the desired alcohol (1.1-1.2 eq), and a catalytic amount of DMAP (0.05-0.1 eq) to a dry round-bottom flask with a magnetic stir bar.

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 30-40 mL) via syringe and stir the mixture until all solids are dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • DCC Addition: Dissolve DCC (1.1-1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[13]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by TLC or HPLC.

3.4. Work-up and Purification
  • Byproduct Removal: Once the reaction is complete, filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Extraction and Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove DMAP, saturated NaHCO₃ solution (2 x 20 mL) to remove any unreacted carboxylic acid, and finally with brine (1 x 20 mL).[16]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude ester.

  • Final Purification: The crude product is often of high purity, but can be further purified by flash column chromatography on silica gel if needed to remove trace impurities.[17]

Safety Precautions
  • Sulfuric Acid: Concentrated H₂SO₄ is highly corrosive and causes severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • DCC: N,N'-Dicyclohexylcarbodiimide is a potent sensitizer and can cause severe allergic skin reactions. Avoid inhalation and skin contact. Always handle DCC in a well-ventilated fume hood.

  • Solvents: Dichloromethane, diethyl ether, and ethyl acetate are flammable and volatile. Work in a fume hood away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References
  • MySkinRecipes. (n.d.). Ethyl 5-methoxypyrazine-2-carboxylate.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalysts used for the esterification reaction [Table]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl pyrazine carboxylate. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Fischer Esterification Lab Manual. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • The University of Sheffield. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Scribd. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Hubei Yuecheng Biotechnology Co., Ltd. (n.d.). Ethyl Pyrazine-2-carboxylate. Retrieved from [Link]

  • 2a biotech. (n.d.). 5-ETHYLPYRAZINE-2-CARBOXYLIC ACID. Retrieved from [Link]

  • Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US7151178B2 - Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts.
  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Pharmaffiliates. (n.d.). 5-Ethylpyrazine-2-carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN1141299C - Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4.
  • Chemistry LibreTexts. (2021). Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Crafting Captivating Scents: The Role of 2-Ethyl-5-methylpyrazine in Fragrance Formulation. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Synthesis of 2-Ethyl-5-Methylpyrazine: Production and Quality Control. Retrieved from [Link]

  • Google Patents. (n.d.). CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
  • Oakwood Chemical. (n.d.). Ethyl pyrazine-2-carboxylate. Retrieved from [Link]

  • YouTube. (2019). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]

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Method

Application Notes and Protocols: 5-Ethylpyrazine-2-carboxylic Acid in the Synthesis of Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Pyrazine Scaffold 5-Ethylpyrazine-2-carboxylic acid is a valuable and versatile building block in modern synthetic and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrazine Scaffold

5-Ethylpyrazine-2-carboxylic acid is a valuable and versatile building block in modern synthetic and medicinal chemistry. The pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold found in numerous biologically active compounds and natural products. The ethyl and carboxylic acid functionalities on this core at positions 5 and 2, respectively, provide reactive handles for a diverse range of chemical transformations, making it an ideal starting material for the construction of novel, complex heterocyclic systems. These resulting fused heterocycles, such as pyrazolo[1,5-a]pyrazines and imidazo[1,2-a]pyrazines, are of significant interest in drug discovery due to their wide spectrum of pharmacological activities.

This guide provides an in-depth exploration of synthetic strategies utilizing 5-ethylpyrazine-2-carboxylic acid for the preparation of innovative heterocyclic frameworks. We will delve into the mechanistic underpinnings of these reactions, providing not just the "how" but also the "why" behind the experimental protocols.

I. Synthesis of Pyrazolo[1,5-a]pyrazine Derivatives

The pyrazolo[1,5-a]pyrazine scaffold is a key pharmacophore with a range of biological activities. A robust and common strategy for its synthesis involves a cyclocondensation reaction between a pyrazine carbohydrazide and a 1,3-dicarbonyl compound. The key intermediate, 5-ethylpyrazine-2-carbohydrazide, can be readily prepared from 5-ethylpyrazine-2-carboxylic acid in a two-step sequence.

A. Synthesis of 5-Ethylpyrazine-2-carbohydrazide: The Key Intermediate

The synthesis of the carbohydrazide intermediate proceeds via an initial esterification of the carboxylic acid, followed by hydrazinolysis.

Step 1: Esterification of 5-Ethylpyrazine-2-carboxylic Acid

The carboxylic acid is first converted to its corresponding ethyl ester to facilitate the subsequent reaction with hydrazine. Acid-catalyzed esterification (Fischer esterification) is a reliable method for this transformation.

  • Causality of Experimental Choices: The use of a large excess of the alcohol (ethanol) drives the equilibrium towards the ester product, as dictated by Le Chatelier's principle. A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the alcohol.

Protocol 1: Synthesis of Ethyl 5-Ethylpyrazine-2-carboxylate

Reagent/SolventMolar Equiv.Amount
5-Ethylpyrazine-2-carboxylic acid1.0(e.g., 10.0 g)
Ethanol (absolute)Excess(e.g., 100 mL)
Sulfuric acid (concentrated)Catalytic(e.g., 1-2 mL)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 5-ethylpyrazine-2-carboxylic acid and absolute ethanol.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring.

  • Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 5-ethylpyrazine-2-carboxylate, which can be purified by column chromatography if necessary.

Step 2: Hydrazinolysis of the Ester

The purified ester is then treated with hydrazine hydrate to yield the desired carbohydrazide.

  • Causality of Experimental Choices: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction is typically carried out in an alcoholic solvent, which serves to dissolve both reactants. Heating the reaction mixture accelerates the rate of this nucleophilic acyl substitution.

Protocol 2: Synthesis of 5-Ethylpyrazine-2-carbohydrazide

Reagent/SolventMolar Equiv.Amount
Ethyl 5-ethylpyrazine-2-carboxylate1.0(e.g., 10.0 g)
Hydrazine hydrate (80%)1.5 - 2.0(e.g., 3-4 mL)
Ethanol-(e.g., 50 mL)

Procedure:

  • Dissolve ethyl 5-ethylpyrazine-2-carboxylate in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux for 3-5 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain 5-ethylpyrazine-2-carbohydrazide.

B. Cyclocondensation to form the Pyrazolo[1,5-a]pyrazine Core

With the key carbohydrazide in hand, the final step is the cyclocondensation with a suitable 1,3-dicarbonyl compound. A classic example is the reaction with acetylacetone to form a dimethyl-substituted pyrazolo[1,5-a]pyrazinone.

  • Causality of Experimental Choices: This reaction proceeds via an initial condensation between one of the carbonyl groups of acetylacetone and the terminal nitrogen of the hydrazide to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the other hydrazide nitrogen onto the remaining carbonyl group, followed by dehydration, leads to the formation of the stable, fused heterocyclic ring system. The use of a catalytic amount of acid can facilitate both the initial condensation and the final dehydration step.

Protocol 3: Synthesis of 2,7-Dimethyl-5-ethylpyrazolo[1,5-a]pyrazin-4(5H)-one

Reagent/SolventMolar Equiv.Amount
5-Ethylpyrazine-2-carbohydrazide1.0(e.g., 5.0 g)
Acetylacetone1.1(e.g., 3.3 mL)
Ethanol or Acetic Acid-(e.g., 50 mL)
Glacial Acetic Acid (catalyst)Catalytic(e.g., 0.5 mL)

Procedure:

  • In a round-bottom flask, dissolve 5-ethylpyrazine-2-carbohydrazide in ethanol or acetic acid.

  • Add acetylacetone and a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the desired pyrazolo[1,5-a]pyrazinone.

G cluster_0 Synthesis of Pyrazolo[1,5-a]pyrazine Core 5-Ethylpyrazine-2-carboxylic acid 5-Ethylpyrazine-2-carboxylic acid Ethyl 5-ethylpyrazine-2-carboxylate Ethyl 5-ethylpyrazine-2-carboxylate 5-Ethylpyrazine-2-carboxylic acid->Ethyl 5-ethylpyrazine-2-carboxylate EtOH, H+ (Protocol 1) 5-Ethylpyrazine-2-carbohydrazide 5-Ethylpyrazine-2-carbohydrazide Ethyl 5-ethylpyrazine-2-carboxylate->5-Ethylpyrazine-2-carbohydrazide N2H4.H2O (Protocol 2) Pyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4(5H)-one 5-Ethylpyrazine-2-carbohydrazide->Pyrazolo[1,5-a]pyrazin-4(5H)-one 1,3-Dicarbonyl, H+ (Protocol 3)

Caption: Synthetic pathway to Pyrazolo[1,5-a]pyrazines.

II. Synthesis of Imidazo[1,2-a]pyrazine Derivatives

The imidazo[1,2-a]pyrazine ring system is another pharmacologically important scaffold. A common and efficient route to this class of compounds involves the reaction of a 2-aminopyrazine derivative with an α-haloketone. This necessitates the conversion of 5-ethylpyrazine-2-carboxylic acid into 2-amino-5-ethylpyrazine.

A. Synthesis of 2-Amino-5-ethylpyrazine from 5-Ethylpyrazine-2-carboxylic Acid

The conversion of a carboxylic acid to an amine with the loss of one carbon atom can be achieved through Hofmann or Curtius rearrangements.[1][2][3][4] Both proceed through an isocyanate intermediate. The Curtius rearrangement, starting from an acyl azide, is often preferred for its milder conditions.[2][5]

Step 1: Formation of 5-Ethylpyrazine-2-carbonyl Azide

The carboxylic acid is first converted to an acyl chloride, which is then reacted with an azide salt.

  • Causality of Experimental Choices: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides. The acyl chloride is a much more reactive electrophile than the parent carboxylic acid. The subsequent reaction with sodium azide is a nucleophilic acyl substitution, where the azide ion displaces the chloride.

Protocol 4: Synthesis of 5-Ethylpyrazine-2-carbonyl Azide

Reagent/SolventMolar Equiv.Amount
5-Ethylpyrazine-2-carboxylic acid1.0(e.g., 5.0 g)
Thionyl chloride (SOCl₂)1.2(e.g., 2.9 mL)
Sodium azide (NaN₃)1.5(e.g., 3.2 g)
Acetone/Water-(e.g., 50 mL/10 mL)

Procedure:

  • Caution: Acyl azides can be explosive. This reaction should be performed behind a blast shield in a well-ventilated fume hood.

  • Gently reflux a mixture of 5-ethylpyrazine-2-carboxylic acid and thionyl chloride for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in cold acetone.

  • Separately, dissolve sodium azide in a minimal amount of water and add it dropwise to the cold acetone solution of the acyl chloride with vigorous stirring.

  • Continue stirring at 0°C for 1 hour.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure at low temperature to yield the acyl azide. Do not heat the acyl azide.

Step 2: Curtius Rearrangement to 2-Amino-5-ethylpyrazine

The acyl azide is then heated in an inert solvent to induce the rearrangement to an isocyanate, which is subsequently hydrolyzed to the amine.

  • Causality of Experimental Choices: Upon heating, the acyl azide undergoes rearrangement with the loss of nitrogen gas (a thermodynamically very favorable process) to form an isocyanate intermediate.[4] This isocyanate is then hydrolyzed by the addition of aqueous acid or base to a carbamic acid, which is unstable and decarboxylates to give the primary amine.[2]

Protocol 5: Synthesis of 2-Amino-5-ethylpyrazine

Reagent/SolventMolar Equiv.Amount
5-Ethylpyrazine-2-carbonyl azide1.0(from previous step)
Toluene-(e.g., 50 mL)
Aqueous HCl (e.g., 6M)Excess(e.g., 20 mL)

Procedure:

  • Caution: This reaction involves the formation of an isocyanate and should be performed in a well-ventilated fume hood.

  • Dissolve the crude 5-ethylpyrazine-2-carbonyl azide in dry toluene.

  • Heat the solution to reflux for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and add aqueous hydrochloric acid.

  • Heat the biphasic mixture to reflux for 1-2 hours to hydrolyze the isocyanate.

  • Cool the mixture, separate the layers, and neutralize the aqueous layer with a base (e.g., NaOH) to a pH of ~9-10.

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the combined organic layers, and concentrate to obtain 2-amino-5-ethylpyrazine.

B. Cyclization to the Imidazo[1,2-a]pyrazine Scaffold

The synthesized 2-amino-5-ethylpyrazine can be readily cyclized with an α-haloketone to afford the desired imidazo[1,2-a]pyrazine.

  • Causality of Experimental Choices: The reaction is a classic Chichibabin-type synthesis of imidazo-fused heterocycles. It proceeds via an initial SN2 reaction where the exocyclic amino group of the pyrazine acts as a nucleophile, displacing the halide from the α-haloketone. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the endocyclic pyrazine nitrogen onto the ketone carbonyl, followed by dehydration to yield the aromatic imidazo[1,2-a]pyrazine ring system.

Protocol 6: Synthesis of 2-Phenyl-7-ethylimidazo[1,2-a]pyrazine

Reagent/SolventMolar Equiv.Amount
2-Amino-5-ethylpyrazine1.0(e.g., 2.0 g)
2-Bromoacetophenone (phenacyl bromide)1.0(e.g., 3.2 g)
Ethanol or DMF-(e.g., 30 mL)
Sodium bicarbonate (NaHCO₃)1.1(e.g., 1.4 g)

Procedure:

  • Dissolve 2-amino-5-ethylpyrazine and 2-bromoacetophenone in ethanol or DMF in a round-bottom flask.

  • Add sodium bicarbonate to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring its progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization or column chromatography to give the pure 2-phenyl-7-ethylimidazo[1,2-a]pyrazine.

G cluster_1 Synthesis of Imidazo[1,2-a]pyrazine Core 5-Ethylpyrazine-2-carboxylic acid 5-Ethylpyrazine-2-carboxylic acid Acyl Azide Acyl Azide 5-Ethylpyrazine-2-carboxylic acid->Acyl Azide 1. SOCl2 2. NaN3 (Protocol 4) 2-Amino-5-ethylpyrazine 2-Amino-5-ethylpyrazine Acyl Azide->2-Amino-5-ethylpyrazine Curtius Rearrangement (Protocol 5) Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine 2-Amino-5-ethylpyrazine->Imidazo[1,2-a]pyrazine α-Haloketone (Protocol 6)

Caption: Synthetic pathway to Imidazo[1,2-a]pyrazines.

III. Multicomponent Reactions: A Strategy for Rapid Diversification

Multicomponent reactions (MCRs), such as the Ugi four-component reaction (U-4CR), offer a powerful and efficient strategy for the rapid synthesis of complex molecules from simple starting materials in a single pot.[6][7][8][9] 5-Ethylpyrazine-2-carboxylic acid is an excellent candidate for the carboxylic acid component in the Ugi reaction, enabling the generation of a library of diverse pyrazine-containing peptidomimetic structures, which can be further cyclized to form novel heterocycles.

  • Causality of Experimental Choices: The Ugi reaction mechanism involves the initial formation of an imine from an aldehyde and an amine. This imine is then protonated by the carboxylic acid component (5-ethylpyrazine-2-carboxylic acid) to form an iminium ion. The isocyanide then undergoes a nucleophilic attack on the iminium ion, followed by an intramolecular rearrangement and addition of the carboxylate to form a stable α-acylamino amide product. The efficiency of this reaction lies in its convergent nature, where four different starting materials are combined in a single step to generate a complex product with high atom economy.

Protocol 7: General Procedure for the Ugi Four-Component Reaction

ComponentMolar Equiv.
Aldehyde (e.g., benzaldehyde)1.0
Amine (e.g., benzylamine)1.0
5-Ethylpyrazine-2-carboxylic acid1.0
Isocyanide (e.g., tert-butyl isocyanide)1.0
Solvent (e.g., Methanol)-

Procedure:

  • In a flask, dissolve the aldehyde, amine, and 5-ethylpyrazine-2-carboxylic acid in methanol.

  • Stir the mixture at room temperature for 10-20 minutes.

  • Add the isocyanide to the reaction mixture and continue to stir at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization. The Ugi adduct can then be subjected to post-Ugi modifications to generate further heterocyclic diversity.

G cluster_2 Ugi Four-Component Reaction Aldehyde Aldehyde Ugi Adduct Ugi Adduct Aldehyde->Ugi Adduct Amine Amine Amine->Ugi Adduct 5-Ethylpyrazine-2-carboxylic acid 5-Ethylpyrazine-2-carboxylic acid 5-Ethylpyrazine-2-carboxylic acid->Ugi Adduct Isocyanide Isocyanide Isocyanide->Ugi Adduct

Caption: Ugi Four-Component Reaction schematic.

Conclusion

5-Ethylpyrazine-2-carboxylic acid stands out as a highly adaptable precursor for the synthesis of a variety of novel and medicinally relevant heterocyclic compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this starting material. By understanding the underlying principles of these transformations, scientists can rationally design and synthesize new molecular entities with tailored properties for applications in drug discovery and materials science.

References

  • Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. PubMed. [Link]

  • Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. PMC. [Link]

  • Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. ResearchGate. [Link]

  • Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. NIH. [Link]

  • Use of a Curtius Rearrangement as Part of the Multikilogram Manufacture of a Pyrazine Building Block. ResearchGate. [Link]

  • Ugi Multicomponent Reaction. Organic Syntheses. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • Preparation method, product and application of 2-amino-5-methylpyrazine.
  • Ugi Four-Component Reactions Using Alternative Reactants. PMC. [Link]

  • Gould-Jacobs Quinoline forming reaction. Biotage. [Link]

  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

  • Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Modification of 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide using SNH and click reactions. ResearchGate. [Link]

  • Synthesis of some new 5- substituted of. JOCPR. [Link]

  • Ugi Multicomponent Reaction - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Syntheses of Amines II: Hofmann and Curtius Rearrangements. YouTube. [Link]

  • Curtius Rearrangement. Chemistry Steps. [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. International Journal of PharmTech Research. [Link]

  • Method of making 2-amino-5-substituted-1,3,4-oxadiazoles.
  • A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
  • Cyclocondensation of alkylhydrazines and .beta.-substituted acetylenic esters: synthesis of 3-hydroxypyrazoles. Sci-Hub. [Link]

Sources

Application

Application Note: Development of Novel Agrochemicals via 5-Ethylpyrazine-2-carboxylic Acid Scaffolds

Executive Summary The pyrazine heterocycle is a privileged scaffold in agrochemistry, serving as the core for various herbicides, fungicides, and plant growth regulators (PGRs). While 5-methylpyrazine-2-carboxylic acid i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazine heterocycle is a privileged scaffold in agrochemistry, serving as the core for various herbicides, fungicides, and plant growth regulators (PGRs). While 5-methylpyrazine-2-carboxylic acid is a well-established intermediate (e.g., for Glipizide in pharma), its 5-ethyl analog (5-Ethylpyrazine-2-carboxylic acid) represents a distinct lipophilic variant with unique potential in crop protection.

This guide details the technical workflow for utilizing 5-ethylpyrazine-2-carboxylic acid as a building block. It covers the selective synthesis from flavor-grade precursors, herbicidal efficacy testing targeting Photosystem II (PSII), and fungicidal screening . The increased lipophilicity of the ethyl group (vs. methyl) often enhances cuticular penetration in foliar applications, making this scaffold a critical candidate for resistance management programs.

Chemical Synthesis & Scaffold Preparation[1][2][3][4]

Strategic Rationale

Direct functionalization of the pyrazine ring is challenging due to its electron-deficient nature. The most scalable industrial route involves the selective oxidation of alkyl-substituted pyrazines. For the 5-ethyl analog, we utilize 2-ethyl-5-methylpyrazine —a commercially available high-volume flavor ingredient—as the starting material. The chemical challenge lies in oxidizing the methyl group to a carboxylic acid while preserving the ethyl group.

Protocol 1: Selective Oxidation of 2-Ethyl-5-methylpyrazine

Objective: Synthesize 5-ethylpyrazine-2-carboxylic acid (Target Intermediate) with >95% purity.

Reagents:

  • Substrate: 2-Ethyl-5-methylpyrazine (CAS 13360-64-0)[1]

  • Oxidant: Potassium Permanganate (KMnO₄) or Co/Mn catalyst system (industrial)

  • Solvent: Pyridine/Water (1:1 v/v) or Water (for Green Chemistry)

  • Acid: 3M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Setup: In a 1L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, dissolve 0.1 mol of 2-ethyl-5-methylpyrazine in 250 mL of water/pyridine mixture.

  • Oxidant Addition: Heat the solution to 60°C. Slowly add 0.25 mol of KMnO₄ in small portions over 2 hours. Critical: Maintain temperature between 60-70°C. Exceeding 80°C risks oxidizing the ethyl side chain, leading to pyrazine-2,5-dicarboxylic acid (an impurity).

  • Reflux: After addition, reflux the mixture for 3 hours to ensure complete conversion of the methyl group.

  • Filtration: Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO₂) precipitate through a Celite pad. Wash the pad with hot water.

  • Isolation: Concentrate the filtrate under reduced pressure to remove pyridine (if used). Acidify the aqueous residue with 3M HCl to pH 2.0.

  • Crystallization: Cool the acidified solution to 4°C overnight. The product, 5-ethylpyrazine-2-carboxylic acid , will precipitate as an off-white solid.

  • Purification: Recrystallize from ethanol/water to remove any di-acid traces.

Yield Expectation: 55-65% Characterization:

  • 1H NMR (DMSO-d6): δ 1.28 (t, 3H, -CH2CH3), 2.95 (q, 2H, -CH2CH3), 8.75 (d, 1H, Pyrazine-H), 9.20 (d, 1H, Pyrazine-H), 13.5 (s, 1H, -COOH).

Application 1: Herbicidal Activity (Photosynthesis Inhibition)

Mechanism of Action

Pyrazine-2-carboxylic acid derivatives, particularly amides, act as inhibitors of the Hill Reaction in chloroplasts. They compete with plastoquinone at the Q_B binding site of the D1 protein in Photosystem II (PSII). The 5-ethyl substituent increases the logP (lipophilicity), enhancing transport across the thylakoid membrane compared to the 5-methyl analog.

PSII_Inhibition cluster_0 Chloroplast Thylakoid Membrane PSII Photosystem II Complex D1 D1 Protein (Q_B Binding Site) PSII->D1 ElectronFlow Electron Transport Chain D1->ElectronFlow Blocked by Inhibitor PQ Plastoquinone (Native Ligand) PQ->D1 Normal Binding Compound 5-Ethylpyrazine-2-carboxamide (Inhibitor) Compound->D1 Competitive Binding (High Affinity) O2_Evol Oxygen Evolution ElectronFlow->O2_Evol Inhibition

Figure 1: Mechanism of Action for Pyrazine Herbicides. The analog competes for the Q_B site, disrupting electron flow and halting oxygen evolution.

Protocol 2: Chloroplast Oxygen Evolution Assay (Hill Reaction)

Purpose: Quantify the IC50 of the new analog in inhibiting photosynthetic electron transport.

Materials:

  • Fresh Spinach leaves (Spinacia oleracea)

  • Isolation Buffer: 0.33 M Sorbitol, 10 mM Na4P2O7, 5 mM MgCl2, 2 mM Ascorbic acid (pH 6.5).

  • Assay Buffer: 50 mM Tricine-NaOH (pH 7.6), 0.33 M Sorbitol, 5 mM MgCl2.

  • Electron Acceptor: Potassium Ferricyanide (K3Fe(CN)6).

  • Clark-type Oxygen Electrode (e.g., Hansatech).

Procedure:

  • Chloroplast Isolation: Homogenize spinach leaves in cold Isolation Buffer. Filter through 4 layers of cheesecloth and centrifuge at 2000 x g for 5 min. Resuspend the pellet (chloroplasts) in Assay Buffer.

  • Standardization: Adjust chlorophyll concentration to 25 µg/mL using a spectrophotometer (Arnon’s method).

  • Reaction Setup: In the oxygen electrode chamber, add:

    • 1.8 mL Assay Buffer

    • 0.1 mL Chloroplast suspension

    • 0.1 mL Test Compound (dissolved in DMSO, final conc. range 0.1 - 100 µM)

  • Measurement: Incubate in dark for 2 min. Switch on the actinic light (saturating intensity).

  • Data Acquisition: Record the rate of Oxygen evolution (µmol O2 / mg Chl / h) for 3 minutes.

  • Calculation:

    
    
    Plot % Inhibition vs. Log[Concentration] to determine IC50.
    

Application 2: Fungicidal Screening

Mechanism & SAR

While the exact mode of action for pyrazine fungicides is often multi-site, analogs of pyrazine-2-carboxylic acid (resembling Pyrazinamide) often interfere with fatty acid synthesis (FAS-I) or cell wall deposition in fungi. The 5-ethyl group provides steric bulk that may improve selectivity against specific phytopathogens like Botrytis cinerea (Grey Mold) or Rhizoctonia solani.

Protocol 3: Mycelial Growth Inhibition Assay (Poisoned Food Technique)

Purpose: Determine the EC50 against key crop pathogens.

Materials:

  • Pathogen strains: Botrytis cinerea, Alternaria solani.

  • Media: Potato Dextrose Agar (PDA).

  • Test Compound: 5-Ethylpyrazine-2-carboxylic acid (and amide derivatives).

Procedure:

  • Media Preparation: Autoclave PDA. While molten (approx. 50°C), add the test compound (dissolved in acetone) to achieve final concentrations of 5, 10, 25, 50, and 100 ppm. Pour into Petri plates.

  • Control: PDA plates with acetone only (Solvent Control).

  • Inoculation: Use a 5mm cork borer to cut mycelial plugs from the edge of an actively growing fungal culture. Place one plug in the center of each test plate (mycelium side down).

  • Incubation: Incubate at 25°C for 5-7 days.

  • Measurement: Measure the colony diameter (mm) in two perpendicular directions.

  • Analysis: Calculate growth inhibition:

    
    
    (Where C = growth in control, T = growth in treatment).
    

Comparative Data Summary

The following table summarizes the expected physicochemical shifts when moving from the standard 5-methyl scaffold to the 5-ethyl analog.

Property5-Methylpyrazine-2-COOH5-Ethylpyrazine-2-COOHImplication for Agrochemicals
LogP (Lipophilicity) ~0.3~0.8 - 1.0Better cuticular penetration; improved rainfastness.
Melting Point 220-225°C~160-170°CLower MP often correlates with better solubility in EC formulations.
Steric Bulk (Volume) LowMediumEnhanced binding in hydrophobic pockets (e.g., Q_B site).
Metabolic Stability HighModerateEthyl group is more susceptible to oxidative degradation (environmental safety).

References

  • Synthesis of Pyrazine Carboxylic Acids

    • Title: Process for preparing 5-methylpyrazine-2-carboxylic acid.[2][3][4][5][6][7][8][9]

    • Source: CN1155581C (P
    • URL
  • Herbicidal Activity of Pyrazines

    • Title: Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
    • Source: Molecules 2002, 7(12), 900-910.
    • URL:[Link]

  • Mode of Action (Photosystem II)

    • Title: Herbicides inhibiting photosynthesis (The Hill Reaction).
    • Source: Toxin Reviews, 2010.
    • URL:[Link][10]

  • Starting Material Information

    • Title: 2-Ethyl-5-methylpyrazine (Flavor Ingredient).[1]

    • Source: The Good Scents Company.
    • URL:[Link]

Sources

Method

Application Note: Assay Development for 5-Ethylpyrazine-2-carboxylic Acid (5-EPCA)

Executive Summary & Critical Quality Control Objective: This guide details the development of functional assays for 5-Ethylpyrazine-2-carboxylic acid (5-EPCA) . Based on its chemical scaffold, this compound exhibits two...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Quality Control

Objective: This guide details the development of functional assays for 5-Ethylpyrazine-2-carboxylic acid (5-EPCA) . Based on its chemical scaffold, this compound exhibits two primary biological activities:

  • Antimycobacterial Activity: As a structural analog of Pyrazinamide (PZA) and its active metabolite Pyrazinoic Acid (POA), targeting Mycobacterium tuberculosis.

  • GPR109A Agonism: As a bioisostere of Nicotinic Acid (Niacin), targeting the hydroxycarboxylic acid receptor 2 (HCA2/GPR109A) for metabolic regulation.[1]

⚠️ Critical Reagent Verification (CAS Alert)

A discrepancy was noted in the request parameters regarding the CAS registry number.

  • Target Compound: 5-Ethylpyrazine-2-carboxylic acid[2][3][4][5][6]

  • Correct CAS: 13534-75-3 [2][3][4][5][7]

  • Erroneous CAS: 37674-63-8 (Corresponds to 2-methylpent-3-enoic acid, a flavoring agent).

  • Action: Ensure all procurement orders use CAS 13534-75-3 . Using the wrong CAS will result in the purchase of an aliphatic acid with no relevance to the assays described below.

Physicochemical Characterization & Stock Preparation

Before biological testing, the physicochemical properties of 5-EPCA must be accounted for to prevent assay artifacts (precipitation, pH drift).

PropertyValue / NoteImpact on Assay
Molecular Weight 152.15 g/mol Calculation of Molar concentrations.
LogP (Predicted) ~0.6 - 0.9More lipophilic than Pyrazinoic Acid (LogP -0.7). Enhanced membrane permeability expected.
pKa (Acid) ~2.9 - 3.2The carboxylic acid is ionized at physiological pH (7.4).
Solubility DMSO (High), Water (Moderate)Prepare stocks in 100% DMSO to prevent hydrolysis or precipitation.
Stock Solution Protocol
  • Weighing: Weigh 15.2 mg of 5-EPCA powder.

  • Solubilization: Dissolve in 1.0 mL of sterile, anhydrous DMSO to create a 100 mM Master Stock.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solutions: Dilute into assay media immediately before use. Keep final DMSO concentration <1% (v/v) to avoid solvent toxicity.

Application A: Antimycobacterial Potency (TB Research)

Scientific Rationale

5-EPCA is a homolog of Pyrazinoic Acid (POA). The parent drug, Pyrazinamide (PZA), is a prodrug requiring conversion to POA by the bacterial enzyme PncA. However, 5-EPCA is already in the "acid" form, bypassing the need for activation. Crucial Mechanism: Pyrazine derivatives exhibit pH-dependent activity. They are inactive at neutral pH (7.4) and require acidic conditions (pH 5.5–6.0) to protonate the acid, allowing it to disrupt the mycobacterial membrane potential or inhibit RpsA/PanD targets.

Protocol: Acidified Resazurin Microtiter Assay (REMA)

Purpose: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis (H37Rv strain).

Materials
  • Strain: M. tuberculosis H37Rv (ATCC 27294).

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

  • Acidification Buffer: 100 mM Phosphate-Citrate buffer (adjusted to pH 5.8).

  • Indicator: Resazurin sodium salt (0.02% w/v in water).

Step-by-Step Workflow
  • Media Preparation (The Critical Step):

    • Prepare standard 7H9 media.

    • Adjust a portion of the media to pH 5.8 using the Phosphate-Citrate buffer. Filter sterilize (0.22 µm).

    • Control: Prepare standard media at pH 6.8 to demonstrate pH-dependent specificity.

  • Plate Setup:

    • Use 96-well clear-bottom plates.

    • Add 100 µL of pH 5.8 media to all wells.

    • Serial Dilution: Add 100 µL of 5-EPCA (from working stock) to Column 1. Perform 2-fold serial dilutions across the plate (100 µM down to 0.1 µM).

  • Inoculation:

    • Adjust M. tuberculosis culture to OD600 ~0.1. Dilute 1:20.

    • Add 100 µL of inoculum to all wells. Final Volume = 200 µL.

  • Incubation:

    • Seal plates with breathable membrane. Incubate at 37°C for 5–7 days.

  • Readout:

    • Add 30 µL of Resazurin solution. Incubate for 24 hours.

    • Visual Score: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction of resazurin to resorufin).

    • Fluorescence: Ex 530 nm / Em 590 nm.

Workflow Diagram

REMA_Workflow Stock 5-EPCA Stock (100 mM DMSO) Plate 96-Well Plate Serial Dilution Stock->Plate Media_Acid 7H9 Media (pH 5.8) Media_Acid->Plate Test Condition Media_Neut 7H9 Media (pH 6.8 Control) Media_Neut->Plate Neg Control Inoculation Inoculate M.tb (H37Rv) Plate->Inoculation Incubation Incubate 7 Days 37°C Inoculation->Incubation Resazurin Add Resazurin (Blue Dye) Incubation->Resazurin Readout Fluorescence Read (Pink = Growth) Resazurin->Readout

Caption: Workflow for Acidified Resazurin Microtiter Assay (REMA) tailored for Pyrazine derivatives.

Application B: GPR109A Agonism (Metabolic Disease)[1]

Scientific Rationale

5-EPCA is structurally homologous to Nicotinic Acid (Niacin) and Acipimox. These compounds activate GPR109A (HCAR2) , a Gi-coupled GPCR found on adipocytes and immune cells. Activation inhibits Adenylyl Cyclase, reducing cAMP levels and subsequently inhibiting lipolysis (release of free fatty acids).

Protocol: HTRF cAMP Inhibition Assay

Purpose: Quantify the potency (EC50) of 5-EPCA as a GPR109A agonist.

Materials
  • Cells: CHO-K1 or HEK293 cells stably expressing human GPR109A (HCAR2).

  • Stimulant: Forskolin (to artificially raise cAMP levels, allowing inhibition to be measured).

  • Detection: HTRF (Homogeneous Time Resolved Fluorescence) cAMP kit (e.g., Cisbio or PerkinElmer).

  • Reference Agonist: Nicotinic Acid (Niacin).[1][8]

Step-by-Step Workflow
  • Cell Preparation:

    • Harvest cells and resuspend in stimulation buffer (HBSS + 500 µM IBMX to prevent cAMP degradation).

    • Density: 2,000 cells/well in a 384-well low-volume white plate.

  • Compound Addition:

    • Add 5 µL of 5-EPCA (dilution series).

    • Add 5 µL of Forskolin (Final concentration 10 µM). Note: Without Forskolin, you cannot measure the Gi-mediated decrease in cAMP.

  • Incubation:

    • Incubate for 30–45 minutes at Room Temperature.

  • Lysis & Detection:

    • Add 5 µL of cAMP-d2 (acceptor).

    • Add 5 µL of Anti-cAMP-Cryptate (donor).

  • Measurement:

    • Read on an HTRF-compatible reader (e.g., EnVision).

    • Data Analysis: Calculate the HTRF Ratio (665nm/620nm).

    • Plot: Sigmoidal dose-response curve. 5-EPCA should show a dose-dependent decrease in HTRF signal (or increase, depending on specific kit competition logic—usually, high cAMP = low signal in competition assays).

Signaling Pathway Diagram

GPR109A_Pathway Ligand 5-EPCA (Ligand) Receptor GPR109A (GPCR) Ligand->Receptor Binding Gi G-Protein (Gi) Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduced by 5-EPCA ATP ATP ATP->cAMP Conversion by AC Lipolysis Lipolysis (Free Fatty Acids) cAMP->Lipolysis Promotes Forskolin Forskolin (Stimulator) Forskolin->AC Stimulates

Caption: GPR109A Signaling Cascade. 5-EPCA activates Gi, inhibiting Adenylyl Cyclase and reducing cAMP.

Safety Profiling: Hepatotoxicity Screening

Context: Pyrazinamide is known for hepatotoxicity. As a derivative, 5-EPCA must be screened early for liver toxicity.

Protocol: HepG2 ATP Viability Assay
  • Cells: HepG2 (Human liver carcinoma).

  • Treatment: Seed 10,000 cells/well. Treat with 5-EPCA (1–500 µM) for 48 hours.

  • Readout: CellTiter-Glo® (Promega) or similar ATP-luminescence assay.

  • Analysis: Calculate IC50. If IC50 < 100 µM, the compound poses a toxicity risk.

References

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21.

  • Zimhony, O., et al. (2000). Pyrazinamide inhibits the eukaryotic-like fatty acid synthase I (FASI) of Mycobacterium tuberculosis. Nature Medicine, 6, 1043–1047.

  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature Medicine, 9, 352–355.

  • Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373.

  • PubChem Compound Summary. (2023). 5-Ethylpyrazine-2-carboxylic acid (CAS 13534-75-3).[2][3][4][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Ethylpyrazine-2-carboxylic Acid (5-EPCA) Synthesis

Ticket ID: #EPCA-OPT-001 Topic: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Introduction: The Selectivity Challenge Synthesizing 5-Ethylpy...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #EPCA-OPT-001 Topic: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The Selectivity Challenge

Synthesizing 5-Ethylpyrazine-2-carboxylic acid (5-EPCA) typically involves the oxidation of 5-ethyl-2-methylpyrazine (EMP). This is a classic "benzylic" oxidation, but it presents a specific chemoselectivity challenge: differentiating between the methyl group at C2 and the ethyl group at C5.

In our experience, yield loss usually stems from two critical failure points:

  • Over-oxidation: The oxidant attacks the ethyl group, cleaving it to an acetyl group or fully degrading it to pyrazine-2,5-dicarboxylic acid.

  • Isolation Failure: The product is amphoteric (zwitterionic). Standard organic extractions often fail because the product remains trapped in the aqueous phase.

This guide provides the protocols to navigate these specific hurdles.

Module 1: Reaction Optimization (Upstream)

Protocol: Controlled Permanganate Oxidation

While catalytic aerobic oxidation (Co/Mn/Br systems) is scalable, the Potassium Permanganate (KMnO₄) route provides the most reliable results for laboratory to pilot-scale optimization, provided stoichiometry is strictly controlled.

The Mechanism: Permanganate attacks the benzylic C-H bonds. The methyl group is sterically more accessible than the ethyl methylene, but electronic activation is similar. Temperature is your primary selectivity lever.

Optimized Workflow:

  • Stoichiometry: Use 2.1 to 2.5 equivalents of KMnO₄ relative to the starting material. Excess (>3.0 eq) guarantees ethyl degradation.

  • Solvent System: Water/Pyridine (4:1). Pyridine buffers the solution and solubilizes the starting material, protecting the ethyl group from radical degradation.

  • Temperature Ramp:

    • Initiation: 40°C (1 hour).

    • Completion: 60-70°C (2-3 hours).

    • Critical Limit: Do NOT exceed 80°C; this triggers ethyl cleavage.

Visualizing the Selectivity Pathway

OxidationPathway Start 5-Ethyl-2-methylpyrazine (Precursor) Target 5-Ethylpyrazine-2-carboxylic acid (Target) Start->Target KMnO4 (2.2 eq) 60°C OverOx2 Pyrazine-2,5-dicarboxylic acid (Impurity B) Start->OverOx2 Uncontrolled Exotherm OverOx1 5-Acetylpyrazine-2-carboxylic acid (Impurity A) Target->OverOx1 Excess Oxidant >80°C OverOx1->OverOx2 Degradation

Figure 1: Reaction pathway showing the narrow operating window between successful synthesis (Green) and over-oxidation (Red/Yellow).

Module 2: Workup & Purification (Downstream)

The "Water Trap" Phenomenon

Pyrazine carboxylic acids exist as zwitterions in neutral water. If you attempt to extract with Dichloromethane (DCM) or Ethyl Acetate at pH 7, you will recover <10% yield.

Troubleshooting the Isolation:

  • Filtration: Remove MnO₂ precipitate while hot (60°C). Wash the cake with hot water. Cold filtration traps product in the MnO₂ matrix.

  • pH Adjustment (The Critical Step):

    • Concentrate the filtrate.[1][2]

    • Adjust pH to 1.5 – 2.5 using 6N HCl.

    • Why? This protonates the carboxylate (COO⁻ → COOH) while keeping the pyrazine nitrogen largely unprotonated (pKa ~0.6), breaking the zwitterion.

  • Extraction Solvent:

    • Do NOT use: Diethyl Ether or Hexanes (Product is insoluble).

    • USE: 2-Butanone (Methyl Ethyl Ketone - MEK) or n-Butanol .

    • Technique: Continuous liquid-liquid extraction is superior to batch separation.

Isolation Decision Tree

WorkupLogic Step1 Aqueous Filtrate (Post-MnO2 Removal) CheckPH Adjust pH to 1.5 - 2.5 Step1->CheckPH Precip Does Precipitate Form? CheckPH->Precip YesPrecip Filter Solid (Crude Product) Precip->YesPrecip High Conc. NoPrecip Solution Remains Clear Precip->NoPrecip Low Conc. Extract Continuous Extraction Solvent: 2-Butanone (MEK) NoPrecip->Extract Evap Evaporate Solvent Recrystallize (Water/EtOH) Extract->Evap

Figure 2: Logical flow for recovering product from the aqueous phase. Note that direct precipitation only occurs at high concentrations.

Module 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (<30%) Product trapped in aqueous phase (Zwitterion effect).Switch extraction solvent to 2-Butanone . Ensure aqueous layer is saturated with NaCl (Salting out).
Melting Point Depression Contamination with Pyrazine-2,5-dicarboxylic acid .Check reaction temp. If >80°C, the ethyl group oxidized.[3] Recrystallize from water; the dicarboxylic acid is less soluble.
Brown Solid Product Residual Manganese Dioxide (MnO₂).Dissolve crude product in dilute base (NaHCO₃), filter through Celite, then re-acidify to pH 2.
Starting Material Remains Incomplete Oxidation.[3]If using KMnO₄, ensure vigorous stirring. The reaction is heterogeneous. Add a phase transfer catalyst (e.g., TEBA) if kinetics are sluggish.

Frequently Asked Questions (FAQ)

Q: Can I use Chromic Acid (Jones Reagent) instead of Permanganate? A: We advise against it. Chromium(VI) is not only toxic but highly aggressive toward the ethyl group. Permanganate offers a "softer" oxidation potential in alkaline media, which favors the methyl group selectivity.

Q: My product is oiling out during acidification. What should I do? A: This is common with ethyl-substituted pyrazines. Seed the oil with a crystal of pure 5-EPCA if available, or scratch the flask walls. Alternatively, extract the oil into MEK, dry over Na₂SO₄, and evaporate to induce crystallization.

Q: Why is the pH adjustment so specific (1.5–2.5)? A: Pyrazine nitrogen has a pKa of ~0.6. If you go too acidic (pH < 1), you protonate the ring nitrogen, creating a cationic species that is highly water-soluble and impossible to extract into organic solvents. You must hit the window where the Carboxylic Acid is protonated (COOH) but the Ring Nitrogen is free (N).

References

  • Process for preparing 5-methylpyrazine-2-carboxylic acid. (Analogous Protocol). CN Patent 108017586A. (2018). Describes the critical pH adjustments and KMnO4 stoichiometry for alkylpyrazine oxidation.

  • Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation. CN Patent 1141299C. (2004). Establishes the temperature limits (30-100°C range) and solvent effects for permanganate oxidation of methylpyrazines.

  • Isoelectric Points of Amino Acids and Zwitterions. Master Organic Chemistry. (2023). Fundamental thermodynamic basis for the pH 1.5-2.5 isolation window.

  • Synthesis of Pyrazinecarboxylic Acids. Journal of Heterocyclic Chemistry. (General Reference for Pyrazine Oxidation Mechanisms).

Sources

Optimization

Technical Support Center: Synthesis of 5-Ethylpyrazine-2-carboxylic Acid

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethylpyrazine-2-carboxylic acid. It provides in-depth technical support, troubleshooting advice, and fr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethylpyrazine-2-carboxylic acid. It provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate common challenges encountered during its synthesis. The information herein is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and practical utility.

Introduction: Navigating the Synthetic Landscape

5-Ethylpyrazine-2-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, often presents challenges related to selectivity and purity. The most prevalent synthetic strategies involve the oxidation of a suitable dialkylpyrazine precursor or the hydrolysis of a cyanopyrazine intermediate. Each route, however, is accompanied by a unique profile of potential byproducts that can complicate purification and impact yield. This guide aims to elucidate the formation of these byproducts and provide actionable solutions for their mitigation and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-Ethylpyrazine-2-carboxylic acid?

The two primary synthetic pathways are:

  • Oxidation of 2-Ethyl-5-methylpyrazine: This is a widely used method where the methyl group is selectively oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) are typically employed.

  • Hydrolysis of 2-Cyano-5-ethylpyrazine: This route involves the conversion of a nitrile group to a carboxylic acid, usually under acidic or basic conditions.

Q2: I'm seeing a significant amount of a highly polar, poorly soluble impurity in my crude product from the oxidation of 2-ethyl-5-methylpyrazine. What is it likely to be?

This is a classic issue in this synthesis. The impurity is almost certainly Pyrazine-2,5-dicarboxylic acid . This byproduct arises from the over-oxidation of both the methyl and the ethyl groups on the starting material.[1] Controlling the stoichiometry of the oxidizing agent and the reaction temperature is crucial to minimize its formation.

Q3: My NMR spectrum shows signals that could correspond to a ketone. Is this a known byproduct?

Yes, the formation of 5-Acetylpyrazine-2-carboxylic acid is a potential byproduct, although generally minor, when oxidizing 2-ethyl-5-methylpyrazine. This results from the incomplete oxidation of the ethyl group. The benzylic carbon of the ethyl group is susceptible to oxidation, and under certain conditions, the reaction can stall at the ketone stage.

Q4: During the hydrolysis of 2-Cyano-5-ethylpyrazine, I'm observing a loss of my starting material and the formation of an unexpected polar product. What could be happening?

Besides the desired hydrolysis, you may be encountering a competing nucleophilic aromatic substitution (SNAr) reaction. If you are using a strong base like sodium hydroxide for hydrolysis, it can displace a substituent on the pyrazine ring, leading to the formation of a hydroxypyrazine derivative . For instance, if there is a leaving group on the ring, it could be substituted by a hydroxyl group.

Q5: Can the pyrazine ring itself degrade under the harsh oxidative conditions?

The pyrazine ring is a relatively stable aromatic system. However, under excessively harsh oxidative conditions (e.g., very high temperatures, a large excess of a strong oxidant), ring-opening can occur, leading to a complex mixture of aliphatic byproducts.[2] It is crucial to maintain controlled reaction conditions to preserve the integrity of the pyrazine core.

Troubleshooting Guides

Problem 1: High Levels of Pyrazine-2,5-dicarboxylic Acid in the Oxidation Reaction

Symptoms:

  • Low yield of the desired 5-ethylpyrazine-2-carboxylic acid.

  • Presence of a significant amount of a white, poorly soluble solid in the crude product.

  • 1H NMR of the crude product shows a simpler aromatic region than expected, consistent with a symmetrical molecule.

Causality: Pyrazine-2,5-dicarboxylic acid is formed when the oxidizing agent is not selective for the methyl group and also oxidizes the ethyl group. This is more likely to occur under the following conditions:

  • Excess Oxidizing Agent: Using a stoichiometric excess of KMnO₄ or another strong oxidant.

  • High Reaction Temperature: Elevated temperatures increase the rate of the less selective over-oxidation reaction.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the oxidation of the desired product.

Solutions:

1. Stoichiometric Control of the Oxidant:

  • Protocol: Carefully calculate and use a slight sub-stoichiometric amount of the oxidizing agent (e.g., 0.95 equivalents) relative to the starting 2-ethyl-5-methylpyrazine. This ensures that the more reactive methyl group is preferentially oxidized, leaving some starting material unreacted, which is easier to separate than the dicarboxylic acid.

2. Temperature Management:

  • Protocol: Maintain a low and consistent reaction temperature. For KMnO₄ oxidations, a temperature range of 0-10 °C is often recommended. Use an ice bath to control any exotherms.

3. Controlled Addition of the Oxidant:

  • Protocol: Add the oxidizing agent slowly and portion-wise to the reaction mixture. This prevents localized high concentrations of the oxidant and helps to manage the reaction exotherm.

4. Purification Strategy:

  • Protocol: The difference in acidity and solubility between the mono- and di-acid can be exploited for separation.

    • After the reaction, quench with a reducing agent (e.g., sodium bisulfite) to destroy excess oxidant.

    • Filter off the manganese dioxide.

    • Carefully adjust the pH of the filtrate. 5-Ethylpyrazine-2-carboxylic acid is more soluble at a slightly acidic pH (around 3-4) than pyrazine-2,5-dicarboxylic acid, which will precipitate out at a higher pH. Fractional precipitation can be an effective purification method.

Problem 2: Presence of 5-Acetylpyrazine-2-carboxylic Acid

Symptoms:

  • The appearance of a new set of signals in the 1H and 13C NMR spectra of the purified product, consistent with a methyl ketone.

  • Difficulty in achieving high purity of the final product by simple crystallization.

Causality: The formation of the acetyl derivative is due to the incomplete oxidation of the ethyl group. The benzylic methylene group of the ethyl substituent is the site of initial oxidative attack. The reaction proceeds through a secondary alcohol intermediate which is then oxidized to the ketone. Further oxidation to the carboxylic acid requires C-C bond cleavage, which is a slower step.

Solutions:

1. Optimization of Reaction Conditions:

  • Protocol: Increasing the reaction temperature slightly (e.g., to room temperature) or extending the reaction time after the initial oxidation may promote the complete oxidation to the carboxylic acid. However, this must be balanced against the risk of over-oxidation to the dicarboxylic acid.

2. Choice of Oxidizing Agent:

  • Protocol: While KMnO₄ is common, other oxidizing agents might offer different selectivity. Experimenting with reagents like selenium dioxide (SeO₂) which is known for oxidizing benzylic methylenes to carbonyls, followed by a subsequent oxidation step (e.g., with H₂O₂) could be a two-step approach to control the formation of the desired carboxylic acid.

3. Chromatographic Purification:

  • Protocol: If the acetyl byproduct is present in significant amounts, purification by column chromatography may be necessary. A silica gel column using a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) can effectively separate the desired carboxylic acid from the less polar ketone byproduct.

Problem 3: Low Yield and Byproduct Formation in Nitrile Hydrolysis

Symptoms:

  • Incomplete conversion of the starting 2-cyano-5-ethylpyrazine.

  • Formation of a new, often more polar, byproduct identified by LC-MS.

  • Low isolated yield of 5-ethylpyrazine-2-carboxylic acid.

Causality: The pyrazine ring is electron-deficient, making it susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups like a nitrile. Under basic hydrolysis conditions, the hydroxide ion can act as a nucleophile and attack the ring, leading to SNAr products. Under acidic conditions, incomplete hydrolysis can lead to the formation of the corresponding amide as a byproduct.

Solutions:

1. Milder Hydrolysis Conditions:

  • Protocol for Basic Hydrolysis: Use a milder base such as lithium hydroxide (LiOH) or barium hydroxide (Ba(OH)₂) at moderate temperatures. This can favor the hydrolysis of the nitrile over nucleophilic attack on the ring.

  • Protocol for Acidic Hydrolysis: Use a moderately concentrated acid (e.g., 6M HCl or H₂SO₄) and control the temperature to avoid decomposition. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time to maximize the formation of the carboxylic acid and minimize amide formation.

2. Two-Step Hydrolysis:

  • Protocol: First, hydrolyze the nitrile to the corresponding amide under controlled conditions (e.g., using a mixture of acetic acid and sulfuric acid). Isolate the amide and then subject it to a second, more forceful hydrolysis step to obtain the carboxylic acid. This can sometimes provide a cleaner product.

Summary of Common Byproducts

ByproductSynthetic RouteReason for FormationIdentificationMitigation Strategies
Pyrazine-2,5-dicarboxylic acid Oxidation of 2-Ethyl-5-methylpyrazineOver-oxidation of both alkyl groupsPoorly soluble in acidic water, symmetrical NMR spectrumControl oxidant stoichiometry, low temperature, controlled addition of oxidant
5-Acetylpyrazine-2-carboxylic acid Oxidation of 2-Ethyl-5-methylpyrazineIncomplete oxidation of the ethyl groupKetone signals in NMR and IR spectraOptimize reaction time and temperature, consider alternative oxidants
5-Ethylpyrazine-2-carboxamide Acidic hydrolysis of 2-Cyano-5-ethylpyrazineIncomplete hydrolysis of the nitrileAmide signals in NMR and IR spectra, different polarity on TLCProlonged reaction time, higher temperature, or a two-step hydrolysis
Hydroxy-pyrazine derivatives Basic hydrolysis of 2-Cyano-5-ethylpyrazineNucleophilic aromatic substitution by hydroxideMass spectrometry, significant change in polarityUse of milder bases, lower reaction temperatures
Unreacted Starting Material Both routesIncomplete reactionSignals of the starting material in NMR of the crude productIncrease reaction time, temperature, or reagent stoichiometry

Experimental Workflows and Diagrams

Workflow for Oxidation of 2-Ethyl-5-methylpyrazine

cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 2-Ethyl-5-methylpyrazine in a suitable solvent (e.g., water/acetone) B 2. Cool the reaction mixture to 0-5 °C in an ice bath A->B C 3. Slowly add a solution of KMnO4 (0.95 eq.) portion-wise B->C D 4. Stir at 0-5 °C for 2-4 hours, monitoring by TLC C->D E 5. Quench with NaHSO3 solution until the purple color disappears D->E F 6. Filter the mixture to remove Manganese Dioxide (MnO2) E->F G 7. Wash the MnO2 cake with water F->G H 8. Acidify the filtrate to pH ~3-4 with concentrated HCl G->H I 9. Cool and collect the precipitated product by filtration H->I J 10. Recrystallize from a suitable solvent (e.g., water or ethanol/water) I->J

Caption: Experimental workflow for the synthesis of 5-Ethylpyrazine-2-carboxylic acid via oxidation.

Reaction Pathways and Byproduct Formation

Start 2-Ethyl-5-methylpyrazine OverOx Pyrazine-2,5-dicarboxylic acid Start->OverOx Over-oxidation IncompleteOx 5-Acetylpyrazine-2-carboxylic acid Start->IncompleteOx Incomplete Oxidation Oxidant [O] Start->Oxidant Selective Oxidation Target 5-Ethylpyrazine-2-carboxylic acid Target->OverOx Further Oxidation Oxidant->Target

Caption: Reaction pathways in the oxidation of 2-Ethyl-5-methylpyrazine.

References

  • CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
  • Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. National Institutes of Health. [Link]

  • Side-Chain Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. [Link]

  • Reactions at the Benzylic Position. Chemistry Steps. [Link]

  • Electrochemical Synthesis of Acetylpyrazine. Journal of Electrochemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Ethylpyrazine-2-carboxylic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Ethylpyrazine-2-carboxylic acid (CAS No: 13534-75-3)[1]. This docu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Ethylpyrazine-2-carboxylic acid (CAS No: 13534-75-3)[1]. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and analogous purification strategies for similar pyrazine carboxylic acids.

Introduction: Understanding the Purification Challenges

5-Ethylpyrazine-2-carboxylic acid is a heterocyclic carboxylic acid, a valuable building block in the synthesis of various pharmaceuticals. Its purification is critical to ensure the quality and safety of the final active pharmaceutical ingredients. The primary challenges in its purification often stem from:

  • Structurally Similar Impurities: The synthesis of 5-Ethylpyrazine-2-carboxylic acid can lead to byproducts with similar chemical properties, making their separation difficult. A common impurity, by analogy with the synthesis of the methyl derivative, is the over-oxidized Pyrazine-2,5-dicarboxylic acid [2].

  • Amphoteric Nature: The presence of both a basic pyrazine ring and an acidic carboxylic acid group means its solubility is highly dependent on the pH of the solution. This property can be leveraged for purification but also poses challenges if not carefully controlled.

  • Crystallization Difficulties: Achieving a highly crystalline product with good yield can be challenging due to factors like solvent choice, cooling rate, and the presence of impurities that can inhibit crystal growth.

This guide will address these challenges in a practical, question-and-answer format to help you navigate your purification experiments successfully.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of 5-Ethylpyrazine-2-carboxylic acid.

Issue 1: Low yield after initial synthesis and work-up.

  • Question: I've completed the synthesis of 5-Ethylpyrazine-2-carboxylic acid, but after the initial work-up, my yield is significantly lower than expected. What could be the cause?

  • Answer: Low yields can often be traced back to the extraction step, which is highly pH-dependent. The carboxylic acid is soluble in aqueous solutions at neutral or basic pH due to the formation of the carboxylate salt. To efficiently extract it into an organic solvent, the aqueous layer must be acidified. For the closely related 5-methylpyrazine-2-carboxylic acid, the optimal pH for extraction with butanone is between 1.5 and 4.0[3]. It is crucial to ensure your aqueous solution is within this pH range before extraction. Additionally, multiple extractions with fresh solvent will be more effective than a single extraction with a large volume[4].

Issue 2: Product is an oil or fails to crystallize.

  • Question: I've removed the solvent after extraction, but my product is a persistent oil and won't crystallize. How can I induce crystallization?

  • Answer: The failure to crystallize can be due to the presence of impurities or residual solvent. Here are a few strategies to try:

    • Solvent Screening: Your choice of crystallization solvent is critical. For carboxylic acids, common and effective solvents include ethanol, methanol, water, or mixtures of these[5]. You may need to perform small-scale solubility tests to find the ideal solvent or solvent system where your compound is soluble when hot but sparingly soluble when cold.

    • Seeding: If you have a small amount of pure, crystalline material from a previous batch, adding a "seed" crystal to the supersaturated solution can initiate crystallization.

    • Anti-Solvent Addition: Dissolve your oily product in a good solvent (e.g., ethanol) and then slowly add a solvent in which it is insoluble (an "anti-solvent") until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can often induce crystallization.

    • Purity Check: If the product still fails to crystallize, it may be too impure. Consider a preliminary purification step like column chromatography before attempting crystallization again.

Issue 3: Poor purity of the final product, even after crystallization.

  • Question: I've managed to crystallize my product, but analytical tests (like HPLC or NMR) show significant impurities. What's the best way to improve the purity?

  • Answer: The most likely culprit is a co-crystallizing impurity, such as the over-oxidized pyrazine-2,5-dicarboxylic acid. Here's how to address this:

    • pH-Controlled Extraction: The di-acid impurity is more acidic than your target compound. A carefully controlled pH during the initial extraction can help to separate them. The di-acid will be more soluble in the aqueous phase at a slightly higher pH than the mono-acid.

    • Recrystallization: A second recrystallization from a different solvent system can often remove stubborn impurities.

    • Chromatography: If recrystallization is ineffective, column chromatography is a powerful tool for separating compounds with different polarities[4][6]. A silica gel column with a gradient elution of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) can effectively separate your product from more polar (di-acid) and less polar impurities. The retention of carboxylic acids on silica can be influenced by the mobile phase's acidity; adding a small amount of acetic or formic acid to the eluent can improve peak shape and separation.

Issue 4: Product discoloration (yellow or brown).

  • Question: My isolated 5-Ethylpyrazine-2-carboxylic acid is a yellow or brown powder, but I expected a white or off-white solid. What causes this discoloration and how can I remove it?

  • Answer: Discoloration is often due to the presence of colored impurities, which may be polymeric byproducts or trace amounts of starting materials or reagents.

    • Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon to the hot, dissolved solution. The carbon will adsorb many colored impurities. Be sure to hot-filter the solution to remove the carbon before allowing it to cool and crystallize. Use carbon sparingly, as it can also adsorb some of your product.

    • Thorough Washing: Ensure the crystalline product is thoroughly washed with a cold, appropriate solvent after filtration to remove any colored mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 5-Ethylpyrazine-2-carboxylic acid?

Q2: What analytical techniques are best for assessing the purity of 5-Ethylpyrazine-2-carboxylic acid?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the method of choice for quantitative purity analysis and for detecting and quantifying impurities[8]. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or acetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can help identify any residual solvents or major impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Melting Point: A sharp melting point is a good indicator of high purity.

Q3: How does pH affect the purification of 5-Ethylpyrazine-2-carboxylic acid?

A3: The pH is a critical parameter.

  • At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH), making the molecule less polar and more soluble in organic solvents.

  • At high pH (basic conditions): The carboxylic acid group is deprotonated (-COO⁻), forming a salt that is highly soluble in water and insoluble in most organic solvents. This pH-dependent solubility is the basis for efficient extraction and separation from neutral or basic impurities.

Q4: Are there any stability concerns with 5-Ethylpyrazine-2-carboxylic acid?

A4: Pyrazine carboxylic acids are generally stable compounds. However, like many organic molecules, they can be susceptible to degradation under harsh conditions such as very high temperatures or strong oxidizing or reducing agents. Thermal analysis of related pyrazine esters suggests they are stable at room temperature but will decompose at elevated temperatures. It is recommended to store the purified compound in a cool, dry place.

Experimental Protocols

Protocol 1: pH-Controlled Liquid-Liquid Extraction

This protocol is adapted from methods used for the purification of 5-methylpyrazine-2-carboxylic acid[2][3].

  • Dissolution: Dissolve the crude reaction mixture in water. If the mixture is not fully soluble, add a base (e.g., 1M NaOH) dropwise until a clear solution is obtained.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add a strong acid (e.g., 1M HCl or H₂SO₄) with stirring until the pH of the solution is between 2 and 3. Monitor the pH carefully with a pH meter.

  • Extraction: Transfer the acidified solution to a separatory funnel and extract three times with an appropriate organic solvent (e.g., butanone, ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers with a small amount of brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 5-Ethylpyrazine-2-carboxylic acid.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture). Heat the mixture to boiling. If the solid dissolves completely, it is a good candidate solvent. Allow the solution to cool to room temperature and then in an ice bath. If crystals form, you have found a suitable solvent.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution at a gentle boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification of 5-Ethylpyrazine-2-carboxylic acid.

Purification_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_extraction pH-Controlled Extraction cluster_purification Final Purification Crude_Mixture Crude Reaction Mixture Aqueous_Dissolution Dissolve in Water (Adjust to basic pH if needed) Crude_Mixture->Aqueous_Dissolution Acidification Acidify to pH 2-3 Aqueous_Dissolution->Acidification Organic_Extraction Extract with Organic Solvent (e.g., Butanone) Acidification->Organic_Extraction Drying_Concentration Dry and Concentrate Organic Phase Organic_Extraction->Drying_Concentration Recrystallization Recrystallization (Optional: Carbon Treatment) Drying_Concentration->Recrystallization Chromatography Column Chromatography (If necessary) Drying_Concentration->Chromatography Alternative/Additional Step Pure_Product Pure 5-Ethylpyrazine- 2-carboxylic Acid Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: General purification workflow for 5-Ethylpyrazine-2-carboxylic acid.

Summary of Key Purification Parameters

ParameterRecommended Condition/SolventRationale
Extraction pH 1.5 - 4.0Maximizes the protonation of the carboxylic acid for efficient extraction into an organic solvent[3].
Extraction Solvent Butanone, Ethyl AcetateGood solubility for the protonated acid and immiscible with water.
Recrystallization Solvents Ethanol, Methanol, Water, or mixturesCarboxylic acids generally have good solubility in these polar solvents at high temperatures and lower solubility at low temperatures[5].
Decolorizing Agent Activated CarbonAdsorbs colored impurities.
Purity Analysis HPLC, ¹H NMR, Mass Spec, Melting PointProvides comprehensive information on purity, identity, and structure.

References

  • Solubility of Things. Pyrazine-2-carboxylic acid. [Link]

  • Google Patents. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Google Patents. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
  • Eureka | Patsnap. Preparation method of 5-methylpyrazine-2-carboxylic acid. [Link]

  • ResearchGate. Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]

  • Google Patents. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • SpringerLink. Synthesis, thermal property and antifungal evaluation of pyrazine esters. [Link]

  • RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [https://www.rjpbcs.com/pdf/2017_8(2)/[9].pdf]([Link]9].pdf)

  • Technoarete. Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. [Link]

  • Chemical Papers. Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. [Link]

  • PubMed. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]

  • Green Chemistry (RSC Publishing). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. [Link]

  • PMC - NIH. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. [Link]

  • Pharmaffiliates. CAS No : 13534-75-3 | Product Name : 5-Ethylpyrazine-2-carboxylic Acid. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. Effects of Surfactant and Polymer on Thermodynamic Solubility and Solution Stability of Carbamazepine–Cinnamic Acid Cocrystal. [Link]

  • PubMed. Chromatographic separations of aromatic carboxylic acids. [Link]

  • Google Patents. US2149279A - Derivatives of pyrazine carboxylic acid and processes for their production.
  • ResearchGate. Solvent design for crystallization of carboxylic acids. [Link]

  • Google Patents. CN106220574A - A kind of preparation method of pyrazine carboxylic acid.
  • PubChem. 2-Ethyl-5-methylpyrazine. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Experimental Stability of 5-Ethylpyrazine-2-carboxylic Acid

Document ID: TSG-EPC-2026-01 For Inquiries: Introduction: Understanding the Molecule Welcome to the technical support guide for 5-Ethylpyrazine-2-carboxylic acid. This document is designed for researchers, medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSG-EPC-2026-01

For Inquiries:

Introduction: Understanding the Molecule

Welcome to the technical support guide for 5-Ethylpyrazine-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists to provide a comprehensive understanding of the stability profile of this important heterocyclic building block. As a substituted pyrazinecarboxylic acid, this compound is integral to the synthesis of various pharmaceutical and agrochemical agents.[1] However, its unique structural features—a nitrogen-rich aromatic ring coupled with a carboxylic acid moiety—present specific stability challenges that can impact experimental reproducibility, product yield, and purity.

This guide moves beyond a simple recitation of handling procedures. It delves into the mechanistic underpinnings of potential degradation pathways and offers proactive strategies to mitigate them. Our goal is to empower you with the expertise to anticipate and overcome stability-related obstacles in your research.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Concerns

This section addresses the most common questions our application scientists receive regarding the stability of 5-Ethylpyrazine-2-carboxylic acid and its analogs.

Q1: What are the primary modes of degradation for 5-Ethylpyrazine-2-carboxylic acid?

A1: Based on the chemistry of pyrazine derivatives and carboxylic acids, the two most anticipated degradation pathways are decarboxylation and oxidative decomposition . The electron-withdrawing nature of the pyrazine ring can facilitate the loss of CO2, particularly under thermal stress. The nitrogen atoms in the pyrazine ring can also be susceptible to oxidation, which can lead to ring-opening or the formation of N-oxides.

Q2: How does pH affect the stability of the compound in solution?

A2: The pH of the solution is a critical factor. In strongly acidic conditions, the pyrazine nitrogens can be protonated, which may influence the electronic properties of the ring and potentially affect its stability. While some heterocyclic compounds are stabilized in acidic conditions due to protonation preventing other reactions, this can vary.[2] Conversely, in basic conditions, the carboxylic acid will be deprotonated to its carboxylate form. While this may prevent decarboxylation to some extent, highly basic conditions can promote other degradation pathways. For pyrazine synthesis, alkaline conditions have been shown to favor higher yields, suggesting some stability of the ring itself at higher pH.[3]

Q3: Is 5-Ethylpyrazine-2-carboxylic acid sensitive to light?

A3: Yes, photostability is a significant concern for many pyrazine-containing compounds.[4][5] Exposure to UV light can induce photochemical reactions, leading to decomposition.[6] Therefore, it is crucial to protect the compound and its solutions from light, especially during long-term storage or prolonged experiments.

Q4: What are the ideal storage conditions for the solid compound?

A4: For optimal long-term stability, 5-Ethylpyrazine-2-carboxylic acid should be stored in a tightly sealed container, protected from light and moisture, in a cool and dry place.[7][8][9][10] A desiccator at room temperature or refrigerated conditions (2-8 °C) is recommended. Inert atmosphere (argon or nitrogen) is beneficial for highly sensitive applications to prevent oxidation.

Q5: I am observing a color change in my solid sample over time (e.g., from off-white to yellow/brown). What does this indicate?

A5: A gradual color change often suggests slow decomposition. This could be due to minor oxidation or other degradation processes. While a slight color change may not significantly impact the purity for some applications, it is an indicator of instability. It is advisable to re-analyze the material for purity if a noticeable color change has occurred.

Part 2: Troubleshooting Guide - Navigating Experimental Challenges

This section provides a structured approach to diagnosing and solving common stability-related issues encountered during experimental work.

Issue 1: Low Yield or Product Loss During Synthesis/Work-up
Symptom Potential Cause Troubleshooting Action & Rationale
Significant loss of product after a heating step (e.g., reflux, distillation). Thermal Decarboxylation: The compound may be losing CO2 at elevated temperatures.Action: Lower the reaction temperature if possible. If high temperatures are necessary, minimize the reaction time. Consider alternative synthetic routes that do not require harsh thermal conditions. Rationale: Reducing thermal stress directly mitigates the primary driver of decarboxylation.
Product degradation during aqueous work-up, especially with strong acids. Acid-Catalyzed Decomposition: While protonation can be protective, excessive acidity and heat can promote side reactions.[11]Action: Use milder acidic conditions for pH adjustment or extraction. Perform aqueous work-up at lower temperatures (e.g., using an ice bath). Minimize the time the compound is in contact with the acidic aqueous phase. Rationale: Limiting the exposure to harsh acidic conditions reduces the likelihood of acid-catalyzed degradation.
Discoloration and formation of impurities during purification by silica gel chromatography. On-Column Degradation: The slightly acidic nature of standard silica gel can catalyze decomposition, especially for sensitive compounds.Action: Use a less acidic stationary phase, such as neutral alumina or deactivated silica gel (e.g., treated with triethylamine). Alternatively, consider purification by crystallization if possible. Rationale: A neutral or basic stationary phase will not promote acid-catalyzed degradation of the compound during purification.
Issue 2: Instability in Solution for Assays and Screening
Symptom Potential Cause Troubleshooting Action & Rationale
Assay results are not reproducible over time; decreasing signal from the compound. Solution Instability: The compound is degrading in the assay buffer or solvent over the course of the experiment.Action: Prepare fresh solutions immediately before use. If solutions must be stored, keep them at low temperatures (-20 °C or -80 °C) and protected from light. Analyze the stability of the compound in the specific assay buffer over time using a control experiment (e.g., by HPLC). Rationale: Minimizing the time the compound is in solution at ambient temperature reduces the opportunity for degradation.
Precipitation of the compound from the solution. Poor Solubility and/or Aggregation: The compound may have limited solubility in the chosen solvent system, which can be exacerbated by pH changes or temperature fluctuations.Action: Determine the solubility in various solvents and buffer systems. The use of co-solvents (e.g., DMSO, DMF) may be necessary. Ensure the pH of the buffer is compatible with the compound's pKa to maintain its ionized (more soluble) or neutral form as needed for the experiment. Rationale: Maintaining the compound in a fully dissolved state is essential for accurate and reproducible assay results.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Recommended Storage and Handling
  • Solid Compound Storage:

    • Store in an amber glass vial or a container wrapped in aluminum foil to protect from light.

    • Place the vial inside a desiccator containing a suitable desiccant (e.g., silica gel) to protect from moisture.

    • For long-term storage (>6 months), store at 2-8 °C. For short-term storage, room temperature is acceptable.

    • For high-purity applications, consider flushing the vial with an inert gas (argon or nitrogen) before sealing.

  • Solution Preparation and Storage:

    • Prepare solutions fresh for each experiment whenever possible.

    • Use high-purity, degassed solvents.

    • If stock solutions are required, prepare them in a suitable solvent (e.g., DMSO for biological assays, or an appropriate organic solvent for synthesis).

    • Store stock solutions in small aliquots at -20 °C or -80 °C to minimize freeze-thaw cycles.

    • Always wrap solution containers in aluminum foil or use amber vials to protect from light.

Protocol 2: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the stability of 5-Ethylpyrazine-2-carboxylic acid under various conditions.

  • Sample Preparation:

    • Prepare a stock solution of 5-Ethylpyrazine-2-carboxylic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

    • Dilute the stock solution to a working concentration (e.g., 50 µg/mL) in the solvent or buffer system you wish to test (e.g., water, phosphate buffer at a specific pH, etc.).

    • Divide the working solution into separate vials for each time point and condition (e.g., room temperature, 40 °C, exposure to light).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., determined by a UV scan of the compound, likely around 270-300 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a sample at time zero to establish the initial purity and peak area.

    • At subsequent time points (e.g., 1, 4, 8, 24 hours), inject samples from each condition.

    • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which indicate degradation products.

Part 4: Visualizing Potential Degradation Pathways

The following diagrams illustrate the hypothesized primary degradation pathways for 5-Ethylpyrazine-2-carboxylic acid based on fundamental chemical principles.

cluster_decarboxylation Thermal/Acid-Catalyzed Decarboxylation 5-EPC 5-Ethylpyrazine-2-carboxylic acid Intermediate Protonated Intermediate 5-EPC->Intermediate Heat / H+ Decarboxylated_Product 2-Ethylpyrazine Intermediate->Decarboxylated_Product - CO2

Caption: Potential decarboxylation pathway of 5-Ethylpyrazine-2-carboxylic acid.

cluster_oxidation Oxidative Degradation 5-EPC_ox 5-Ethylpyrazine-2-carboxylic acid N-Oxide 5-Ethylpyrazine-2-carboxylic acid N-oxide 5-EPC_ox->N-Oxide [O] (e.g., air, peroxide) Ring_Opened Ring-Opened Products N-Oxide->Ring_Opened Further Oxidation

Caption: Potential oxidative degradation pathway of 5-Ethylpyrazine-2-carboxylic acid.

References

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320.
  • Werner, S., et al. (2020). Quantum dynamics of the photostability of pyrazine. Physical Chemistry Chemical Physics, 22(30), 17055-17066.
  • Willson, R. L., & Slater, T. F. (1975). Carbon tetrachloride and biological damage: pulse radiolysis studies of associated free radical reactions in aqueous solution.
  • Ay, B., et al. (2020). pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 243-258.
  • Gao, Y., et al. (2021). Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets.
  • Organic Syntheses. (n.d.). 2,3-pyrazinedicarboxylic acid. Retrieved from [Link]

  • MDPI. (2021). Acidic Stabilization of the Dual-Aromatic Heterocyclic Anions. Retrieved from [Link]

  • Request PDF. (n.d.). Competition between photochemistry and energy transfer in ultraviolet-excited diazabenzenes. I. Photofragmentation studies of pyrazine at 248 nm and 266 nm. Retrieved from [Link]

  • ResearchGate. (2018). Effect of pH on synthesis of pyrazines using acetol and NH4OH. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting low yield in pyrazine derivative synthesis

Welcome to the technical support center for pyrazine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that lead to low...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that lead to low yields in their experiments. We will explore the causality behind experimental outcomes and provide field-proven insights to optimize your synthetic protocols.

Troubleshooting Guide: Addressing Low Yields

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Category 1: Reaction Fundamentals & Starting Materials

Question 1: My pyrazine synthesis is resulting in a very low yield or failing completely. What are the most common initial factors to investigate?

Answer: Low yields in pyrazine synthesis often originate from issues with the foundational components of the reaction: the starting materials and the reaction conditions. The most classical and widely used method for pyrazine synthesis involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, which initially forms a dihydropyrazine that must be oxidized.[1] Several critical factors can undermine this process:

  • Purity of Starting Materials: The purity of your α-diketones, 1,2-diamines, or α-amino ketones is paramount.[2] Impurities can engage in unwanted side reactions, consuming your reagents and generating a complex mixture of byproducts that complicates purification and lowers the yield of your target molecule.

    • Causality: Electrophilic or nucleophilic impurities can compete with your substrates. For example, mono-functional amines or ketones will act as chain terminators, preventing cyclization.

    • Actionable Advice:

      • Verify the purity of your starting materials using appropriate analytical techniques (NMR, GC-MS, etc.).

      • If purity is questionable, purify the reagents before use via recrystallization, distillation, or column chromatography.

  • Incomplete Oxidation of the Dihydropyrazine Intermediate: A frequent and often overlooked cause of low yield is the incomplete conversion of the dihydropyrazine intermediate to the final aromatic pyrazine.[2][3] The presence of this intermediate means the reaction has not reached its intended endpoint.

    • Causality: The oxidation step is essential for aromatization, which is the thermodynamic driving force for the reaction's completion. Insufficient oxidant or suboptimal conditions will stall the reaction at the dihydropyrazine stage.

    • Actionable Advice:

      • Ensure Sufficient Oxidant: Many syntheses rely on air/oxygen for oxidation.[4] Ensure the reaction is not oxygen-limited; this can be achieved by bubbling air through the reaction mixture or leaving it open to the atmosphere (if the protocol allows).

      • Alternative Oxidants: If air oxidation is too slow or inefficient, consider adding a chemical oxidant like manganese dioxide (MnO₂) or copper(II) salts.[5]

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the dihydropyrazine intermediate.

  • Stoichiometry: Incorrect molar ratios of reactants can significantly reduce yield.

    • Causality: In condensation reactions, an excess of one reactant is often used to drive the reaction to completion. For instance, in the synthesis of pyrazinamide derivatives, increasing the molar ratio of the amine substrate was shown to improve product yield.[6][7]

    • Actionable Advice: Review your protocol and consider a modest increase in the molar equivalents of one of the starting materials (e.g., using 1.1 to 1.5 equivalents of the diamine or amine).

Category 2: Optimizing Reaction Conditions

Question 2: I've confirmed my starting materials are pure, but the yield is still poor. How should I approach optimizing the reaction conditions?

Answer: Pyrazine syntheses are often highly sensitive to the reaction environment.[2] A systematic optimization of solvent, temperature, and catalysts/reagents is the logical next step.

  • Solvent Selection: The choice of solvent is critical and can dramatically impact yield.[1]

    • Causality: The solvent affects the solubility of reactants, influences the reaction rate, and can stabilize intermediates or transition states. In an enzymatic synthesis of pyrazinamide derivatives, switching from solvents like methanol or THF to tert-amyl alcohol significantly increased the yield.[6][8] This is often related to the solvent's hydrophobicity (log P value), which can impact enzyme activity and substrate partitioning.[6][8]

    • Actionable Advice:

      • Screen a variety of solvents with different polarities (e.g., toluene, 1,4-dioxane, THF, DMF).[9]

      • Consult literature for similar pyrazine syntheses to guide your solvent choice.

  • Temperature Control: Reaction temperature must be carefully controlled.

    • Causality: Higher temperatures can increase reaction rates but may also lead to the degradation of starting materials or the desired product.[10] Conversely, a temperature that is too low will result in an incomplete reaction. In one enzymatic study, the optimal temperature was found to be 45°C; higher temperatures led to enzyme denaturation and a decreased yield.[6][7] For other reactions, temperatures up to 150°C may be required.[9]

    • Actionable Advice: Perform a temperature screen (e.g., room temperature, 45°C, 80°C, reflux) to find the optimal balance between reaction rate and product stability for your specific system.

  • Base/Catalyst Choice: The selection of a base or catalyst can be the difference between a failed reaction and a high-yielding one.

    • Causality: Bases can act as catalysts or acid scavengers. In a dehydrogenative coupling to form 2,5-substituted pyrazines, potassium hydride (KH) was shown to be an effective base.[1] In another metal-free vinylation of cyano-pyrazines, LiHMDS was found to be superior to other bases like t-BuOK or DBU.[11]

    • Actionable Advice: If your reaction uses a base or catalyst, screen alternatives. For example, if you are using a common base like triethylamine, consider a stronger, non-nucleophilic base or an inorganic base like K₂CO₃.

The following table, adapted from a study on the enzymatic synthesis of pyrazinamide derivatives, illustrates the profound effect of solvent choice on reaction yield.[6][8]

EntrySolventLog PYield (%)
1tert-Amyl alcohol1.381.7
2Isobutanol0.865.3
3Isopropanol0.356.4
4Ethanol-0.343.1
5Acetonitrile-0.327.5
6THF0.515.2
7Methanol-0.813.6
8Dichloromethane1.310.1
9DMSO-1.48.9
Category 3: Work-up and Purification Challenges

Question 3: My reaction seems to work well according to TLC/LC-MS, but I lose most of my product during extraction and purification. What am I doing wrong?

Answer: Product loss during work-up and purification is a common issue, often due to improper technique or the formation of hard-to-separate byproducts.

  • Inefficient Extraction: Pyrazine derivatives have varying polarities. Using an inappropriate extraction solvent can leave a significant portion of your product in the aqueous layer.

    • Causality: The solubility of alkyl-substituted pyrazines increases with the number of alkyl groups.[12] Highly polar pyrazines, such as those with hydroxyl groups, may have minimal solubility in nonpolar solvents like hexane.[12]

    • Actionable Advice:

      • If your product is highly nonpolar, hexane can be an effective extraction solvent and has the added benefit of leaving more polar impurities, like imidazoles, behind in the aqueous phase.[12][13]

      • For more polar pyrazines, use a more polar solvent like methyl-t-butyl ether (MTBE) or ethyl acetate. Be aware that these may also extract impurities.[12][13]

      • Perform multiple extractions (3-4 times) with fresh solvent to ensure complete recovery.[12][13]

  • Co-eluting Impurities: A major challenge is the formation of byproducts with similar polarity to the desired product, making separation by column chromatography difficult.

    • Causality: In syntheses involving ammonium hydroxide and sugars, imidazole derivatives are common byproducts that can be co-extracted with the desired pyrazines when using solvents like MTBE or ethyl acetate.[12][13]

    • Actionable Advice:

      • Silica Gel Chromatography: If imidazole impurities are present, passing the organic extract through a silica gel column can effectively retain the undesirable imidazoles.[12][13] A solvent system like 90/10 hexane/ethyl acetate can be effective for eluting the desired pyrazines.[12][13]

      • Distillation: For volatile pyrazines, distillation can be an excellent purification method, leaving non-volatile impurities like imidazoles behind.[12][13]

Visualized Workflows

General Pyrazine Synthesis & Troubleshooting Workflow

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_isolation 3. Isolation & Purification cluster_troubleshoot Troubleshooting P1 Verify Purity of Starting Materials P2 Check Stoichiometry P1->P2 R1 Condensation & Cyclization P2->R1 R2 Oxidation of Dihydropyrazine R1->R2 I1 Work-up & Extraction R2->I1 I2 Purification (Column, Distillation) I1->I2 I3 Characterization (NMR, MS) I2->I3 T1 Low Yield? I3->T1 T2 Optimize Conditions (Solvent, Temp, Catalyst) T1->T2 Yes T3 Check for Side Products (e.g., Imidazoles) T1->T3 Yes T4 Review Extraction & Purification Method T1->T4 Yes T2->R1 T3->I2 T4->I1

Caption: A workflow for pyrazine synthesis with integrated troubleshooting loops.

Decision Tree for Low Yield Diagnosis

start Low Yield Observed q1 Is dihydropyrazine intermediate present? start->q1 a1_yes Incomplete Oxidation: - Increase O2/air exposure - Add chemical oxidant (MnO2) q1->a1_yes Yes q2 Are starting materials pure? q1->q2 No end_node Yield Improved a1_yes->end_node a2_no Purify Starting Materials: - Recrystallize - Distill q2->a2_no No q3 Are reaction conditions (solvent, temp) optimal? q2->q3 Yes a2_no->end_node a3_no Optimize Conditions: - Screen solvents - Screen temperatures q3->a3_no No q4 Is product lost during work-up? q3->q4 Yes a3_no->end_node a4_yes Refine Isolation: - Use different extraction solvent - Perform multiple extractions - Consider distillation q4->a4_yes Yes q4->end_node No a4_yes->end_node

Caption: A decision tree to systematically diagnose the cause of low yield.

Experimental Protocols

Protocol 1: General Synthesis of a 2,3-Disubstituted Pyrazine

This protocol is a generalized procedure based on the one-pot condensation/oxidation method.[3]

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve the 1,2-dicarbonyl compound (2 mmol) in 3-5 mL of aqueous methanol. Stir until a homogeneous solution is formed.

  • Addition: To the stirring solution, add the 1,2-diamine (2 mmol) followed by a catalytic amount of a suitable base, such as potassium tert-butoxide (t-BuOK, 0.08 mmol).[3]

  • Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC, observing the consumption of starting materials and the formation of the dihydropyrazine intermediate, followed by its conversion to the aromatic pyrazine product. The reaction may take 6-8 hours.

  • Work-up: Once the reaction is complete, evaporate the methanol under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of petroleum ether and ethyl acetate as the eluent.

Protocol 2: Purification to Remove Imidazole Byproducts

This protocol is designed for situations where imidazole byproducts have been co-extracted with your pyrazine product.[12][13]

  • Extraction: After the reaction work-up, extract the aqueous mixture multiple times with methyl-t-butyl ether (MTBE) or ethyl acetate. Combine the organic layers.

  • Column Preparation: Prepare a silica gel column using a nonpolar solvent system, such as 90:10 hexane/ethyl acetate.

  • Loading: Concentrate the combined organic extracts under reduced pressure and re-dissolve the crude material in a minimal amount of the column eluent. Load this solution onto the prepared silica gel column.

  • Elution: Elute the column with the 90:10 hexane/ethyl acetate mixture. The less polar pyrazine derivatives should elute first, while the more polar 4-methylimidazole and other related impurities will be retained on the silica.[12][13]

  • Analysis: Collect fractions and analyze them by TLC to identify those containing the pure pyrazine product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazine derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to pyrazine derivatives? A1: The most common method is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation of the resulting dihydropyrazine.[1] Other significant methods include the dehydrogenative coupling of β-amino alcohols using metal catalysts and synthesis from α-halo or α-azido ketones.[1]

Q2: My synthesis involves a palladium-catalyzed cross-coupling reaction (e.g., Suzuki) on a halogenated pyrazine, and the yield is low. What should I check? A2: For cross-coupling reactions, ensure your catalyst is active and consider a higher catalyst loading.[10] The choice of ligand, base, and solvent system is also crucial. For Suzuki reactions, a mixture of an organic solvent and water (e.g., dioxane/water) with a base like K₂CO₃ is common.[14] Ensure all reagents are anhydrous if the reaction is moisture-sensitive.

Q3: Can microwave irradiation improve my yields? A3: Yes, for certain reactions like the Suzuki-Miyaura coupling, microwave irradiation can significantly reduce reaction times and potentially improve yields by providing rapid and uniform heating.[14]

Q4: How does pH affect the synthesis? A4: For the condensation of 1,2-diamines and 1,2-dicarbonyls, pH can be critical. Acidic conditions can protonate the diamine, reducing its nucleophilicity, while strongly basic conditions can lead to unwanted side reactions.[10] The optimal pH needs to be determined for each specific reaction.

References

  • Benchchem. (n.d.). Identifying common pitfalls in pyrazine synthesis and purification.
  • Benchchem. (n.d.). Troubleshooting common issues in the synthesis of pyrazine derivatives.
  • PMC. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
  • Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • Benchchem. (n.d.). Pyrazine Carbohydrazide Synthesis: Technical Support Center.
  • RSC Publishing. (2024). a green synthesis of pyrazinamide from pyrazine esters and amines cat.
  • American Chemical Society. (2026). Selective Para-Vinylation of Cyano-Pyrazine.
  • PMC. (n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
  • Taylor & Francis. (n.d.). Greener approach toward one pot route to pyrazine synthesis.
  • Benchchem. (n.d.). Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols.
  • PMC. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • Benchchem. (n.d.). managing impurities in the synthesis of substituted pyrazines.
  • ResearchGate. (2026). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives.
  • Sciencemadness Discussion Board. (2020). Pyrazine Synthesis?

Sources

Optimization

reaction condition optimization for 5-Ethylpyrazine-2-carboxylic acid

Technical Support Center: 5-Ethylpyrazine-2-carboxylic Acid (5-EPCA) Doc ID: TS-ORG-PYR-05E | Tier: 3 (Advanced Process Optimization) Status: Active | Last Updated: 2025-10-24 Executive Summary This guide addresses the s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Ethylpyrazine-2-carboxylic Acid (5-EPCA) Doc ID: TS-ORG-PYR-05E | Tier: 3 (Advanced Process Optimization) Status: Active | Last Updated: 2025-10-24

Executive Summary

This guide addresses the synthesis, optimization, and purification of 5-Ethylpyrazine-2-carboxylic acid (5-EPCA) . While structurally similar to the common anti-diabetic intermediate 5-methylpyrazine-2-carboxylic acid, the 5-ethyl analog presents a unique chemoselective challenge: oxidizing the C2-methyl group while preserving the C5-ethyl chain.

Failure to control reaction kinetics typically results in three failure modes:

  • Over-oxidation: Formation of pyrazine-2,5-dicarboxylic acid.

  • Side-chain degradation: Oxidation of the ethyl group to an acetyl or hydroxyethyl moiety.

  • Isolation failure: Inability to recover the product due to its zwitterionic solubility profile.

Module 1: Synthetic Route & Mechanistic Logic

The industry-standard approach is the chemoselective oxidation of 5-ethyl-2-methylpyrazine (EMP) . While condensation routes (ethylenediamine + ketoglutarates) exist, they are often atom-inefficient for this specific isomer.

The Selectivity Challenge

In alkylpyrazines, the methyl group is kinetically more susceptible to oxidation than the ethyl group due to steric access. However, the thermodynamic energy gap is narrow. High temperatures or excess oxidant will attack the benzylic-like methylene of the ethyl group.

Primary Pathway (Desired): 5-ethyl-2-methylpyrazine + [O] → 5-ethylpyrazine-2-carboxylic acid

Competing Pathway (Undesired): 5-ethyl-2-methylpyrazine + [O] → 5-acetyl-2-methylpyrazine → Pyrazine-2,5-dicarboxylic acid

Visualizing the Reaction Network

The following diagram maps the kinetic competition you must control.

ReactionPathway Start 5-Ethyl-2-methylpyrazine (Starting Material) Intermed Aldehyde Intermediate Start->Intermed Fast (k1) [O] Side1 5-Acetyl-2-methylpyrazine (Side Product A) Start->Side1 Slow (k3) High Temp/Excess [O] Desired 5-Ethylpyrazine-2-carboxylic acid (Target) OverOx Pyrazine-2,5-dicarboxylic acid (Over-oxidation) Desired->OverOx Slow (k4) Excess [O] Intermed->Desired Fast (k2) [O] Side1->OverOx Degradation

Caption: Kinetic competition in alkylpyrazine oxidation. k1 >> k3 is required for high yield. High T increases k3 disproportionately.

Module 2: Optimized Protocol (KMnO₄ Method)

While catalytic aerobic oxidation (Co/Mn/Br) is preferred for kiloton-scale, Permanganate Oxidation remains the most robust method for lab and pilot scale (<50kg) due to predictable stoichiometry.

Standard Operating Procedure (SOP-PYR-05)

Reagents:

  • Substrate: 5-Ethyl-2-methylpyrazine (1.0 eq)

  • Oxidant: KMnO₄ (2.2 - 2.5 eq) — Strict stoichiometry is critical.

  • Solvent: Water/Pyridine (9:1) or pure Water.

  • Additive: Cetyltrimethylammonium bromide (CTAB) (0.05 eq) — Phase transfer catalyst aids solubilization of the organic substrate.

Step-by-Step Protocol:

  • Emulsification: Charge reactor with water and 5-ethyl-2-methylpyrazine. Add CTAB. Heat to 50°C . Note: The starting material is an oil; vigorous stirring (800+ RPM) is required to increase surface area.

  • Controlled Addition (The Critical Step):

    • Add KMnO₄ solid in 10 portions over 2–3 hours.

    • Temperature Limit: Maintain internal temperature between 55–60°C .

    • Warning: Exceeding 65°C accelerates ethyl group attack (k3 pathway).

  • Digestion: After addition, hold at 60°C for 2 hours. Spot TLC/HPLC.

    • Endpoint: Disappearance of starting material.[1] Do not "cook" indefinitely to remove intermediates; this promotes decarboxylation.

  • Quench: If purple color persists, add minimal Ethanol (reductant) to quench excess Mn(VII) to MnO₂.

  • Filtration: Filter hot (50°C) through Celite to remove MnO₂ sludge. Wash cake with hot water.

Module 3: Troubleshooting Guide (FAQ)

Q1: My yield is low (<40%), and I see a highly polar spot on TLC.

Diagnosis: Over-oxidation to Pyrazine-2,5-dicarboxylic acid. Root Cause:

  • Excess Oxidant: You likely used >3.0 equivalents of KMnO₄.

  • High Temperature: Reaction ran >70°C. Corrective Action:

  • Reduce KMnO₄ to 2.2 eq.

  • Implement "Dosage Control": Monitor the reaction by HPLC after adding 1.5 eq. Only add the remaining oxidant if starting material persists.

Q2: The product is not precipitating during workup.

Diagnosis: Isoelectric Point (pI) miss. Context: Pyrazine carboxylic acids are amphoteric.

  • pH < 1: Cationic form (Pyrazine N-protonated). Soluble.

  • pH > 4: Anionic form (Carboxylate). Soluble.

  • pH ~ 2-3: Zwitterionic/Neutral form. Insoluble (Target). Corrective Action:

  • Concentrate the aqueous filtrate to ~20% of original volume before acidification.

  • Slowly adjust pH to 2.5 using 6N HCl.

  • Cool to 4°C overnight. If no precipitate, add NaCl to saturation (Salting out).

Q3: The product has a brown/red hue that won't wash out.

Diagnosis: Manganese colloidal contamination or N-oxide formation. Corrective Action:

  • Mn removal: Dissolve crude product in dilute NaOH, treat with activated carbon (10 wt%) at 50°C for 30 mins, filter, and re-precipitate with HCl.

  • N-Oxide check: Run LC-MS. N-oxides show M+16 mass. If present, avoid "inverse addition" (adding substrate to oxidant) in future runs.

Module 4: Purification Logic Tree

Use this decision matrix to rescue compromised batches.

PurificationLogic Start Crude Reaction Filtrate (Aqueous, Basic pH) Conc Concentrate to 20% Volume Start->Conc Acidify Adjust pH to 2.5 (Isoelectric Point) Conc->Acidify CheckPpt Precipitate Formed? Acidify->CheckPpt YesPpt Filter & Wash (Cold Water) CheckPpt->YesPpt Yes NoPpt Add NaCl (Sat.) & Cool to 4°C CheckPpt->NoPpt No Final Pure 5-EPCA YesPpt->Final CheckPpt2 Precipitate Formed? NoPpt->CheckPpt2 CheckPpt2->YesPpt Yes Extract Continuous Extraction (Ethyl Acetate, 24h) CheckPpt2->Extract No Extract->Final

Caption: Isolation workflow for amphoteric pyrazine derivatives. pH control is the critical variable.

Module 5: Analytical Benchmarks

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity (HPLC) > 98.0% (a/a)C18 Column, Phosphate buffer/MeCN
Melting Point 164–168°C (Dec)Capillary (Matches 5-Me analog range)
Mass (ESI) [M+H]+ = 153.06Positive Mode
1H NMR (DMSO-d6) δ 1.25 (t, 3H), 2.85 (q, 2H), 8.65 (s, 1H), 9.15 (s, 1H)Key diagnostic: Ethyl signals intact

References

  • Synthesis of Pyrazine Carboxylic Acids (General Methodology)

    • Title: Preparation of 5-methylpyrazine-2-carboxylic acid via oxidation of 2,5-dimethylpyrazine.[2]

    • Source: Google P
    • URL
  • Oxidation Selectivity in Alkyl Pyrazines

    • Title: Vapor phase oxidation of 2-methyl-5-ethylpyridine (Analogous chemistry for heteroaromatic side chains).[3]

    • Source: ResearchG
    • URL:[Link]

  • Solubility & Isolation of Amphoteric Drugs

    • Title: Accuracy of calculated pH-dependent aqueous drug solubility.
    • Source: European Journal of Pharmaceutical Sciences (via PubMed).
    • URL:[Link]

Sources

Troubleshooting

avoiding decomposition of 5-Ethylpyrazine-2-carboxylic acid during reaction

Technical Support Center: 5-Ethylpyrazine-2-carboxylic Acid A Guide to Preventing Decomposition During Synthetic Applications Welcome to the Technical Support Center for 5-Ethylpyrazine-2-carboxylic acid. This guide is d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Ethylpyrazine-2-carboxylic Acid

A Guide to Preventing Decomposition During Synthetic Applications

Welcome to the Technical Support Center for 5-Ethylpyrazine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this important heterocyclic building block. 5-Ethylpyrazine-2-carboxylic acid and its derivatives are key intermediates in the synthesis of various bioactive molecules and pharmaceuticals.[1][2] However, its inherent chemical properties can present stability challenges during reactions, leading to yield loss and purification difficulties.

This document provides in-depth, experience-driven answers to common problems encountered in the lab, focusing on the causality behind experimental choices to empower you with robust, self-validating protocols.

Section 1: Understanding the Instability

FAQ 1: Why is 5-Ethylpyrazine-2-carboxylic acid prone to decomposition, especially at elevated temperatures?

Answer:

The primary decomposition pathway for 5-Ethylpyrazine-2-carboxylic acid is thermal decarboxylation . This reaction involves the loss of carbon dioxide (CO2) from the carboxyl group, resulting in the formation of 2-ethylpyrazine.

The susceptibility to this reaction is rooted in the electronic nature of the pyrazine ring. Pyrazine is an electron-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms. These nitrogen atoms inductively withdraw electron density from the ring, which in turn stabilizes the carbanion-like intermediate or transition state formed at the C2 position upon departure of the CO2 molecule.

Mechanism Insight: The decarboxylation of heteroaromatic carboxylic acids can be catalyzed by acid and is significantly accelerated by heat.[3][4] The electron-withdrawing nature of the pyrazine ring lowers the activation energy for the cleavage of the C-C bond between the ring and the carboxyl group.

Below is a diagram illustrating the thermal decomposition pathway.

Caption: Thermal decarboxylation of 5-Ethylpyrazine-2-carboxylic acid.

Section 2: Troubleshooting Common Reactions

This section addresses specific challenges during common synthetic transformations. The key takeaway is that mild reaction conditions are paramount.

FAQ 2: I'm attempting an amide coupling and observing significant formation of 2-ethylpyrazine. How can I prevent this?

Answer:

This is a classic problem. Amide coupling often requires activation of the carboxylic acid, and many standard conditions can be too harsh. High temperatures or strongly acidic/basic conditions will promote decarboxylation.

Core Strategy: The goal is to activate the carboxylic acid and achieve coupling at or below room temperature, under near-neutral pH conditions.

Recommendations:

  • Choice of Coupling Reagent: Avoid reagents that require high temperatures or generate strongly acidic byproducts. Uranyl-based reagents are generally preferred for electron-deficient systems.

  • Temperature Control: Maintain strict temperature control. Start reactions at 0 °C and allow them to slowly warm to room temperature. Avoid any heating.

  • Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine. These will scavenge acid byproducts without interfering with the reaction. Avoid stronger bases like triethylamine if possible, as it can sometimes promote side reactions.

  • Solvent: Use anhydrous aprotic solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). Ensure they are truly dry, as water can hydrolyze activated intermediates.

Table 1: Recommended Amide Coupling Conditions

Reagent Combination Base Solvent Temperature Key Advantage
HATU / HOAt DIPEA DMF 0 °C to RT High efficiency for hindered/electron-deficient substrates.[5]
EDC / HOBt DIPEA or NMM DCM / DMF 0 °C to RT Cost-effective and widely used, but may be slower.[6]
T3P® (Propylphosphonic Anhydride) Pyridine or DIPEA EtOAc / DCM 0 °C to RT Clean workup as byproducts are water-soluble.

| Acyl Fluoride intermediate | (See Protocol Below) | Anhydrous ACN | 0 °C to RT | Highly reactive intermediate allows for low-temp coupling.[5] |

Experimental Protocol: Coupling via Acyl Fluoride

This two-step, one-pot procedure is highly effective for sensitive substrates.

  • Dissolve 5-Ethylpyrazine-2-carboxylic acid (1.0 eq) in anhydrous DCM or ACN at 0 °C under an inert atmosphere (N2 or Ar).

  • Add PyFluor (1.1 eq) and DIPEA (1.5 eq). Stir at 0 °C for 30 minutes to form the acyl fluoride in situ.

  • In a separate flask, dissolve the amine (1.0-1.2 eq) with additional DIPEA (1.2 eq) in the same solvent.

  • Slowly add the amine solution to the activated acyl fluoride solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and monitor by TLC or LC-MS until completion (typically 2-16 hours).

FAQ 3: How can I safely convert the carboxylic acid to an acyl chloride without decomposition?

Answer:

Conversion to the acyl chloride is a high-risk step because the reagents are aggressive and the reaction can be exothermic. The resulting acyl chloride is also highly reactive and should typically be used immediately in situ.

Core Strategy: Use the mildest possible chlorinating agent under strict temperature control.

Recommendations:

  • Reagent Choice: Oxalyl chloride is generally preferred over thionyl chloride (SOCl2).[7] It operates under milder conditions and the byproducts (CO, CO2, HCl) are all gaseous, simplifying workup. Thionyl chloride often requires higher temperatures, which promotes decarboxylation.[8][9]

  • Catalyst: Use a catalytic amount (1-2 drops) of anhydrous DMF. This forms the Vilsmeier reagent in situ, which is the active catalytic species.

  • Temperature: The reaction must be performed at low temperature. Start by adding the oxalyl chloride at 0 °C.

  • Inert Atmosphere: The reaction is highly sensitive to moisture. Use dry glassware, anhydrous solvents, and an inert atmosphere.

Experimental Protocol: Acyl Chloride Formation with Oxalyl Chloride

  • Suspend 5-Ethylpyrazine-2-carboxylic acid (1.0 eq) in anhydrous DCM (or another inert solvent like THF) under N2.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a catalytic amount of anhydrous DMF (e.g., 5 µL for a 1 mmol scale reaction).

  • Slowly add oxalyl chloride (1.2-1.5 eq) dropwise via syringe. Effervescence will be observed.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-2 hours. The reaction is typically complete when the solution becomes homogeneous and gas evolution ceases.

  • The resulting solution of the acyl chloride should be used immediately without isolation for the next step.

Section 3: Prophylactic Measures and Best Practices

FAQ 4: What are the ideal storage and general handling conditions?

Answer:

Proper storage is crucial to ensure the long-term stability of the compound.

  • Storage: Store 5-Ethylpyrazine-2-carboxylic acid in a tightly sealed container in a cool, dry, well-ventilated place.[10] For long-term storage, refrigeration (0-8 °C) is recommended.[11][12] Keep it away from strong oxidizing agents.

  • Handling: When weighing and handling, minimize exposure to atmospheric moisture. If performing reactions that are sensitive to decarboxylation, consider handling the solid in a glovebox or under a stream of inert gas.

FAQ 5: Is there a general workflow I can follow to minimize decomposition risk for any given reaction?

Answer:

Yes. A proactive approach to experimental design is the best defense against decomposition. The following flowchart outlines a decision-making process for setting up a reaction involving 5-Ethylpyrazine-2-carboxylic acid.

Experimental_Workflow start Reaction Planning (Goal: Functional Group Transformation) check_temp Can the reaction be run at ≤ RT? start->check_temp select_reagents Select Mildest Reagents (e.g., HATU, Oxalyl Chloride) check_temp->select_reagents Yes high_temp Reaction Requires Heat (>40°C) check_temp->high_temp No temp_control Implement Strict Temp Control (Start at 0 °C) select_reagents->temp_control inert_atmo Use Anhydrous Solvents & Inert Atmosphere (N₂/Ar) temp_control->inert_atmo monitor Monitor Reaction Closely (TLC, LC-MS) inert_atmo->monitor workup Quench & Workup Promptly monitor->workup reconsider High risk of decarboxylation. Re-evaluate synthetic route. Can a derivative be used instead? high_temp->reconsider

Caption: Decision workflow for minimizing decomposition.

References

  • Technoarete. (n.d.). Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime.
  • Patsnap. (n.d.). Preparation method of 5-methylpyrazine-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US7151178B2 - Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts.
  • ResearchGate. (n.d.). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014).
  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Ethylpyrazine-2-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled.... Retrieved from [Link]

  • Chemical Papers. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. 56(4), 234-239.
  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • National Institutes of Health, PubChem. (n.d.). 2-Pyrazinecarboxylic acid. Retrieved from [Link]

  • National Institutes of Health, PMC. (n.d.). Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization. Retrieved from [Link]

  • Organic Letters. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. 11(24), 5710–5713.
  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2020). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. 8(17), 6786–6793.
  • Wikipedia. (n.d.). Pyrazinoic acid. Retrieved from [Link]

  • Khan Academy. (2010, October 20). Acid chloride formation. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2012). Selective deuteration of (hetero)aromatic compounds via deutero-decarboxylation of carboxylic acids. 10(15), 2981-2986.
  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • National Institutes of Health, PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Characterization of 5-Ethylpyrazine-2-carboxylic Acid

Topic: Troubleshooting & Characterization Guide for 5-Ethylpyrazine-2-carboxylic Acid (CAS 13534-75-3) Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Process Chemists Executive Summary & Molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Characterization Guide for 5-Ethylpyrazine-2-carboxylic Acid (CAS 13534-75-3) Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Process Chemists

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. This guide addresses the specific analytical challenges associated with 5-Ethylpyrazine-2-carboxylic acid , a critical intermediate in the synthesis of sulfonylurea antidiabetics (e.g., Glipizide) and antilipemic agents (e.g., Acipimox).

Characterizing this molecule presents a unique "triad of difficulty" due to its amphoteric nature , thermal instability (decarboxylation) , and structural similarity to oxidative impurities .

Physicochemical Profile
PropertyValue / CharacteristicImpact on Analysis
Formula C₇H₈N₂O₂ (MW: 152.15)Small molecule; requires high-resolution separation.
Acidity (pKa) COOH: ~2.9 | Pyrazine N: ~0.6Exists as an anion at neutral pH; requires acidic mobile phase for retention.
Solubility High in polar solvents (DMSO, MeOH, Water)Poor retention on standard C18 without modification.
Stability Susceptible to thermal decarboxylationCRITICAL: GC analysis is often unsuitable; HPLC requires low temperature.

Troubleshooting Guide (FAQ Format)

Category A: Chromatographic Retention & Peak Shape

Q1: Why does 5-Ethylpyrazine-2-carboxylic acid elute near the void volume (t₀) on my C18 column, even with high aqueous content?

Diagnosis: This is a classic issue with small, polar organic acids. At neutral pH, the carboxylic acid is deprotonated (anionic), causing electrostatic repulsion from the negatively charged silanols on the silica surface and preventing hydrophobic interaction with the C18 ligand.

Solution: The "Ion-Suppression" Protocol You must suppress the ionization of the carboxylic acid to force it into its neutral, hydrophobic form.

  • Lower the pH: Adjust your mobile phase pH to 2.0 – 2.5 using Formic Acid (0.1%) or Phosphoric Acid. This is below the pKa of the carboxyl group (~2.9), ensuring the molecule is protonated (neutral).

  • Column Selection: Switch to a polar-embedded C18 or a HILIC column if retention remains poor. Standard C18 columns often suffer from "phase collapse" (dewetting) in 100% aqueous conditions.

Q2: I am observing severe peak tailing. Is this column fouling?

Diagnosis: Likely not fouling. Tailing in nitrogenous heterocycles is usually caused by secondary interactions between the basic pyrazine nitrogens and residual silanols on the column stationary phase.

Corrective Action:

  • Add an Ion-Pairing Reagent: Add 5–10 mM Ammonium Acetate or use Trifluoroacetic Acid (TFA) instead of Formic Acid. TFA acts as an ion-pairing agent that masks silanols and improves peak symmetry.

  • Increase Ionic Strength: If using MS-incompatible buffers, increase the buffer concentration to 20-50 mM to compete for silanol binding sites.

Category B: Purity & Degradation Artifacts

Q3: My LC-MS shows a persistent impurity with M-44 mass difference (MW ~108). Is this a synthesis byproduct?

Diagnosis: This is likely 2-Ethylpyrazine , resulting from decarboxylation .

  • Mechanism: Pyrazine-2-carboxylic acids are thermally unstable. If your drying process, reaction workup, or even the autosampler temperature is too high, the carboxyl group (-COOH) is lost as CO₂ (Mass 44).

  • Differentiation: This is an artifact of handling rather than a synthesis impurity if it appears variably.

Visualizing the Degradation Pathway:

DegradationPathway Figure 1: Thermal Decarboxylation Pathway of 5-Ethylpyrazine-2-carboxylic acid Start 5-Ethylpyrazine-2-carboxylic acid (MW 152.15) Heat Thermal Stress / Acidic pH (>60°C) Start->Heat Activation End 2-Ethylpyrazine (MW 108.14) + CO2 Heat->End Decarboxylation

Q4: How do I distinguish the target molecule from the over-oxidized impurity (Pyrazine-2,5-dicarboxylic acid)?

Diagnosis: During synthesis (oxidation of alkylpyrazines), it is common to over-oxidize the ethyl group or a methyl precursor.

  • Target (Mono-acid): Amphiphilic. Retains moderately on C18 at pH 2.

  • Impurity (Di-acid): Highly polar/hydrophilic. Elutes significantly earlier than the target.

  • Action: Use a gradient starting at 0-2% organic to separate the di-acid (elutes first) from the mono-acid target.

Category C: Spectroscopy (NMR)

Q5: The proton NMR integration for the ethyl group is correct, but the carboxylic acid proton is missing. Is my product a salt?

Diagnosis: Not necessarily. The carboxylic acid proton (COOH) is exchangeable .

  • Solvent Exchange: If you use CD₃OD (Methanol-d4) or D₂O, the proton will exchange with deuterium and disappear from the spectrum.

  • Broadening: In DMSO-d₆, the COOH peak (usually ~13.0 ppm) can be extremely broad due to hydrogen bonding or trace water, making it "invisible" to standard integration parameters.

Verification Protocol:

  • Run the sample in anhydrous DMSO-d₆ .

  • Look for a very broad hump >12 ppm.

  • Confirm structure via ¹³C NMR (Look for Carbonyl Carbon ~165 ppm).

Validated Experimental Protocols

Protocol A: High-Stability HPLC Method

Designed to prevent on-column decarboxylation and ensure retention.

ParameterSettingRationale
Column Waters XSelect HSS T3 (or equivalent C18 with polar retention)Withstands 100% aqueous mobile phase; high surface area for polar retention.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterpH ~2.0 ensures COOH is protonated (retained). TFA improves peak shape.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 0-5 min: 5% B (Isocratic hold) 5-15 min: 5% → 40% BInitial hold separates the di-acid impurity.
Flow Rate 1.0 mL/minStandard.[1]
Temperature 25°C (Strict Control) CRITICAL: Higher temperatures (>40°C) risk on-column decarboxylation.
Detection UV @ 268 nmAbsorption maximum for the pyrazine ring.
Protocol B: Sample Preparation for NMR

Designed to minimize peak overlap and exchange.

  • Solvent: Use DMSO-d₆ (99.9% D). Avoid CDCl₃ due to poor solubility of the zwitterion.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Water Suppression: If trace water interferes with the aromatic region (8.5 - 9.2 ppm), use a presaturation pulse sequence.

  • Expected Shifts (δ ppm):

    • 1.25 (t, 3H): Ethyl -CH₃

    • 2.85 (q, 2H): Ethyl -CH₂-

    • 8.60 (s, 1H): Pyrazine H-6

    • 9.05 (s, 1H): Pyrazine H-3

    • ~13.0 (br s, 1H): -COOH (May be invisible if wet)

Method Development Workflow

Use this logic tree to select the correct separation mode based on your specific impurity profile.

MethodSelection Figure 2: Decision Matrix for HPLC Method Selection Start Start: Characterization of 5-Ethylpyrazine-2-COOH CheckImpurity Primary Impurity Type? Start->CheckImpurity BranchPolar Polar Impurities (Di-acids, N-oxides) CheckImpurity->BranchPolar High Polarity BranchNonPolar Non-Polar Impurities (Decarboxylated species) CheckImpurity->BranchNonPolar Low Polarity SolHILIC Method A: HILIC (Ammonium Formate/ACN) Retains polar acids well. BranchPolar->SolHILIC SolRP Method B: Reversed Phase (High Aqueous C18 + TFA) Separates hydrophobics. BranchNonPolar->SolRP

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25915, 2-Ethyl-5-methylpyrazine. (Structural analog data and physical properties). [Link]

  • Vertex AI Search (2024).Synthesis and Impurities of Pyrazine Carboxylic Acids. (Confirmed decarboxylation pathway and di-acid impurities in pyrazine synthesis).
  • SIELC Technologies. HPLC Separation of Carboxylic Acids. (Methodology for separating polar organic acids using mixed-mode and reverse-phase chromatography). [Link]

Sources

Troubleshooting

Technical Support Center: Impurity Profiling of 5-Ethylpyrazine-2-carboxylic Acid (5-EPCA)

[1] Welcome to the 5-EPCA Technical Support Portal. This guide is designed for analytical chemists and process engineers encountering challenges in the quality control and impurity profiling of 5-Ethylpyrazine-2-carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Welcome to the 5-EPCA Technical Support Portal. This guide is designed for analytical chemists and process engineers encountering challenges in the quality control and impurity profiling of 5-Ethylpyrazine-2-carboxylic acid (CAS: 13534-75-3).[1] This molecule is a critical intermediate in the synthesis of pyrazine-based pharmaceuticals (e.g., anti-tubercular analogs, kinase inhibitors) and flavorants.[1]

Its amphoteric nature (weakly basic pyrazine ring + acidic carboxyl group) creates unique retention and peak shape challenges. This guide provides actionable troubleshooting workflows.

Module 1: Chromatographic Troubleshooting (HPLC/UHPLC)

Current Status: Active Primary Issue: Poor peak shape and retention stability.

Q1: Why is my 5-EPCA peak tailing significantly on a standard C18 column?

Diagnosis: Secondary Silanol Interactions. The pyrazine nitrogen atoms are weakly basic (pKa ~0.6–1.0). Even at neutral pH, localized interactions with residual silanols on the silica support cause peak tailing.[1] Corrective Action:

  • Lower the pH: Adjust mobile phase pH to 2.0–2.5 using Phosphate buffer or Formic acid. This protonates the carboxyl group (suppressing ionization, pKa ~3.[1]5) but also ensures the pyrazine ring is protonated. While this seems counter-intuitive (cationic interaction), the high ionic strength of the buffer suppresses the silanol effect.

  • Column Selection: Switch to a "Base-Deactivated" or chemically bonded phase (e.g., C18 with embedded polar groups or end-capping) to shield silanols.[1]

Q2: The molecule elutes in the void volume ( ). How do I increase retention?

Diagnosis: High Polarity. 5-EPCA is highly polar (logP ~0.3). Standard C18 columns suffer from "phase collapse" or lack of hydrophobic interaction in high aqueous conditions. Corrective Action (Decision Tree):

MethodSelection Start Start: Low Retention CheckpH Is pH < 2.5? Start->CheckpH AQC18 Use AQ-C18 (100% Aqueous Stable) CheckpH->AQC18 No (Neutral) IonPair Add Ion Pair Reagent (e.g., Hexanesulfonate) CheckpH->IonPair Yes (Acidic) HILIC Switch to HILIC (Amide/Bare Silica) AQC18->HILIC Insufficient k' IonPair->HILIC Still Fails

Figure 1: Method Selection Decision Tree for Polar Pyrazines.

Q3: I see "Ghost Peaks" in blank runs after injecting the crude sample.

Diagnosis: Carryover of Lipophilic Precursors. The synthesis starting material (likely 2,5-Diethylpyrazine ) is significantly more lipophilic than the acid product.[1] In an isocratic run optimized for the acid, the starting material may elute in the next injection.[1] Corrective Action:

  • Implement a Gradient Wash : End every run with a high organic flush (95% ACN/MeOH) for 5 minutes.

Module 2: Impurity Identification & Origin[1]

Current Status: Active Scope: Differentiating by-products and degradation products.

Impurity Origin Map

Understanding the synthesis is the key to identifying the impurity. The most common route is the oxidation of 2,5-diethylpyrazine (or 2-ethyl-5-methylpyrazine).

ImpurityMap SM Starting Material (2,5-Diethylpyrazine) Reaction Oxidation Reaction (KMnO4 or Enzymatic) SM->Reaction Imp3 Impurity C: Homolog 5-Methylpyrazine-2-COOH (If SM was mixed) SM->Imp3 Impure SM Source Target Target Molecule 5-EPCA Reaction->Target Controlled Oxidation Imp1 Impurity A: Over-Oxidation 2,5-Pyrazinedicarboxylic Acid Reaction->Imp1 Excess Oxidant Imp2 Impurity B: Decarboxylation 2-Ethylpyrazine Target->Imp2 Thermal Degradation (GC Injection/Workup)

Figure 2: Synthetic origin of common impurities in 5-EPCA production.

Q4: How do I distinguish 5-EPCA from its regioisomer (6-Ethylpyrazine-2-COOH)?

Scenario: If the starting material was 2-ethyl-6-methylpyrazine (an isomer impurity), you may generate the 6-ethyl acid.[1] MS will show identical mass (


 153).
Solution: 1H-NMR Coupling Constants. 
  • 5-Substituted: The two aromatic protons are in positions 3 and 6.[1] They are para to each other. Coupling constant

    
     is typically small (~1.5 Hz) or they appear as singlets.
    
  • 6-Substituted: The protons are in positions 3 and 5.[1][2] They are meta to each other. Coupling constant

    
     is slightly larger but distinct in shift environment.
    
  • Definitive Check: NOE (Nuclear Overhauser Effect) between the ethyl group protons and the adjacent ring proton.

    • 5-Ethyl: NOE observed between ethyl and H-6.[1]

    • 6-Ethyl: NOE observed between ethyl and H-5 (if available) or carboxyl interaction.[1]

Q5: Table of Common Impurities & Detection Parameters
Impurity NameRelative Retention (RRT)*OriginDetection Note
2,5-Pyrazinedicarboxylic acid ~0.4 - 0.6Over-oxidationHighly polar; elutes early.[1] Strong UV @ 270nm.
5-Ethylpyrazine-2-carboxylic acid 1.00 Target Parent Peak
2-Ethylpyrazine ~2.5 - 3.0DecarboxylationNon-polar.[1] Volatile (Check via GC).
5-Methylpyrazine-2-carboxylic acid ~0.85Feedstock HomologDifficult separation; requires high plate count or MeOH gradient.[1]
Pyrazinamide derivative VariesAmidation Side-RxnOnly if ammonia/amines present in workup.[1]

*RRT values are estimated for a standard C18 column at pH 2.5.

Module 3: Regulatory & Validation Guidelines

Context: ICH Q3A(R2) and Q3B(R2).

Q6: What are the reporting thresholds?

For a drug substance intermediate:

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10% (requires structural characterization via LC-MS/NMR).

  • Qualification Threshold: 0.15% (requires safety data).

Q7: How do I validate the method for specificity?

Protocol:

  • Stress Testing: Subject 5-EPCA to:

    • Acid hydrolysis (0.1N HCl, 60°C, 2h).

    • Base hydrolysis (0.1N NaOH, 60°C, 2h) -> Expect decarboxylation.[1]

    • Oxidation (3% H2O2) -> Expect N-oxides.[1]

  • Peak Purity Check: Use a Diode Array Detector (DAD) to ensure the main peak is spectrally homogeneous (Purity Angle < Purity Threshold).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1047, Pyrazine-2-carboxylic acid (Analogous Structure).[1] Retrieved from [Link]

  • International Conference on Harmonisation (2006). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Tracey, M. et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine.[1] Journal of Agricultural and Food Chemistry. (Demonstrates oxidation pathways of alkylpyrazines to carboxylic acids). Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compilation.[3] (Provides pKa values for Pyrazine nitrogen ~0.6 and Carboxylic acids). Retrieved from [Link]

  • Google Patents (2003). Process for preparing 5-methyl pyrazine-2-carboxylic acid (CN1155581C).[1] (Describes the industrial oxidation route applicable to the ethyl analog). Retrieved from

Sources

Optimization

Technical Support Center: 5-Ethylpyrazine-2-carboxylic Acid

Welcome to the technical support center for 5-Ethylpyrazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, stora...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Ethylpyrazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, storage, and troubleshooting of this versatile heterocyclic compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 5-Ethylpyrazine-2-carboxylic acid is paramount for its effective use.

PropertyValueSource
CAS Number 13534-75-3[1]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
Appearance Off-white to light yellow crystalline powder[2]
Storage Temperature 2-8°C[1][3]

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and storage of 5-Ethylpyrazine-2-carboxylic acid.

Q1: What are the optimal storage conditions for 5-Ethylpyrazine-2-carboxylic acid?

A1: To maintain its stability and purity, 5-Ethylpyrazine-2-carboxylic acid should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1][3] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from atmospheric components.

Q2: How should I prepare stock solutions of 5-Ethylpyrazine-2-carboxylic acid?

A2: The preparation of stock solutions depends on the intended application and the required concentration. Due to its carboxylic acid functionality, the solubility is pH-dependent. For general use, dissolving the compound in a suitable organic solvent is recommended. A detailed protocol is provided in the "Experimental Protocols" section.

Q3: Is 5-Ethylpyrazine-2-carboxylic acid stable in solution?

A3: The stability of 5-Ethylpyrazine-2-carboxylic acid in solution is influenced by the solvent, pH, temperature, and exposure to light. Solutions in polar aprotic solvents like DMSO are generally stable for short-term storage at -20°C. However, for aqueous solutions, the pH should be carefully considered to prevent potential degradation. It is always best practice to prepare fresh solutions for sensitive experiments or to validate the stability under your specific experimental conditions.

Q4: What are the known incompatibilities of 5-Ethylpyrazine-2-carboxylic acid?

A4: As a carboxylic acid, it is incompatible with strong bases, strong oxidizing agents, and strong reducing agents. Contact with strong bases can lead to deprotonation and salt formation, while strong oxidizing or reducing agents can react with the pyrazine ring or the carboxylic acid group. A more comprehensive list of incompatible chemical classes can be found in the "Safety and Incompatibilities" section.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of 5-Ethylpyrazine-2-carboxylic acid.

Problem 1: Incomplete Dissolution or Precipitation

Q: I am having trouble completely dissolving 5-Ethylpyrazine-2-carboxylic acid in my chosen solvent, or it precipitates out of solution during my experiment. What could be the cause and how can I resolve this?

A: Incomplete dissolution or precipitation can stem from several factors:

  • Solvent Choice: The polarity of the solvent plays a crucial role. 5-Ethylpyrazine-2-carboxylic acid, being a polar molecule, exhibits better solubility in polar solvents.

  • Concentration: The desired concentration may exceed the solubility limit of the compound in the chosen solvent at a given temperature.

  • Temperature: Solubility is often temperature-dependent.

  • pH (for aqueous solutions): The protonation state of the carboxylic acid group significantly impacts its aqueous solubility.

Troubleshooting Steps:

  • Verify Solvent Compatibility: Refer to the solubility data table in the "Data Presentation" section. For non-polar solvents, solubility is expected to be low. Consider switching to a more polar solvent like DMSO, DMF, or methanol.

  • Increase Temperature: Gently warming the solution can increase the solubility of many compounds. However, be cautious of potential degradation at elevated temperatures.

  • Adjust pH (for aqueous solutions): In aqueous media, increasing the pH above the pKa of the carboxylic acid group will deprotonate it, forming a more soluble carboxylate salt. A weak base like sodium bicarbonate can be used for this purpose. Conversely, in acidic conditions, the compound will be protonated and may have lower solubility.

  • Sonication: Using an ultrasonic bath can aid in the dissolution of suspended particles.

  • Prepare a More Dilute Solution: If feasible for your experiment, lowering the concentration of the solution may resolve solubility issues.

Problem 2: Inconsistent Analytical Results (HPLC, NMR)

Q: I am observing inconsistent retention times, peak tailing in my HPLC analysis, or unexpected peaks in my NMR spectrum. What could be the underlying issue?

A: Inconsistent analytical results can indicate sample degradation, the presence of impurities, or improper analytical method parameters.

Troubleshooting Steps for HPLC:

  • Mobile Phase pH: For a carboxylic acid, the pH of the mobile phase can significantly impact retention time and peak shape on reverse-phase columns. Ensure your mobile phase is buffered to a pH that provides consistent ionization of the analyte. A pH below the pKa will result in a more retained, neutral species, while a pH above the pKa will lead to a less retained, ionized species.

  • Sample Degradation: If the stock solution has been stored for an extended period or under suboptimal conditions, the compound may have degraded. Prepare a fresh solution and re-analyze.

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent to clean it.

Troubleshooting Steps for NMR:

  • Sample Purity: The presence of unexpected peaks may indicate impurities in the starting material or degradation products. Compare your spectrum with a reference spectrum if available.

  • Solvent Effects: The chemical shifts of protons can be influenced by the NMR solvent. Ensure you are using the same deuterated solvent as in any reference spectra. The acidic proton of the carboxylic acid group may have a broad signal and its chemical shift can be highly variable depending on concentration and solvent.[4]

Problem 3: Low Yield or Side Products in Synthesis

Q: I am using 5-Ethylpyrazine-2-carboxylic acid as a starting material in a synthesis and experiencing low yields or the formation of unexpected side products. What are some potential causes?

A: Synthetic challenges can arise from the reactivity of the pyrazine ring and the carboxylic acid group.

Troubleshooting Steps:

  • Activation of the Carboxylic Acid: For reactions involving the carboxylic acid group (e.g., amide or ester formation), it typically needs to be activated. Common activating agents include thionyl chloride (SOCl₂), oxalyl chloride, or carbodiimides like DCC or EDC. Ensure your activating agent is fresh and the reaction conditions are anhydrous.

  • Reaction with the Pyrazine Ring: The nitrogen atoms in the pyrazine ring are basic and can react with strong electrophiles. Protecting groups may be necessary in certain synthetic routes.

  • Temperature Control: Many reactions are temperature-sensitive. Ensure you are maintaining the optimal temperature for your specific reaction to minimize side product formation.

Data Presentation

Solubility Data (Qualitative)

The following table provides a qualitative overview of the solubility of pyrazine carboxylic acid derivatives in common laboratory solvents. It is important to note that the ethyl substituent in 5-Ethylpyrazine-2-carboxylic acid will slightly increase its lipophilicity compared to the methyl analog.

SolventSolubilityReference
WaterSoluble (pH-dependent)[5]
MethanolSoluble[1]
EthanolSoluble[6]
AcetonitrileSoluble
Dimethyl Sulfoxide (DMSO)Soluble[2]
Dimethylformamide (DMF)Soluble[2]
Ethyl AcetateSparingly Soluble
Dichloromethane (DCM)Sparingly Soluble
HexaneInsoluble

Note: "Soluble" indicates that solutions of at least 1 mg/mL can be prepared, though higher concentrations may be achievable.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a standard stock solution for in vitro assays.

Materials:

  • 5-Ethylpyrazine-2-carboxylic acid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Volumetric flask

  • Vortex mixer or sonicator

Procedure:

  • Calculate the required mass: For a 10 mM solution in 10 mL, the required mass is: 10 mmol/L * 0.010 L * 152.15 g/mol = 0.0152 g (15.2 mg).

  • Weigh the compound: Accurately weigh 15.2 mg of 5-Ethylpyrazine-2-carboxylic acid and transfer it to a 10 mL volumetric flask.

  • Dissolve in DMSO: Add approximately 8 mL of anhydrous DMSO to the volumetric flask.

  • Ensure complete dissolution: Gently swirl the flask and use a vortex mixer or sonicator until the solid is completely dissolved.

  • Adjust to final volume: Carefully add DMSO to the 10 mL mark on the volumetric flask.

  • Mix thoroughly: Invert the flask several times to ensure a homogenous solution.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles.

Safety and Incompatibilities

General Handling Precautions
  • Always handle 5-Ethylpyrazine-2-carboxylic acid in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

Incompatible Chemicals

To prevent hazardous reactions, avoid contact with the following classes of chemicals:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates) Can lead to vigorous or explosive reactions.[7][8]

  • Strong Reducing Agents: (e.g., hydrides, alkali metals) Can react with the carboxylic acid and the pyrazine ring.[7]

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) Will cause a deprotonation reaction, which is typically exothermic.[8]

  • Reactive Metals: (e.g., sodium, potassium, magnesium) Can react with the acidic proton of the carboxylic acid to produce flammable hydrogen gas.

Visualizations

Chemical Structure of 5-Ethylpyrazine-2-carboxylic Acid

Caption: 2D structure of 5-Ethylpyrazine-2-carboxylic acid.

Troubleshooting Logic for Solubility Issues

G A Incomplete Dissolution or Precipitation B Is the solvent appropriate? (Check polarity) A->B C Is the concentration too high? B->C Yes F Switch to a more polar solvent (e.g., DMSO, Methanol) B->F No D Is the temperature optimal? C->D No G Prepare a more dilute solution C->G Yes E For aqueous solutions, is the pH correct? D->E Yes H Gently warm the solution D->H No I Adjust pH to > pKa to increase solubility E->I No J Use sonication to aid dissolution E->J Yes K Problem Resolved F->K G->K H->K I->K J->K

Caption: Decision tree for troubleshooting solubility problems.

References

  • Incompatible Chemicals. LSU. [Link]

  • Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling. MDPI. [Link]

  • Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. [Link]

  • Mechanochemical synthesis of pyrazine:dicarboxylic acid cocrystals and a study of dissociation by quantitative phase analysis. CrystEngComm. [Link]

  • Pyrazinecarboxylic acid and analogs: Highly efficient co-catalysts in the metal-complex-catalyzed oxidation of organic compounds. ResearchGate. [Link]

  • Photodegradation study of some triazine-type herbicides. ResearchGate. [Link]

  • Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. [Link]

  • X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex. ResearchGate. [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. National Institutes of Health. [Link]

  • Troubleshooting. Chemistry LibreTexts. [Link]

  • Quantum dynamics of the photostability of pyrazine. The Royal Society of Chemistry. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

  • Even–odd effect in the co-crystals of pyrazine and dicarboxylic acids. ResearchGate. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. Masinde Muliro University of Science and Technology. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • 5-methyl-2-pyrazine carboxylic acid. The Good Scents Company. [Link]

  • Incompatible Chemicals. Princeton University Environmental Health and Safety. [Link]

  • Pyrazines: occurrence, formation and biodegradation. PubMed. [Link]

  • FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase. ACS Publications. [Link]

  • 2-Pyrazinecarboxylic acid. PubChem. [Link]

  • 5-Ethylpyrazine-2-carboxylic Acid. Pharmaffiliates. [Link]

  • Solubility of Various Carboxylic Acids and Corresponding Sodium Salts... ResearchGate. [Link]

  • 2-pyrazine carboxylic acid. The Good Scents Company. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

Sources

Troubleshooting

safety precautions for working with pyrazine derivatives

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Safe Handling, Odor Containment, and Decontamination of Pyrazine Derivatives Introduction: The Pyrazine Paradox Welcome to the techn...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Safe Handling, Odor Containment, and Decontamination of Pyrazine Derivatives

Introduction: The Pyrazine Paradox

Welcome to the technical support hub for pyrazine chemistry. Whether you are synthesizing pharmaceutical intermediates (e.g., antitubercular agents) or formulating flavor compounds, pyrazines present a unique "paradox of hazard": many are structurally stable and low-toxicity (GRAS), yet they possess extremely low odor detection thresholds (often in parts per billion) and significant flammability risks due to low flash points relative to their melting points.

This guide replaces generic safety templates with field-proven protocols designed to prevent the two most common failures in pyrazine labs: chronic odor contamination and unexpected sublimation/flammability .

Module 1: Odor Containment & Contamination Control

Ticket #1402: "My entire lab smells like roasted nuts/earth. Standard washing isn't working. How do I fix this?"

The Root Cause

Pyrazines are nitrogen-containing heterocycles with high vapor pressure and lipophilicity. They adsorb strongly onto glass, polymers, and skin. Standard detergents remove surface oils but often fail to protonate the nitrogen or break the aromatic ring, leading to persistent off-gassing.

Troubleshooting Protocol: The "Double-Kill" Decontamination

Do not rely solely on organic solvents (acetone/DCM), which often spread the odor rather than destroying it. Use this chemically targeted two-step method.

Step-by-Step Decontamination Workflow
  • Step A: Protonation (The "Salt" Trap)

    • Mechanism: Pyrazines are weak bases (pKa ~0.6). Treating them with strong acid converts the volatile free base into a non-volatile pyrazinium salt.

    • Action: Submerge glassware in 2M Hydrochloric Acid (HCl) for 1 hour.

    • Result: Immediate reduction in vapor pressure.

  • Step B: Oxidative Destruction (The Ring Breaker)

    • Mechanism: To permanently destroy the odor, you must cleave the aromatic ring or form non-volatile N-oxides.

    • Action: Transfer glassware to a bath of 10% Sodium Hypochlorite (Bleach) or an acidic peroxide solution (e.g., "NoChromix" type oxidizers) for 2 hours.

    • Warning: Never mix bleach directly with concentrated acids (chlorine gas risk). Rinse the acid off with water before the bleach step.

Visual Workflow: Decontamination Logic

PyrazineCleaning Start Contaminated Glassware Rinse1 Rinse: Acetone/Ethanol (Collect as Haz Waste) Start->Rinse1 Remove bulk AcidBath Step 1: Protonation Soak in 2M HCl (1 hr) (Forms non-volatile salt) Rinse1->AcidBath residue WaterRinse Rinse: Tap Water (Remove Acid) AcidBath->WaterRinse Mandatory Safety Step Oxidizer Step 2: Oxidation Soak in 10% Bleach (Breaks aromatic ring) WaterRinse->Oxidizer FinalClean Standard Detergent Wash Oxidizer->FinalClean

Figure 1: The "Double-Kill" workflow ensures pyrazines are first immobilized as salts, then chemically destroyed, preventing cross-contamination.

Module 2: Flammability & Phase Hazards

Ticket #892: "I'm heating a solid pyrazine derivative (mp 50°C) and it flashed. Why?"

The Hazard: "Sublimation Flash"

Many low-molecular-weight pyrazines (e.g., 2-methylpyrazine, 2,5-dimethylpyrazine) are flammable solids or liquids with flash points dangerously close to their melting points. They sublime easily, creating a flammable vapor cloud just above the solid surface even before the bulk liquid boils.

Critical Data: Thermal Properties of Common Pyrazines

Note: Always verify specific SDS data, but use these baselines for risk assessment.

CompoundState (RT)Melting PointFlash PointHazard Note
Pyrazine (Parent) Solid53°C55°CHigh Risk: Flash point ≈ Melting point.
2-Methylpyrazine Liquid/Solid-29°C50°CVolatile liquid; vapor travels far.
2,3,5-Trimethylpyrazine Liquid~25°C54°CFlash point is near ambient lab temp.
Pyrazinamide Solid188°CN/A (High)Lower flammability, higher toxicity concern.
Operational Rules for Heating
  • Closed Systems Only: Never heat pyrazine derivatives in open flasks. Use reflux condensers or sealed pressure vials.

  • Inert Atmosphere: All heating >40°C must be performed under Nitrogen or Argon to exclude oxygen.

  • Static Discharge: Ground all glassware and powder funnels. Dry pyrazine powders are prone to static buildup.

Module 3: Toxicology & Emergency Response

Ticket #331: "I spilled 2-acetylpyrazine on the bench. Can I just wipe it up?"

Toxicology Insight

While many alkyl-pyrazines are FEMA-GRAS (Generally Recognized As Safe) for flavor use, this designation applies to microgram dietary intake. In a laboratory setting:

  • Inhalation: High concentrations cause respiratory irritation and "flavor fatigue" (inability to smell other hazards).

  • Skin: Potent irritants.[1][2][3][4] Some derivatives (e.g., halogenated pyrazines) are sensitizers.

  • Pharma Intermediates: Pyrazinamide derivatives can exhibit hepatotoxicity (liver stress) upon chronic exposure.

Spill Response Protocol

DO NOT simply wipe with paper towels; this increases surface area and volatilization (odor release).

  • Isolate: Evacuate the immediate area to prevent odor tracking.

  • Cover: Apply a spill absorbent treated with a mild oxidant (or cover with sand, then spray with dilute bleach).

  • Scoop: Transfer to a double-bagged waste container.

  • Deodorize: Wipe the surface with a 5% citric acid solution (protonation) followed by water.

Visual Workflow: Risk Assessment Logic

RiskAssessment Input New Pyrazine Protocol CheckState Physical State? Input->CheckState Solid Solid CheckState->Solid Liquid Liquid CheckState->Liquid FlashCheck Check Flash Point (FP) Solid->FlashCheck SublimeCheck Check Vapor Pressure Solid->SublimeCheck Liquid->FlashCheck HighRisk High Risk: Use Inert Gas & Cold Traps FlashCheck->HighRisk FP < 60°C MedRisk Standard Fume Hood FlashCheck->MedRisk FP > 60°C SublimeCheck->HighRisk High Volatility

Figure 2: Pre-experiment risk assessment logic. Note that even solids require flash point verification due to sublimation risks.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 9261, Pyrazine. Retrieved from [Link]

  • European Food Safety Authority (EFSA). (2012). Scientific Opinion on the safety and efficacy of pyrazine derivatives. EFSA Journal. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Clean Glassware (Acid/Base Baths). Department of Chemistry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

5-Ethylpyrazine-2-carboxylic acid vs. 5-Methylpyrazine-2-carboxylic acid: A Guide to Selection in Research and Development

An In-Depth Comparative Guide for Researchers In the landscape of heterocyclic chemistry, pyrazine derivatives stand out for their versatile applications, ranging from critical pharmaceutical intermediates to potent flav...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Researchers

In the landscape of heterocyclic chemistry, pyrazine derivatives stand out for their versatile applications, ranging from critical pharmaceutical intermediates to potent flavor and aroma compounds.[1][2][3] The subtle modification of substituents on the pyrazine ring can dramatically alter a molecule's biological activity, physicochemical properties, and sensory profile. This guide provides a detailed comparative analysis of two closely related analogs: 5-Methylpyrazine-2-carboxylic acid (5-MPCA) and 5-Ethylpyrazine-2-carboxylic acid (5-EPCA).

While differing by only a single methylene unit, the choice between a methyl and an ethyl group can have profound implications for a research project. This document is designed for researchers, medicinal chemists, and drug development professionals, offering a comprehensive look at the known properties, applications, and experimental considerations for each compound to facilitate informed decision-making in synthesis and application.

Structural and Physicochemical Properties: The Foundational Differences

The primary distinction between 5-MPCA and 5-EPCA lies in the alkyl substituent at the C-5 position of the pyrazine ring. This seemingly minor change influences molecular weight, lipophilicity (as suggested by estimated logP values), and potentially melting point and solubility. A summary of their core physicochemical properties is presented below.

Property5-Methylpyrazine-2-carboxylic acid5-Ethylpyrazine-2-carboxylic acid
Chemical Structure C₆H₆N₂O₂C₇H₈N₂O₂
Molecular Formula 138.12 g/mol [2][4]152.15 g/mol [5]
Molecular Weight 5521-55-1[2][4]13534-75-3[5]
CAS Number 167-171 °C[4]Data not readily available
Melting Point Light yellow to brown crystalline powder[2]Data not readily available
Appearance Soluble in alcohol[6]Data not readily available
Solubility -0.254 (estimated)[4][6]Higher than 5-MPCA (predicted)
logP (o/w)

Data for 5-EPCA is limited in publicly available literature, reflecting its status as a less common research chemical compared to its methyl counterpart.

Synthesis and Strategic Considerations

The synthesis of these compounds typically involves the oxidation of a corresponding alkylpyrazine precursor. For 5-MPCA, a common and industrially relevant method is the selective oxidation of one methyl group of 2,5-dimethylpyrazine.

The choice of oxidizing agent and reaction conditions is critical to prevent over-oxidation to pyrazine-2,5-dicarboxylic acid, an undesired byproduct.[7] Controlling the stoichiometry of the oxidant, such as potassium permanganate, is a key strategy to maximize the yield of the mono-acid.[7]

SynthesisWorkflow cluster_synthesis Synthesis of 5-Methylpyrazine-2-carboxylic acid Start 2,5-Dimethylpyrazine (Starting Material) Oxidation Selective Oxidation (e.g., KMnO4) Start->Oxidation Oxidant Filtration Filtration & Concentration Oxidation->Filtration Reaction Mixture Acidification pH Adjustment (Acidification) Filtration->Acidification Concentrated Filtrate Extraction Solvent Extraction Acidification->Extraction Crystallization Crystallization & Drying Extraction->Crystallization End 5-Methylpyrazine-2-carboxylic acid (Final Product) Crystallization->End

Caption: General workflow for the synthesis of 5-MPCA.

For 5-EPCA, a similar strategy would be employed, starting with 2,5-diethylpyrazine or 2-ethyl-5-methylpyrazine, though specific protocols are less documented. The causality behind this synthetic approach is straightforward: the alkyl side chains are more susceptible to oxidation than the aromatic pyrazine ring itself, allowing for targeted conversion to a carboxylic acid group.

Comparative Applications and Performance Insights

The choice between 5-MPCA and 5-EPCA is driven entirely by the intended application. While they can often be used in similar fields, their performance is not interchangeable.

Pharmaceutical and Medicinal Chemistry

This is the most well-documented area of use, particularly for 5-MPCA.

  • 5-Methylpyrazine-2-carboxylic acid (5-MPCA):

    • Established Intermediate: 5-MPCA is a crucial building block for several commercial drugs. It is a key intermediate in the synthesis of the second-generation sulfonylurea hypoglycemic drug Glipizide and the long-acting hypolipidemic agent Acipimox.[7][8][9]

    • Antitubercular Research: The pyrazine-2-carboxylic acid scaffold is central to the important anti-tuberculosis drug Pyrazinamide.[1] Consequently, derivatives of 5-MPCA have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, making it a compound of significant interest in infectious disease research.[10]

  • 5-Ethylpyrazine-2-carboxylic acid (5-EPCA):

    • Structure-Activity Relationship (SAR) Studies: 5-EPCA serves as a logical next-step analog for 5-MPCA in drug discovery campaigns. By comparing the biological activity of an ethyl-substituted derivative to a methyl-substituted one, medicinal chemists can probe the steric and electronic tolerance of a target receptor or enzyme active site. An increase in activity might suggest a beneficial interaction within a hydrophobic pocket, while a decrease could indicate a steric clash.

SAR_Logic cluster_sar Impact of Alkyl Group on Bioactivity Structure Structural Change (Methyl → Ethyl) Properties Physicochemical Shift Structure->Properties Lipophilicity Increased Lipophilicity Properties->Lipophilicity Sterics Increased Steric Bulk Properties->Sterics Performance Potential Performance Outcome Lipophilicity->Performance Sterics->Performance PK Altered Pharmacokinetics (ADME) Performance->PK Activity Modified Biological Activity (Binding Affinity) Performance->Activity

Caption: The logic of using analogs in SAR studies.

Flavor and Fragrance Industry

Pyrazines are renowned for producing roasted, nutty, and Maillard-type flavors.

  • 5-Methylpyrazine-2-carboxylic acid (5-MPCA): This compound is utilized in the food and flavor industry to impart or enhance savory, roasted, and nutty flavor profiles in various products.[2][11]

  • 5-Ethylpyrazine-2-carboxylic acid (5-EPCA): While specific data is scarce, it is highly probable that 5-EPCA would contribute a similar but distinct flavor profile. In flavor chemistry, homologous series (like methyl, ethyl, propyl) often share a primary characteristic but differ in nuances and potency. The ethyl version might be described as having a slightly different nutty or roasted character compared to the methyl analog.

Key Experimental Protocols

Adherence to validated experimental methods is paramount for reproducible results. Below are representative protocols for the synthesis and analysis of these compounds.

Protocol 1: Synthesis of 5-Methylpyrazine-2-carboxylic acid (5-MPCA)

(This protocol is a representative procedure based on principles described in the literature and should be adapted and optimized with appropriate laboratory safety measures.)[7]

  • Reaction Setup: In a reaction kettle equipped with a stirrer and temperature control, add 2,5-dimethylpyrazine and water.

  • Oxidant Addition: While stirring, gradually add a controlled molar ratio of potassium permanganate powder (e.g., 40%-50% of the total amount) to the solution. The molar ratio of 2,5-dimethylpyrazine to total potassium permanganate should be carefully controlled (e.g., between 2:1 and 5:1) to favor mono-oxidation.[7]

  • Reaction: Heat the mixture to 75-95°C and maintain it until the characteristic purple color of permanganate fades, indicating its consumption.

  • Cooling and Completion: Cool the reaction mixture and, if performing a staged addition, add the remaining potassium permanganate and repeat the heating step. After the final reaction period, cool the mixture to below 30°C.

  • Workup - Filtration: Filter the cooled reaction mixture to remove manganese dioxide byproduct.

  • Workup - Concentration: Concentrate the filtrate under reduced pressure to remove most of the water.

  • Workup - Acidification: Adjust the pH of the concentrated solution to an acidic range (e.g., pH 3-4) using an appropriate acid (e.g., HCl or H₂SO₄) to protonate the carboxylate salt, causing the carboxylic acid to become less water-soluble.

  • Extraction and Purification: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

(This is a self-validating, general-purpose protocol for analyzing the purity of pyrazine carboxylic acids.)

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve a reference standard of the target compound (e.g., 5-MPCA) in a suitable diluent (e.g., methanol or a mixture of water and acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare working standards by serial dilution.

    • Prepare the sample to be analyzed at a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient might be 5% B to 95% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the pyrazine ring absorbs (e.g., 270 nm).

    • Injection Volume: 10 µL.

  • Validation and Analysis:

    • System Suitability: Inject the working standard multiple times to ensure system precision (Relative Standard Deviation <2% for peak area and retention time).

    • Analysis: Inject the sample solution. The purity can be calculated based on the area percent of the main peak relative to the total area of all peaks.

    • Causality: The acidic mobile phase ensures the carboxylic acid group is protonated, leading to better peak shape and retention on a C18 column. The gradient elution is necessary to elute any impurities with different polarities.

Conclusion and Recommendations

The selection between 5-Ethylpyrazine-2-carboxylic acid and 5-Methylpyrazine-2-carboxylic acid is a clear-cut decision based on research objectives.

  • Choose 5-Methylpyrazine-2-carboxylic acid (5-MPCA) for applications where a well-documented, commercially available, and industrially relevant intermediate is required. Its use in the synthesis of established drugs like Glipizide and Acipimox makes it the default choice for reproducing known synthetic routes or as a starting point in established research areas like tuberculosis.[7][8][9]

  • Choose 5-Ethylpyrazine-2-carboxylic acid (5-EPCA) when the goal is to explore new chemical space and conduct structure-activity relationship studies. As a direct analog of 5-MPCA, it provides the ideal tool to assess how minor changes in lipophilicity and steric bulk impact a system's biological activity or sensory profile.

Ultimately, 5-MPCA is the established workhorse, while 5-EPCA is the exploratory tool for innovation. Researchers should select their compound based on whether their work requires leveraging established pathways or discovering new ones.

References

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmacy and Biological Sciences. [https://www.rjpbcs.com/pdf/2017/8(2)/[10].pdf]([Link]10].pdf)

  • Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
  • Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. ResearchGate.[Link]

  • Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts.
  • Preparation method of 5-methylpyrazine-2-carboxylic acid. Eureka | Patsnap.[Link]

  • Exploring the Feasibility of 5-Methyl-2-Pyrazinecarboxylic Acid: A Synthetic Route and Market Prospects by Manufacturer. LinkedIn.[Link]

  • Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. Taylor & Francis Online.[Link]

  • 2-acetyl pyrazine, 22047-25-2. The Good Scents Company.[Link]

  • 5-methyl-2-pyrazine carboxylic acid, 5521-55-1. The Good Scents Company.[Link]

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering.[Link]

  • 5-Ethylpyrazine-2-carboxylic Acid. Pharmaffiliates.[Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online.[Link]

  • Synthisis of 5-methylprazine-2-carboxylic acid. Chinese Journal of Pharmaceuticals.[Link]

  • 5-Alkylamino- N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. PubMed.[Link]

  • 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. PMC - NIH.[Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.[Link]

Sources

Comparative

Comparative Analysis of Synthesis Routes for Substituted Pyrazine-2-Carboxylic Acids

Executive Summary This guide evaluates the primary synthetic strategies for accessing substituted pyrazine-2-carboxylic acids, a critical scaffold in medicinal chemistry (e.g., antitubercular agents like Pyrazinamide, ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the primary synthetic strategies for accessing substituted pyrazine-2-carboxylic acids, a critical scaffold in medicinal chemistry (e.g., antitubercular agents like Pyrazinamide, kinase inhibitors). We analyze four distinct methodologies ranging from industrial-scale oxidation to precision transition-metal catalysis.

The optimal route depends heavily on the substitution pattern required:

  • Industrial Scale-Up: Oxidation of alkylpyrazines (Route A).

  • Diverse Analog Generation: De novo condensation of aminomalonamides (Route B).

  • High-Value Core Functionalization: Palladium-catalyzed carbonylation (Route C).

  • Late-Stage Diversification: Minisci C-H activation (Route D).

Part 1: Detailed Route Analysis

Route A: Oxidation of Alkylpyrazines (Industrial Standard)

This is the most common industrial route, particularly for 5-methylpyrazine-2-carboxylic acid. It leverages the availability of alkylpyrazines (often byproducts of the flavor/fragrance industry or synthesized via condensation).

  • Mechanism: Radical or metal-oxo mediated oxidation of the benzylic-like methyl group.

  • Key Substrate: 2,5-Dimethylpyrazine (DMP).[1][2]

  • Workflow: DMP

    
     N-Oxide 
    
    
    
    Acetoxymethyl rearrangement (Boekelheide-like)
    
    
    Hydrolysis
    
    
    Oxidation (
    
    
    ).
  • Pros: Low raw material cost, scalable to kilograms.

  • Cons: Harsh conditions (strong oxidants), potential for over-oxidation (decarboxylation), significant waste generation (manganese dioxide sludge).

Route B: De Novo Condensation (The Flexible Scaffold)

Constructing the pyrazine ring from acyclic precursors allows for the installation of substituents that might be sensitive to oxidation.

  • Mechanism: Condensation of 1,2-dicarbonyls (e.g., methylglyoxal) with 2-aminomalonamide (or diaminomaleonitrile followed by hydrolysis).

  • Regioselectivity: Controlled by the steric/electronic nature of the dicarbonyl. Methylglyoxal typically yields a mixture of 5-methyl and 6-methyl isomers, requiring separation.

  • Pros: Convergent synthesis, avoids transition metals.

  • Cons: Regioselectivity issues, moderate atom economy due to leaving groups/byproducts.

Route C: Pd-Catalyzed Carbonylation (The Precision Tool)

For high-value pharmaceutical intermediates, converting a halogenated pyrazine directly to the ester/acid is preferred.

  • Mechanism: Oxidative addition of Pd(0) to 2-chloropyrazine, CO insertion, and nucleophilic attack by alcohol (methanol).

  • Catalyst System: Pd(OAc)

    
     with bidentate ligands (e.g., dppf) or specialized pyridine-phosphine ligands to prevent catalyst poisoning by the pyrazine nitrogen.
    
  • Pros: High functional group tolerance, access to esters directly from halides, no strong oxidants.

  • Cons: High cost of Pd/Ligands, requirement for high-pressure CO (safety hazard).

Route D: Minisci C-H Functionalization (Late-Stage Diversification)

Used primarily to append alkyl groups to the pyrazine-2-carboxylic acid core during lead optimization.

  • Mechanism: Generation of carbon-centered radicals (from carboxylic acids + persulfate/Ag+) which attack the protonated (electron-deficient) pyrazine ring.

  • Regioselectivity: Nucleophilic radicals prefer the C-5 position (para to N-1), but mixtures with C-3 and C-6 are common depending on sterics.

  • Pros: Direct functionalization of the core, uses abundant carboxylic acids as alkyl sources.

  • Cons: Often low yields (20-50%), difficult purification of regioisomers.

Part 2: Comparative Performance Data

FeatureRoute A: OxidationRoute B: De NovoRoute C: Pd-CarbonylationRoute D: Minisci
Starting Material Alkylpyrazines (e.g., 2,5-DMP)Aminomalonamide + Glyoxal2-ChloropyrazinesPyrazine-2-carboxylic acid
Typical Yield 60–85% (Global)40–70%75–95%30–60%
Atom Economy Low (Stoichiometric oxidant)ModerateHigh (Catalytic)Low (Stoichiometric oxidant)
Scalability High (kg to ton)Moderate (kg)Moderate (g to kg)Low (mg to g)
Key Challenge Waste disposal (

)
Regioisomer separationCO Safety & Catalyst CostRegiocontrol & Purification
Primary Use Commodity Chemical MfgScaffold SynthesisDrug Intermediate MfgAnalog Library Generation

Part 3: Experimental Protocols

Protocol 1: Industrial Synthesis of 5-Methylpyrazine-2-carboxylic Acid (Route A)

Adapted from Patent CN100999502A and related literature.

Reagents: 2,5-Dimethylpyrazine (DMP), 30%


, Acetic Anhydride, NaOH, 

.
  • N-Oxidation: Charge a reactor with DMP (1.0 eq) and acetic acid. Add 30%

    
     (1.2 eq) dropwise at 60°C. Heat to 70-80°C for 6h. Concentrate to obtain DMP-N-oxide.
    
  • Rearrangement: Dissolve N-oxide in acetic anhydride (excess). Reflux (approx. 140°C) for 4-6h. Distill off excess anhydride to yield 2-acetoxymethyl-5-methylpyrazine.

  • Hydrolysis & Oxidation: Dissolve residue in water/NaOH. Add

    
     (2.2 eq) solution dropwise at 20-25°C. Stir 4h.
    
  • Workup: Filter

    
     precipitate. Acidify filtrate to pH 1-2 with HCl. Cool to 4°C to crystallize the product.
    
  • Validation: HPLC purity >98%, MP 164-166°C.

Protocol 2: Pd-Catalyzed Methoxycarbonylation of 2-Chloropyrazine (Route C)

Based on standard carbonylation conditions for electron-deficient heterocycles.

Reagents: 2-Chloropyrazine (1.0 mmol), Pd(OAc)


 (2 mol%), dppf (4 mol%), Triethylamine (2.0 eq), Methanol (solvent/reagent).
  • Setup: In a high-pressure autoclave, mix 2-chloropyrazine, Pd(OAc)

    
    , dppf, and 
    
    
    
    in dry methanol (0.5 M).
  • Reaction: Purge with CO (3x). Pressurize to 20 bar (300 psi) CO. Heat to 100°C for 12h.

  • Workup: Cool, vent CO carefully (fume hood!). Filter through Celite to remove Pd black. Concentrate filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc) to yield methyl pyrazine-2-carboxylate.

  • Note: If dppf fails, use specialized ligands like Xantphos or CataCXium A for challenging substrates.

Part 4: Visualization of Pathways

PyrazineSynthesis Figure 1: Strategic Disconnection for Pyrazine-2-Carboxylic Acid Synthesis Start_Alk Alkylpyrazine (e.g., 2,5-DMP) Inter_Ox N-Oxide / Acetoxy Intermediate Start_Alk->Inter_Ox H2O2; Ac2O (Route A) Start_Cl 2-Chloropyrazine Inter_Pd Pd-Acyl Complex Start_Cl->Inter_Pd Pd(0), CO (Route C) Start_DeNovo Diamine + Dicarbonyl Product Substituted Pyrazine-2-Carboxylic Acid Start_DeNovo->Product Condensation (Route B) Inter_Ox->Product KMnO4 Oxidation Inter_Pd->Product MeOH / Hydrolysis Minisci Minisci Reaction (R-COOH + Ag/S2O8) Product->Minisci Late Stage Functionalization Minisci->Product Alkylated Analog

Caption: Decision tree showing the three primary synthetic entry points (Routes A, B, C) and the late-stage diversification option (Route D).

References

  • Industrial Oxidation Route: Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.[1][2] Patent CN100999502A.

  • Amide Synthesis & Biological Activity: Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules 2002, 7, 347-363.

  • Minisci Reaction on Heterocycles: Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (Applicable to Pyrazines). J. Am. Chem. Soc. 2021, 143, 11927.

  • Palladium Carbonylation: Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation. ACS Catal. 2024.

  • General Pyrazine Chemistry: Pyrazines: Synthesis and Industrial Application. Biotechnology Journal.

Sources

Validation

Spectroscopic Profiling of 5-Ethylpyrazine-2-carboxylic Acid: A Comparative Guide for Medicinal Chemistry

Executive Summary Context: 5-Ethylpyrazine-2-carboxylic acid (CAS 13534-75-3) is a critical structural analogue and potential process impurity of 5-Methylpyrazine-2-carboxylic acid , the key intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 5-Ethylpyrazine-2-carboxylic acid (CAS 13534-75-3) is a critical structural analogue and potential process impurity of 5-Methylpyrazine-2-carboxylic acid , the key intermediate in the synthesis of the sulfonylurea anti-diabetic drug Glipizide .[1]

Significance: In drug development, distinguishing between methyl and ethyl homologues is vital for regulatory compliance (ICH Q3A/B). While their chemical reactivity is similar, their spectroscopic signatures—particularly in Nuclear Magnetic Resonance (


H NMR) and Mass Spectrometry (MS)—provide definitive discrimination. This guide outlines the spectroscopic differentiation of the 5-ethyl variant from its 5-methyl counterpart and the parent pyrazine-2-carboxylic acid.

Chemical Profile & Structural Logic[2]

The core challenge in characterizing these derivatives lies in the high symmetry and electron-deficiency of the pyrazine ring. The substitution at the C5 position (Methyl vs. Ethyl) breaks the symmetry and introduces unique aliphatic signals without significantly altering the aromatic electronic environment.

Feature5-Ethylpyrazine-2-carboxylic acid 5-Methylpyrazine-2-carboxylic acid Pyrazine-2-carboxylic acid
Role Impurity / HomologueGlipizide IntermediateParent Scaffold
CAS 13534-75-35521-55-198-97-5
Formula



MW 152.15 g/mol 138.12 g/mol 124.10 g/mol
Structure Pyrazine ring + Ethyl + COOHPyrazine ring + Methyl + COOHPyrazine ring + COOH

Spectroscopic Comparison

A. Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum is the primary tool for differentiation. The aromatic protons on the pyrazine ring appear in the deshielded region (8.0–9.5 ppm) for all three compounds. The diagnostic discrimination occurs in the aliphatic region (1.0–3.0 ppm).

Comparative Chemical Shifts (

, ppm in DMSO-

)
Position / Group5-Ethyl (Target) 5-Methyl (Comparator) Parent (Reference)
COOH (Acidic H) ~13.5 (Broad singlet)~13.5 (Broad singlet)~13.8 (Broad singlet)
Pyrazine H-3 ~9.15 (d,

Hz)
~9.10 (d,

Hz)
~9.25 (d,

Hz)
Pyrazine H-6 ~8.75 (d,

Hz)
~8.70 (d,

Hz)
~8.85 (d,

Hz)
Pyrazine H-5 SubstitutedSubstituted~8.90 (dd)
Alkyl

-CH
2.85 (Quartet, 2H) 2.65 (Singlet, 3H) Absent
Alkyl

-CH
1.28 (Triplet, 3H) AbsentAbsent

Key Diagnostic:

  • 5-Methyl: Look for a sharp singlet integrating to 3H around 2.6–2.7 ppm.

  • 5-Ethyl: Look for a quartet (2H) ~2.85 ppm and a triplet (3H) ~1.28 ppm. The coupling constant (

    
    ) is typically 7.5–7.6 Hz.
    
B. Infrared Spectroscopy (FT-IR)

Vibrational spectroscopy confirms the functional groups but is less effective for distinguishing the alkyl chain length due to overlap of C-H stretching modes.

  • O-H Stretch (COOH): Broad band, 2500–3300 cm

    
     (characteristic dimer envelope).
    
  • C=O Stretch: Strong, sharp peak at 1710–1725 cm

    
     .
    
  • C=N / C=C (Ring): Series of bands at 1520–1600 cm

    
    .
    
  • Differentiation: The 5-Ethyl derivative shows increased intensity in aliphatic C-H stretching (2850–2960 cm

    
    ) compared to the 5-Methyl, but this is often qualitative.
    
C. Mass Spectrometry (MS)

Mass spectrometry provides the absolute confirmation of the homologue identity.

  • 5-Ethyl:

    
     m/z.
    
  • 5-Methyl:

    
     m/z.
    
  • Differentiation: A mass shift of +14 Da (methylene unit) confirms the presence of the ethyl impurity.

Experimental Protocols

Protocol A: Synthesis of 5-Ethylpyrazine-2-carboxylic Acid (Oxidation Route)

Rationale: This protocol mimics the industrial synthesis of the 5-methyl analog, utilizing the oxidation of the alkyl precursor.[2] This method validates the formation of the carboxylic acid moiety.

Reagents: 2-Ethyl-5-methylpyrazine (or 2,5-diethylpyrazine), Potassium Permanganate (


), Water, Pyridine (optional co-solvent).
  • Setup: Charge a 3-neck round-bottom flask with 2-ethyl-5-methylpyrazine (10 mmol) and water (50 mL). Heat to 70°C.

  • Oxidation: Add

    
     (25 mmol) portion-wise over 2 hours. Note: The reaction is exothermic. Maintain temperature <85°C to prevent ring degradation.
    
  • Workup: Filter the hot reaction mixture through Celite to remove

    
     precipitate. Wash the cake with hot water.
    
  • Isolation: Acidify the filtrate with concentrated HCl to pH 2.0. Cool to 4°C overnight.

  • Purification: Collect the white crystalline precipitate by filtration. Recrystallize from water/ethanol.

Protocol B: Analytical Characterization Workflow

Rationale: A self-validating sequence to confirm identity and purity.

  • Solubility Check: Dissolve 10 mg in 0.6 mL DMSO-

    
    . (Pyrazine acids are sparingly soluble in 
    
    
    
    ).
  • 1H NMR Acquisition: 16 scans, 1 second relaxation delay.

    • Pass Criteria: Observation of ethyl triplet-quartet system. Integration ratio of Aromatic:Methylene:Methyl = 2:2:3.

  • HPLC Purity:

    • Column: C18 (e.g., Zorbax Eclipse, 150 x 4.6 mm).

    • Mobile Phase: 0.1% Phosphoric Acid : Acetonitrile (Gradient 95:5 to 50:50).

    • Detection: UV @ 268 nm (Pyrazine

      
       transition).
      

Visualizations

Diagram 1: Spectroscopic Decision Tree

This logic flow guides the analyst in identifying the correct derivative.

IdentificationLogic Start Unknown Pyrazine Derivative MS_Check Step 1: Mass Spectrometry (ESI+) Start->MS_Check Mass_139 [M+H]+ = 139 MS_Check->Mass_139 Mass_153 [M+H]+ = 153 MS_Check->Mass_153 NMR_Check Step 2: 1H NMR (Aliphatic Region) Mass_139->NMR_Check Mass_153->NMR_Check Singlet Singlet (3H) @ 2.65 ppm NMR_Check->Singlet Methyl Analog EthylPattern Quartet (2H) + Triplet (3H) NMR_Check->EthylPattern Ethyl Analog Result_Methyl CONFIRMED: 5-Methylpyrazine-2-carboxylic Acid (Glipizide Intermediate) Singlet->Result_Methyl Result_Ethyl CONFIRMED: 5-Ethylpyrazine-2-carboxylic Acid (Impurity) EthylPattern->Result_Ethyl

Caption: Decision tree for differentiating 5-Methyl and 5-Ethyl pyrazine derivatives using MS and NMR data.

Diagram 2: Glipizide Impurity Pathway

Shows where the 5-Ethyl impurity originates in the drug synthesis workflow.

ImpurityPathway Pre_Methyl 2,5-Dimethylpyrazine Oxidation Oxidation (KMnO4) Pre_Methyl->Oxidation Pre_Ethyl 2-Ethyl-5-methylpyrazine (Contaminant) Pre_Ethyl->Oxidation Side Reaction Int_Methyl 5-Methylpyrazine-2-COOH (Target Intermediate) Oxidation->Int_Methyl Int_Ethyl 5-Ethylpyrazine-2-COOH (Impurity A) Oxidation->Int_Ethyl Glipizide Glipizide API Int_Methyl->Glipizide + Sulfonylurea Int_Ethyl->Glipizide Trace Contamination

Caption: Origin of the 5-Ethyl impurity during the oxidative synthesis of the Glipizide intermediate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1047, 2-Pyrazinecarboxylic acid. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). 2-Methylpyrazine-5-carboxylic acid IR Spectrum. NIST Mass Spectrometry Data Center.[3] Retrieved from [Link]

  • Pharmaffiliates. 5-Ethylpyrazine-2-carboxylic Acid (Catalog No.[1] PA 07 10510).[1] Retrieved from [Link]

  • Reich, H. J. Hans Reich's Collection: 1H NMR Chemical Shifts. University of Wisconsin-Madison / ACS Division of Organic Chemistry. Retrieved from [Link]

Sources

Validation

Assessing the Purity of Synthesized 5-Ethylpyrazine-2-carboxylic Acid: A Comparative Technical Guide

Executive Summary 5-Ethylpyrazine-2-carboxylic acid (CAS: 13534-75-3) is a critical heterocyclic building block, frequently utilized as an intermediate in the synthesis of antitubercular agents (analogous to Pyrazinamide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethylpyrazine-2-carboxylic acid (CAS: 13534-75-3) is a critical heterocyclic building block, frequently utilized as an intermediate in the synthesis of antitubercular agents (analogous to Pyrazinamide), flavoring agents, and novel pharmaceutical scaffolds. In synthetic workflows—often involving the oxidation of 2,5-diethylpyrazine or condensation of ethyl-substituted diamines—purity assessment is non-trivial due to the presence of structurally similar byproducts such as 5-methylpyrazine-2-carboxylic acid, unreacted alkyl pyrazines, and regioisomers.

This guide moves beyond basic "purity checks" to provide a rigorous, multi-modal assessment strategy. We compare high-performance liquid chromatography (HPLC), quantitative NMR (qNMR), and LC-MS, providing a self-validating protocol to ensure the integrity of your synthetic intermediate.

Comparative Analysis of Assessment Methods

The following table contrasts the primary analytical techniques based on their ability to detect specific impurity classes relevant to pyrazine synthesis.

FeatureHPLC-UV/PDA qNMR (

H)
LC-MS (ESI) Potentiometric Titration
Primary Utility Routine purity % (Area normalization)Absolute assay & structural verificationTrace impurity ID & MW confirmationBulk assay (Acid content)
Sensitivity High (0.05% LOD)Moderate (>1%)Very High (ppm level)Low (Macro scale)
Specificity High (Separates isomers)High (Structural fingerprint)High (Mass-to-charge ratio)Low (Any acidic impurity interferes)
Key Blind Spot Co-eluting non-chromophoresInorganic salts/solvents overlapIon suppression effectsNeutral impurities (e.g., unreacted pyrazines)
Throughput Medium (15-30 min/run)Fast (5-10 min/run)MediumSlow
Scientist’s Insight:

"While HPLC is the industry standard for purity percentage, it is a relative measurement. For early-stage drug development, I strongly recommend qNMR as a primary qualification step to establish an 'absolute' purity value, as it detects residual solvents and inorganic salts that HPLC-UV often misses."

Impurity Origin & Control Strategy

Understanding the synthesis pathway is the first step in designing the analysis. The diagram below illustrates the genesis of common impurities during the oxidative synthesis route.

SynthesisPath SM Starting Material (2,5-Diethylpyrazine) Product Target Product 5-Ethylpyrazine-2-COOH SM->Product Selective Oxidation Imp1 Impurity A (Unreacted SM) SM->Imp1 Incomplete Rxn Oxidant Oxidant (KMnO4 / O2) Oxidant->Product Imp2 Impurity B (Over-oxidation) Pyrazine-2,5-dicarboxylic acid Product->Imp2 Over-Oxidation Imp3 Impurity C (Decarboxylation) 2-Ethylpyrazine Product->Imp3 Thermal Degradation

Figure 1: Impurity genealogy in the oxidative synthesis of 5-Ethylpyrazine-2-carboxylic acid.

Detailed Experimental Protocols

Method A: Reverse-Phase HPLC (The Gold Standard)

This method is designed to separate the polar carboxylic acid from neutral alkyl-pyrazine precursors.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of -COOH, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar acids)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       95% B
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 268 nm (Pyrazine characteristic absorption).

  • Temperature: 30°C.

Acceptance Criteria:

  • Target Peak: Retention time approx. 4–6 minutes (elutes early due to polarity).

  • Resolution (

    
    ):  > 1.5 between Target and nearest impurity (likely Pyrazine-2,5-dicarboxylic acid).
    
  • Tailing Factor: < 1.5 (Critical: Pyrazine nitrogens can interact with silanols; ensure end-capped columns are used).

Method B: H-NMR Structure Verification

NMR distinguishes the 5-ethyl group from potential 5-methyl or 5-propyl analogs.

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    for solubility of the carboxylic acid).
  • Key Signals (Expected):

    • 
       13.5 ppm (Broad s, 1H): Carboxylic acid -COOH.
      
    • 
       9.1–9.2 ppm (s, 1H): Pyrazine ring proton (C3 position, deshielded by N and COOH).
      
    • 
       8.6–8.7 ppm (s, 1H): Pyrazine ring proton (C6 position).
      
    • 
       2.8 ppm (q, 2H, 
      
      
      
      Hz): Methylene of Ethyl group (
      
      
      ).
    • 
       1.2 ppm (t, 3H, 
      
      
      
      Hz): Methyl of Ethyl group (
      
      
      ).

Purity Calculation (qNMR): Use an internal standard (e.g., Maleic Acid or TCNB) with a known purity (


).


Where

= Integral area,

= Number of protons,

= Molecular weight,

= Weight.

Case Study: "Crude" vs. "Recrystallized" Data

To illustrate the effectiveness of this workflow, we simulated a comparative analysis of a crude synthesis batch versus a water/ethanol recrystallized sample.

ParameterCrude SampleRecrystallized SampleInterpretation
Appearance Brown/Tan SolidOff-white NeedlesRemoval of oxidation tars/polymers.
HPLC Purity (Area %) 88.4%99.2%Major impurity (6.5%) identified as Pyrazine-2,5-dicarboxylic acid removed.
Melting Point 158–165°C (Broad)168–170°C (Sharp)*Sharp range indicates high crystal lattice uniformity.
LC-MS (M+H) 153.06 (Main) + 169.05153.06Mass 169 corresponds to the dicarboxylic acid byproduct (+16 amu).

*Note: Melting points for 5-alkylpyrazine-2-carboxylic acids typically fall in the 160–175°C range; the 5-Methyl analog melts ~166°C [1]. The 5-Ethyl analog shows similar thermal properties.

Analytical Decision Workflow

Use this logic flow to determine the appropriate analysis for your stage of development.

AnalysisWorkflow Start Synthesized Material Check1 Is material colored/tarry? Start->Check1 TLC Perform TLC/LC-MS (Qualitative Check) Check1->TLC Yes Check2 Is Purity > 95%? Check1->Check2 No (Solid/Crystalline) Purify Recrystallize/Column TLC->Purify Purify->Check1 Check2->Purify No FullChar Full Characterization: 1. HPLC (Purity %) 2. qNMR (Assay/Solvents) 3. KF (Water Content) Check2->FullChar Yes

Figure 2: Decision matrix for analytical method selection.

References

  • National Institutes of Health (NIH). (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram Activities. Retrieved January 31, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 5-Ethylpyrazine-2-carboxylic Acid (CAS 13534-75-3) Product Details. Retrieved January 31, 2026, from [Link]

  • Technical University of Munich (TUM). (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Retrieved January 31, 2026, from [Link]

Disclaimer: This guide is for research and development purposes. Always verify safety data sheets (SDS) and local regulations before handling pyrazine derivatives.

Comparative

Comparative Evaluation Guide: 5-Ethylpyrazine-2-carboxylic Acid (5-EP-2-CA) in Biological Assays

Executive Summary & Scientific Rationale 5-Ethylpyrazine-2-carboxylic acid (5-EP-2-CA) is a functionalized pyrazine derivative serving as a critical intermediate in the synthesis of sulfonylureas (e.g., Glipizide analogs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

5-Ethylpyrazine-2-carboxylic acid (5-EP-2-CA) is a functionalized pyrazine derivative serving as a critical intermediate in the synthesis of sulfonylureas (e.g., Glipizide analogs) and lipolysis inhibitors (Acipimox analogs). Beyond its role as a building block, 5-EP-2-CA acts as a lipophilic bioisostere of Pyrazinoic Acid (POA) , the active metabolite of the first-line tuberculosis drug Pyrazinamide (PZA).

This guide provides a structured protocol to evaluate 5-EP-2-CA's efficacy in two distinct biological contexts:

  • Antimycobacterial Activity: Assessing its ability to bypass the activation requirement of PZA and penetrate the mycobacterial cell wall via enhanced lipophilicity.[1]

  • Metabolic Regulation: Evaluating its agonism of the GPR109A (HCAR2) receptor for antilipolytic activity, positioning it as a potential non-flushing alternative to Niacin.[2]

Mechanism of Action & Signaling Pathways

Antimycobacterial Pathway (TB)

Unlike PZA, which requires activation by the mycobacterial enzyme pyrazinamidase (PncA) to form POA, 5-EP-2-CA is already in the acid form. Its ethyl substitution at the C5 position increases lipophilicity (


), theoretically enhancing passive diffusion across the Mycobacterium tuberculosis (Mtb) envelope under neutral pH conditions where POA fails.

Primary Targets:

  • RpsA (Ribosomal Protein S1): Inhibition of trans-translation.

  • PanD (Aspartate Decarboxylase): disruption of Coenzyme A biosynthesis.

Antilipolytic Pathway (GPR109A)

5-EP-2-CA mimics the pharmacophore of Nicotinic Acid and Acipimox. It binds to GPR109A on adipocytes, triggering a


-protein coupled cascade that reduces cAMP levels, thereby inhibiting Protein Kinase A (PKA) and preventing the hydrolysis of triglycerides.

G cluster_0 Fig 1: Antimycobacterial Mechanism (M. tuberculosis) cluster_1 Fig 2: GPR109A Antilipolytic Signaling (Adipocyte) PZA Pyrazinamide (Prodrug) POA Pyrazinoic Acid (Active) PZA->POA Activation (pH dependent) PncA PncA (Pyrazinamidase) PncA->POA Efflux Efflux Pump POA->Efflux Rapid Efflux (Neutral pH) RpsA RpsA / PanD (Target Inhibition) POA->RpsA Inhibits EP2CA 5-EP-2-CA (Test Compound) EP2CA->RpsA Direct Binding (Enhanced Lipophilicity) Death Bacterial Cell Death RpsA->Death Ligand 5-EP-2-CA / Niacin Receptor GPR109A (HCAR2) Ligand->Receptor Agonist Binding Gi Gi Protein (Gαi/Gβγ) Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Downregulates HSL Hormone Sensitive Lipase (Phosphorylation) PKA->HSL Reduces Activation Lipolysis Lipolysis (FFA Release) HSL->Lipolysis Inhibits

Caption: Figure 1 & 2: (Top) 5-EP-2-CA bypasses PncA activation in TB. (Bottom) GPR109A activation cascade in adipocytes inhibiting lipolysis.

Comparative Efficacy Analysis

Antimycobacterial Potency (Inferred & Literature Data)

5-EP-2-CA occupies a "sweet spot" in the structure-activity relationship (SAR) of pyrazine esters/acids. While POA is active only at acidic pH (5.5), 5-alkyl derivatives often show activity at neutral pH due to better membrane permeation.

CompoundStructure NoteMIC (M. tb H37Rv)Mechanism Note
Pyrazinamide (PZA) Unsubstituted Amide12.5 - 50 µg/mL (pH 5.5)Requires PncA activation; inactive at neutral pH.
Pyrazinoic Acid (POA) Unsubstituted Acid> 200 µg/mL (pH 6.0)Active metabolite; poor uptake due to ionization.
5-EP-2-CA 5-Ethyl Acid ~6.25 - 12.5 µg/mL *Lipophilic analog; predicted enhanced uptake.
5-Hexyl-POA 5-Hexyl Acid3.13 µg/mLHigh lipophilicity correlates with high potency [1].

*Predicted range based on SAR trends between 5-Methyl and 5-Hexyl derivatives.

GPR109A Agonism (Lipid Lowering)

Comparison against standard agonists. The goal is to achieve efficacy comparable to Niacin with reduced cutaneous flushing (often linked to Langerhans cell activation).

CompoundTarget Affinity (

)
Flushing RiskClinical Status
Nicotinic Acid (Niacin) ~100 nMHighApproved (Dyslipidemia)
Acipimox ~1-5 µMLowApproved (Analog)
5-EP-2-CA > 10 µM (Est.) Low (Predicted) Experimental Probe

Detailed Experimental Protocols

Protocol A: Resazurin Microtiter Assay (REMA) for M. tuberculosis

Objective: Determine the Minimum Inhibitory Concentration (MIC) of 5-EP-2-CA.

Reagents:

  • Middlebrook 7H9 broth (supplemented with OADC).

  • Resazurin sodium salt powder (0.01% w/v in water).

  • Critical Control: Adjust media pH to 6.0 and 6.8 to test pH-dependent efficacy.

Workflow:

  • Preparation: Dissolve 5-EP-2-CA in DMSO to 10 mg/mL stock.

  • Dilution: Perform 2-fold serial dilutions in 96-well plates (Range: 100 µg/mL to 0.19 µg/mL).

  • Inoculation: Add 100 µL of M. tuberculosis H37Rv suspension (

    
    ).
    
  • Incubation: Seal and incubate at 37°C for 7 days.

  • Readout: Add 30 µL Resazurin. Incubate 24h.

    • Blue: No growth (Inhibition).

    • Pink: Bacterial growth (Reduction of Resazurin to Resorufin).

  • Validation: PZA must show MIC < 50 µg/mL at pH 5.5 and > 100 µg/mL at pH 6.8.

Protocol B: Lipolysis Inhibition Assay (3T3-L1 Adipocytes)

Objective: Measure GPR109A-mediated inhibition of glycerol release.

Reagents:

  • Differentiated 3T3-L1 adipocytes (Day 8-10 post-differentiation).

  • Isoproterenol (10 µM) – to stimulate lipolysis.

  • Free Glycerol Reagent (Colorimetric assay).

Workflow:

  • Starvation: Incubate adipocytes in serum-free DMEM with 0.5% BSA for 2 hours.

  • Treatment: Treat cells with 5-EP-2-CA (10 nM – 100 µM) for 30 mins.

    • Positive Control: Nicotinic Acid (10 µM).

    • Negative Control: Vehicle (DMSO).

  • Stimulation: Add Isoproterenol (10 µM) to all wells (except basal control). Incubate 3 hours.

  • Collection: Collect supernatant.

  • Quantification: Mix supernatant with Free Glycerol Reagent (1:1). Incubate 15 mins at RT.

  • Analysis: Measure Absorbance at 540 nm. Calculate % inhibition of glycerol release relative to Isoproterenol-only control.

Troubleshooting & Optimization

  • Solubility: 5-EP-2-CA has moderate solubility. If precipitation occurs in aqueous media, use a cyclodextrin carrier (e.g., 20% HP-β-CD) rather than increasing DMSO > 1%.

  • pH Sensitivity: In the TB assay, strict pH control is vital. Use MES buffer for pH 5.5-6.0 and MOPS for pH 6.8-7.4. Small drifts in pH can completely mask the activity of pyrazine derivatives.

References

  • Semelková, L. et al. (2017).[3] "Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids." Molecules, 22(9).[4] Link

  • Zitko, J. et al. (2013). "Structure-activity relationships of pyrazinoic acid analogs as potential antimycobacterial agents." Bioorganic & Medicinal Chemistry. Link

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)." Pharmacological Reviews. Link

  • Jandourek, O. et al. (2017).[3] "Synthesis and antimycobacterial evaluation of N-substituted 5-amino-pyrazine-2-carboxamides." Molecules. Link

  • Chemical Book. (2023). "5-Methylpyrazine-2-carboxylic acid Product Description." Link

Sources

Validation

A Senior Application Scientist's Guide to Pyrazine-Based Synthons: A Head-to-Head Comparison for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals The pyrazine scaffold is a cornerstone in modern medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and high-performance or...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a cornerstone in modern medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and high-performance organic materials.[1][2][3] Its unique electronic properties, stemming from the two electron-withdrawing nitrogen atoms in a 1,4-arrangement, make it a privileged pharmacophore and a valuable component in conjugated materials.[1][2][4] However, the successful incorporation of this heterocycle into complex molecules is highly dependent on the strategic choice of the pyrazine building block, or "synthon."

This guide provides a head-to-head comparison of the most common classes of pyrazine-based synthons. Moving beyond a simple catalog of options, we will delve into the causality behind their reactivity, supported by experimental data, to empower you to make informed decisions in your synthetic campaigns.

The Landscape of Pyrazine Synthons: An Overview

The functionalization of the electron-deficient pyrazine ring is typically achieved through two major strategies: transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The choice of synthon is therefore dictated by the desired transformation. We will compare four primary classes of pyrazine synthons:

  • Halopyrazines (Cl, Br, I): The classic electrophilic partners in cross-coupling reactions.

  • Pyrazine Boronates (Boronic Acids and Esters): Versatile nucleophilic partners in Suzuki-Miyaura coupling.

  • Pyrazine Potassium Trifluoroborates: Highly stable and user-friendly alternatives to traditional boronates.

  • In Situ Generated Synthons via C-H Borylation: A modern approach to bypass the synthesis of pre-functionalized pyrazines.

Below is a logical workflow for selecting a pyrazine synthon based on the intended synthetic transformation.

G start Synthetic Goal: Functionalize Pyrazine Core decision1 Choose Reaction Type start->decision1 cc_coupling Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) decision1->cc_coupling C-C, C-N, C-O bond formation snar Nucleophilic Aromatic Substitution (SNAr) decision1->snar C-Nu bond formation decision2 Select Cross-Coupling Partner cc_coupling->decision2 snar_synthon Halopyrazine Synthon (Leaving Group) snar->snar_synthon halo_synthon Halopyrazine Synthon (Electrophile) decision2->halo_synthon Pyrazine is the electrophile boron_synthon Organoboron Synthon (Nucleophile) decision2->boron_synthon Pyrazine is the nucleophile decision3 Choose Halogen halo_synthon->decision3 decision4 Choose Boron Reagent boron_synthon->decision4 chloro Chloropyrazine (Cost-effective, requires more active catalyst) decision3->chloro bromo Bromopyrazine (Good balance of reactivity and stability) decision3->bromo iodo Iodopyrazine (Most reactive, potential for side reactions) decision3->iodo boronic_acid Boronic Acid (High reactivity, prone to decomposition) decision4->boronic_acid boronic_ester Boronic Ester (Stable, good for isolation, slower reactivity) decision4->boronic_ester trifluoroborate Potassium Trifluoroborate (Highly stable, easy handling, slow release of boronic acid) decision4->trifluoroborate ch_borylation C-H Borylation (Forms boronic ester in situ, high atom economy) decision4->ch_borylation decision5 Choose Leaving Group snar_synthon->decision5 fluoro Fluoropyrazine (Most reactive for SNAr) decision5->fluoro chloro_snar Chloropyrazine (Commonly used) decision5->chloro_snar

Caption: Decision workflow for pyrazine synthon selection.

Head-to-Head Comparison: Halopyrazines in Cross-Coupling

Halopyrazines are the most common electrophilic synthons for introducing the pyrazine moiety. The choice of halogen (Cl, Br, or I) is a critical decision that balances reactivity, cost, and the potential for selective functionalization.

Causality of Reactivity: The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity trend is governed by the C-X bond dissociation energy, which follows the order C-I < C-Br < C-Cl.[5] Consequently, iodopyrazines are the most reactive, followed by bromo- and then chloropyrazines. However, the electron-deficient nature of the pyrazine ring activates even the strong C-Cl bond, making chloropyrazines viable substrates with modern, highly active catalyst systems.[1]

Experimental Data Summary: Suzuki-Miyaura Coupling

SynthonCoupling PartnerCatalyst SystemConditionsYield (%)Reference
2-ChloropyrazinePhenylboronic acidPd(OAc)₂, SPhos, K₂CO₃Toluene/H₂O, 100 °C, 12h95%[6]
2-BromopyrazinePhenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O, reflux92%[7]
2-Chloropyrazine4-Methoxyphenylboronic acidPd(II) ONO pincer complex (0.01 mol%), PPh₃, K₂CO₃Toluene/H₂O, 100 °C, 6h93%[6]
2-Bromopyrazine4-Methoxyphenylboronic acidPd(OAc)₂, P(o-tol)₃, K₃PO₄Toluene, 100 °C96%[1]
2,5-Dichloropyrazine (mono-coupling)Phenylboronic acidPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 80 °C, 2h85%[8]
2,5-Dibromopyrazine (mono-coupling)Phenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene, 80 °C, 1h90%[9][10]

Analysis and Field Insights:

  • Chloropyrazines: These are often the most cost-effective and readily available synthons. While historically considered challenging substrates, the development of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands has made their use routine, often providing excellent yields.[6][8] They are the preferred choice for large-scale synthesis where cost is a major factor.

  • Bromopyrazines: Offering a good compromise between reactivity and stability, bromopyrazines are a reliable choice for bench-scale synthesis. They typically react under milder conditions and with lower catalyst loadings than their chloro-analogs, and are less prone to side reactions (like homocoupling) than iodopyrazines.[1]

  • Iodopyrazines: Due to the weak C-I bond, iodopyrazines exhibit the highest reactivity, often coupling at room temperature. This high reactivity can be advantageous for sensitive substrates but also makes them more expensive and potentially less stable. They are particularly useful when chemoselectivity is required in polyhalogenated systems, as the C-I bond will react preferentially over C-Br or C-Cl.[11]

Chemoselectivity: In dihalopyrazines, the inherent reactivity difference (I > Br > Cl) allows for sequential, site-selective cross-couplings, a powerful strategy for building molecular complexity.[9][10][11][12]

Head-to-Head Comparison: Organoboron Pyrazine Synthons

When the synthetic strategy calls for the pyrazine to act as the nucleophile, organoboron reagents are the synthons of choice for the Suzuki-Miyaura reaction. The main contenders are boronic acids, boronic esters (typically pinacol esters), and potassium trifluoroborate salts.

Causality of Reactivity and Stability:

  • Pyrazine Boronic Acids: These are generally the most reactive species in the Suzuki-Miyaura catalytic cycle. However, they are prone to decomposition via protodeboronation (loss of the boronic acid group) and homocoupling to form bipyrazines, especially under the basic reaction conditions.[13][14] This instability can lead to difficulties in purification and stoichiometry.

  • Pyrazine Boronic Esters: By converting the boronic acid to an ester (e.g., a pinacol ester), stability is significantly increased. These synthons are typically crystalline solids that are stable to air and chromatography.[15] Their reactivity in cross-coupling is often slightly lower than that of the corresponding boronic acids, as they may require in situ hydrolysis to the boronic acid before transmetalation can occur.[13][16]

  • Pyrazine Potassium Trifluoroborates (R-BF₃K): These tetracoordinate boron species are exceptionally stable, crystalline solids that are easy to handle and store long-term.[14] They are resistant to protodeboronation and oxidation. In the reaction mixture, they act as a slow-release source of the corresponding boronic acid, which can minimize side reactions.[14]

Comparative Performance Summary

FeaturePyrazine Boronic AcidsPyrazine Boronic EstersPyrazine Potassium Trifluoroborates
Reactivity HighModerate to HighModerate (slow release)
Stability Low (prone to protodeboronation)High (chromatography-stable)Very High (air- and moisture-stable)
Handling Can be difficult to purify and handleEasy (often crystalline solids)Easy (crystalline, free-flowing solids)
Cost Variable, often prepared in situGenerally higher than acidsSynthesis is straightforward from boronic acids
Common Use Case When high reactivity is paramountStandard, reliable coupling partnerFor sensitive substrates, multi-step synthesis, and library production

A Modern Alternative: In Situ Synthon Generation via C-H Borylation

A powerful, modern strategy that circumvents the need for pre-functionalized halopyrazines is the direct C-H borylation of the pyrazine core, typically using an iridium catalyst.[5][7][17] This method offers high atom economy and allows for late-stage functionalization of complex molecules containing an unsubstituted pyrazine ring.

Mechanism and Selectivity: The iridium catalyst, in conjunction with a borylating agent like bis(pinacolato)diboron (B₂pin₂), selectively activates a C-H bond and installs a boronic ester group. For unsubstituted pyrazine, the electronic nature of the ring makes this challenging due to potential catalyst inhibition by the nitrogen lone pairs.[5][17] However, for substituted pyrazines, the reaction proceeds with regioselectivity primarily governed by sterics, with borylation occurring at the least hindered position.[18]

G cluster_0 Pathway 1: Classical Approach cluster_1 Pathway 2: C-H Borylation Approach start1 Chloropyrazine step1 Miyaura Borylation [Pd] catalyst, B₂pin₂ start1->step1 product1 Pyrazine Pinacol Boronate step1->product1 step2 Suzuki Coupling [Pd] catalyst, Ar-X product1->step2 final1 Aryl-Pyrazine Product step2->final1 start2 Substituted Pyrazine step3 Iridium-Catalyzed C-H Borylation, B₂pin₂ start2->step3 product2 Pyrazine Pinacol Boronate (formed in situ) step3->product2 step4 One-Pot Suzuki Coupling [Pd] catalyst, Ar-X product2->step4 final2 Aryl-Pyrazine Product step4->final2

Sources

Comparative

Validating the Therapeutic Potential of 5-Ethylpyrazine-2-carboxylic Acid: A Comparative Guide for Preclinical Evaluation

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both an art and a rigorous science. This guide provides an in-depth, exper...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both an art and a rigorous science. This guide provides an in-depth, experience-driven framework for evaluating the therapeutic potential of 5-Ethylpyrazine-2-carboxylic acid. Given the limited direct biological data on this specific molecule, we will leverage the well-established activities of the broader pyrazine chemical class, particularly its close analog, 5-methylpyrazine-2-carboxylic acid, to construct a logical, evidence-based validation strategy. This document is not a mere recitation of protocols but a strategic comparison designed to rigorously test a hypothesis: that the ethyl-substituted pyrazine core can yield a pharmacologically active agent with therapeutic relevance.

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Derivatives of the closely related 5-methylpyrazine-2-carboxylic acid have given rise to successful drugs, including the anti-diabetic agent Glipizide and the lipid-lowering drug Acipimox. This precedent provides a strong rationale for investigating analogous structures. Furthermore, the broader class of pyrazine derivatives has shown a wide spectrum of biological activities, including anti-inflammatory and anti-cancer properties.[3][4] Our objective is to systematically explore whether 5-Ethylpyrazine-2-carboxylic acid shares, and potentially improves upon, these therapeutic profiles.

Part 1: Foundational Therapeutic Hypotheses & Comparative Strategy

Our validation approach is built on a side-by-side comparison with compounds that are structurally and mechanistically relevant. This strategy not only benchmarks the performance of our target molecule but also provides crucial context for its potential advantages or disadvantages.

Primary Areas of Investigation:

  • Metabolic Disease: Drawing parallels from Glipizide and Acipimox, we will investigate anti-diabetic and lipid-lowering effects.

  • Inflammation: Based on the known anti-inflammatory activity of many pyrazine derivatives, we will assess its potential to modulate inflammatory pathways.[3]

  • Oncology: The anti-proliferative effects observed in some pyrazine-containing compounds warrant an investigation into the anti-cancer potential of our molecule.[4][5]

Comparator Compounds:

  • 5-Methylpyrazine-2-carboxylic acid: The closest structural analog, serving as a baseline.

  • Glipizide: A second-generation sulfonylurea used to treat type 2 diabetes by stimulating insulin secretion.[6][7][8]

  • Acipimox: A niacin derivative that lowers triglyceride levels.[9][10][11]

  • Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) for comparison in inflammation assays.

  • Doxorubicin: A well-characterized chemotherapy agent for benchmarking in oncology studies.

Part 2: Mechanistic & Cellular Target Validation

A critical first step is to understand the potential mechanisms of action. Based on our comparator compounds, we can formulate hypotheses and design experiments to test them.

Hypothesized Mechanism 1: Anti-Diabetic Activity via Insulin Secretion

Glipizide functions by blocking ATP-sensitive potassium (K-ATP) channels in pancreatic beta cells, leading to depolarization and subsequent insulin release.[7][12] We will investigate if 5-Ethylpyrazine-2-carboxylic acid can elicit a similar response.

G cluster_pancreatic_beta_cell Pancreatic Beta Cell Glipizide Glipizide K_ATP_Channel K-ATP Channel Glipizide->K_ATP_Channel Inhibition Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Influx Voltage-Gated Ca2+ Channel Opening & Ca2+ Influx Membrane_Depolarization->Ca_Influx Insulin_Release Insulin Vesicle Exocytosis Ca_Influx->Insulin_Release

Figure 1: Mechanism of Glipizide-induced insulin secretion.
Experimental Protocol: In Vitro Insulin Secretion Assay

This protocol is designed to determine if 5-Ethylpyrazine-2-carboxylic acid can stimulate insulin secretion from pancreatic beta cells, a key indicator of potential anti-diabetic efficacy.

1. Cell Culture:

  • Culture a pancreatic beta-cell line (e.g., MIN6 or INS-1) in appropriate media until 80-90% confluency.
  • Seed cells into 24-well plates and allow them to adhere overnight.

2. Pre-incubation:

  • Wash cells gently with a glucose-free Krebs-Ringer Bicarbonate (KRB) buffer.
  • Pre-incubate the cells in KRB buffer containing a low glucose concentration (e.g., 2.5 mM) for 1-2 hours to establish a basal insulin secretion rate.

3. Stimulation:

  • Remove the pre-incubation buffer.
  • Add fresh KRB buffer containing:
  • Low glucose (2.5 mM) as a negative control.
  • High glucose (16.7 mM) as a positive control.
  • High glucose + varying concentrations of 5-Ethylpyrazine-2-carboxylic acid.
  • High glucose + Glipizide as a comparator.
  • Incubate for 1-2 hours at 37°C.

4. Sample Collection and Analysis:

  • Collect the supernatant from each well.
  • Measure the insulin concentration in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[13]
  • Normalize insulin secretion to the total protein content of the cells in each well.
Hypothesized Mechanism 2: Lipid-Lowering Activity via Anti-lipolysis

Acipimox inhibits lipolysis in adipose tissue by suppressing intracellular cyclic AMP (cAMP) levels, which in turn reduces the activity of hormone-sensitive lipase (HSL).[10][14] This leads to a decrease in the release of free fatty acids (FFAs) into circulation.

G cluster_adipocyte Adipocyte Acipimox Acipimox cAMP Intracellular cAMP Acipimox->cAMP Suppresses PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis Inhibition HSL->Lipolysis

Figure 2: Mechanism of Acipimox-mediated lipolysis inhibition.
Experimental Protocol: In Vitro Lipolysis Assay

This assay will determine if 5-Ethylpyrazine-2-carboxylic acid can inhibit the breakdown of triglycerides in adipocytes.

1. Adipocyte Differentiation:

  • Culture 3T3-L1 pre-adipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).

2. Lipolysis Induction:

  • Wash the mature adipocytes with Hanks' Balanced Salt Solution (HBSS).
  • Treat the cells with varying concentrations of 5-Ethylpyrazine-2-carboxylic acid or Acipimox for 1 hour.
  • Induce lipolysis by adding a beta-adrenergic agonist like isoproterenol.

3. Measurement of Glycerol Release:

  • After a 2-3 hour incubation period, collect the cell culture medium.
  • Measure the concentration of glycerol (a byproduct of lipolysis) in the medium using a commercially available colorimetric assay kit.
  • A decrease in glycerol release in the presence of the test compound indicates anti-lipolytic activity.

Part 3: Comparative Efficacy and Safety Profiling

Following mechanistic validation, a broader screening across multiple cell lines and in vivo models is essential to understand the compound's efficacy and potential toxicity.

Comparative In Vitro Efficacy

The following table presents a template for summarizing the results from in vitro assays. The data presented here is hypothetical and serves as an example of how to structure the comparative analysis.

Table 1: Hypothetical In Vitro Comparative Efficacy Data

Assay5-Ethylpyrazine-2-carboxylic acid (IC50/EC50)Glipizide (IC50/EC50)Acipimox (IC50/EC50)Indomethacin (IC50/EC50)Doxorubicin (IC50/EC50)
Anti-Diabetic
Insulin Secretion (MIN6 cells)5 µM1 µMN/AN/AN/A
α-Glucosidase Inhibition> 100 µMN/AN/AN/AN/A
Lipid-Lowering
Lipolysis Inhibition (3T3-L1)15 µMN/A50 µMN/AN/A
Anti-Inflammatory
COX-2 Inhibition25 µMN/AN/A0.5 µMN/A
NO Production (RAW 264.7)10 µMN/AN/A2 µMN/A
Anti-Cancer
MCF-7 (Breast Cancer) Viability8 µM> 100 µM> 100 µM> 100 µM0.1 µM
A549 (Lung Cancer) Viability12 µM> 100 µM> 100 µM> 100 µM0.2 µM
Experimental Protocols for Broader Screening

1. Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay

  • Culture RAW 264.7 macrophage cells.
  • Pre-treat cells with 5-Ethylpyrazine-2-carboxylic acid or Indomethacin.
  • Stimulate inflammation with lipopolysaccharide (LPS).
  • Measure the accumulation of nitrite (a stable product of NO) in the culture medium using the Griess reagent. A reduction in nitrite levels indicates anti-inflammatory activity.[3]

2. Anti-Cancer Activity: Cell Viability Assay

  • Culture various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[15]
  • Treat cells with a range of concentrations of 5-Ethylpyrazine-2-carboxylic acid and Doxorubicin for 48-72 hours.
  • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.[15][16]
  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Model Validation

Positive in vitro results must be validated in relevant animal models to assess pharmacokinetics, efficacy, and safety in a whole-organism context.[17][18]

G cluster_invivo In Vivo Validation In_Vitro_Screening Positive In Vitro Results (Efficacy & Low Toxicity) Pharmacokinetics Pharmacokinetic Studies (ADME) In_Vitro_Screening->Pharmacokinetics Efficacy_Models In Vivo Efficacy Models Pharmacokinetics->Efficacy_Models Toxicity_Studies In Vivo Toxicology Efficacy_Models->Toxicity_Studies Diabetes_Model Streptozotocin-induced Diabetic Mice Efficacy_Models->Diabetes_Model Inflammation_Model Carrageenan-induced Paw Edema in Rats Efficacy_Models->Inflammation_Model Cancer_Model Xenograft Tumor Model in Immunocompromised Mice Efficacy_Models->Cancer_Model Lead_Candidate Lead Candidate for Further Development Toxicity_Studies->Lead_Candidate

Figure 3: Workflow for in vivo validation of a therapeutic candidate.

1. In Vivo Anti-Diabetic Model: Streptozotocin (STZ)-Induced Diabetic Mice

  • Induce diabetes in mice by intraperitoneal injection of STZ, which selectively destroys pancreatic beta cells.[19]
  • Administer 5-Ethylpyrazine-2-carboxylic acid or Glipizide orally to diabetic mice for several weeks.
  • Monitor blood glucose levels and body weight regularly.
  • At the end of the study, perform an oral glucose tolerance test (OGTT) to assess glucose homeostasis.

2. In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema in Rats

  • Inject carrageenan into the paw of rats to induce acute inflammation.[20][21]
  • Administer 5-Ethylpyrazine-2-carboxylic acid or Indomethacin orally prior to carrageenan injection.
  • Measure the volume of the paw at regular intervals to quantify the degree of edema. A reduction in paw swelling indicates anti-inflammatory effects.

3. In Vivo Anti-Cancer Model: Xenograft Studies

  • Implant human cancer cells (e.g., MCF-7) subcutaneously into immunocompromised mice.[22][23][24]
  • Once tumors are established, treat the mice with 5-Ethylpyrazine-2-carboxylic acid or Doxorubicin.
  • Measure tumor volume and body weight regularly to assess efficacy and toxicity.

Table 2: Hypothetical In Vivo Comparative Efficacy Data

Model5-Ethylpyrazine-2-carboxylic acidGlipizideIndomethacinDoxorubicin
STZ-Induced Diabetic Mice
% Reduction in Blood Glucose35%45%N/AN/A
Carrageenan Paw Edema
% Inhibition of Edema40%N/A60%N/A
MCF-7 Xenograft Model
% Tumor Growth Inhibition50%N/AN/A80%

Conclusion and Future Directions

This guide outlines a comprehensive and comparative strategy for the preclinical validation of 5-Ethylpyrazine-2-carboxylic acid. By leveraging the known therapeutic profiles of its structural and mechanistic analogs, we can systematically investigate its potential as an anti-diabetic, lipid-lowering, anti-inflammatory, or anti-cancer agent. The proposed experimental workflows, from in vitro mechanistic studies to in vivo efficacy models, provide a robust framework for generating the data necessary to support its advancement as a therapeutic candidate. The key to success lies in rigorous, side-by-side comparisons that not only demonstrate efficacy but also begin to delineate a unique therapeutic niche for this novel chemical entity.

References

  • Glipizide - Wikipedia. [Link]

  • Saleh, A. et al. (2023). Glipizide - StatPearls - NCBI Bookshelf. [Link]

  • Glipizide: Package Insert / Prescribing Information - Drugs.com. [Link]

  • Li, Y. et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

  • Acipimox – GPnotebook. (2021). [Link]

  • What is the mechanism of Acipimox? - Patsnap Synapse. (2024). [Link]

  • Li, Y. et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

  • Acipimox (olbetam) - Uses, Dose, MOA, Brands, Side effects - EMEDZ.NET. [Link]

  • Understanding Glipizide: The Mechanism Behind Its Action in Diabetes Management. (2026). [Link]

  • Gomaa, A. A. et al. (2019). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules. [Link]

  • De-Souza, E. A. et al. (2015). In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. International Journal of Pharmacy and Technology. [Link]

  • Choudhary, D. et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]

  • Kapse, P. et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. International Journal of Molecular Sciences. [Link]

  • Al-Ostath, A. et al. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Malfait, A. M. & Lories, R. J. (2021). In Vivo Models for Inflammatory Arthritis. Methods in Molecular Biology. [Link]

  • Naz, H. et al. (2021). Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. Biomedicines. [Link]

  • Gupta, S. et al. (2023). Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. Journal of Biochemical and Molecular Toxicology. [Link]

  • Hidalgo, M. et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments. [Link]

  • Li, Y. et al. (2023). Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

  • Uddin, M. S. et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Current Pharmaceutical Design. [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. [Link]

  • Liyanage, T. et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Medicines. [Link]

  • Al-Ostath, A. et al. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science. [Link]

  • McTaggart, J. S. et al. (2000). Mechanism of anti-lipolytic action of acipimox in isolated rat adipocytes. Biochimica et Biophysica Acta. [Link]

  • The Use of Animal Models in the Study of Diabetes Mellitus - In Vivo. [Link]

  • In Vivo and In Vitro Approaches to Anti-Diabetic Drug Screening. (2024). Cureus. [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery - Crown Bioscience. (2021). [Link]

  • In-vivo animal models for the study of diabetes mellitus - ResearchGate. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. [Link]

  • In vivo Acute Inflammatory Models - Redoxis. [Link]

  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis - MDPI. [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research. [Link]

  • Animal models for type 1 and type 2 diabetes: advantages and limitations - Frontiers. [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing - Altogen Labs. (2023). [Link]

  • What is the mechanism of Glipizide? - Patsnap Synapse. (2024). [Link]

  • Pharmacology of Acipimox (Olbetam); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • In vitro anti-oxidant and in vivo anti-inflammatory activity determination of the methanolic leaves extract of Millettiapachycarpa - Biomedical Research and Therapy. [Link]

  • Exploring In Vitro Antidiabetic Assays - Athmic Biotech Solutions. (2023). [Link]

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Safety & Regulatory Compliance

Safety

5-Ethylpyrazine-2-carboxylic Acid: Proper Disposal Procedures

Executive Summary & Chemical Identification Immediate Action Required: This compound is an organic acid intermediate commonly used in pharmaceutical synthesis (e.g., Glipizide impurities). It must be handled as Hazardous...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

Immediate Action Required: This compound is an organic acid intermediate commonly used in pharmaceutical synthesis (e.g., Glipizide impurities). It must be handled as Hazardous Chemical Waste . Under no circumstances should this material be flushed down the drain or disposed of in general trash.

Crucial Verification: Ensure you are handling the correct chemical. There is frequent database confusion regarding CAS numbers for this specific derivative.

  • Chemical Name: 5-Ethylpyrazine-2-carboxylic acid[1][2][3]

  • Correct CAS: 13534-75-3 [1][2]

  • Molecular Formula: C₇H₈N₂O₂[2][3]

  • Physical State: Solid (Crystalline Powder)

(Note: Do not confuse with CAS 37674-63-8, which refers to 2-methylpent-3-enoic acid.[4] Verify the label before proceeding.)

Pre-Disposal Assessment & Safety Profile

Before initiating disposal, you must understand the causality of the hazards. This is not just "waste"; it is a reactive chemical entity.

The "Why" Behind the Protocol
  • Acidity (pKa ~3.0 - 3.5): As a carboxylic acid on a pyrazine ring, this compound is moderately acidic. Placing it in a waste container with strong bases (e.g., sodium hydroxide waste) can trigger an exothermic neutralization reaction, pressurizing the container. Rule: Segregate from bases.

  • Nitrogen Content: The pyrazine ring contains two nitrogen atoms. Upon incineration, this generates Nitrogen Oxides (NOx). Rule: The waste manifest must explicitly list "Nitrogenous Organic Acid" to ensure the incineration facility uses appropriate scrubbers.

  • Irritant Profile (H315, H319, H335): The dust is irritating to mucosal membranes. Rule: All disposal transfers must occur inside a fume hood.

Physicochemical Data for Disposal Logic
PropertyValueDisposal Implication
Appearance Off-white to yellow powderSolid waste stream (unless dissolved).
Solubility Soluble in Methanol, DMSO; Mod. WaterRinsate can be aqueous or organic.
Melting Point >150°C (Derivative dependent)Stable solid at room temperature.
Reactivity Incompatible with Strong OxidizersDo not mix with Nitric Acid/Peroxides.
Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. If a step cannot be completed safely, the process halts.

Scenario A: Disposal of Pure Solid Substance
  • Step 1: Container Selection. Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Step 2: Transfer. Inside a fume hood, transfer the solid using a chemically resistant spatula. Avoid generating dust.[5][6][7]

  • Step 3: Labeling. Apply a hazardous waste label immediately.

    • Primary Constituent: 5-Ethylpyrazine-2-carboxylic acid.[1][2][3]

    • Hazard Checkbox: "Irritant", "Corrosive" (due to acidic nature).

  • Step 4: Segregation. Place the container in the Solid Organic Acid waste stream.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Step 1: pH Check. Dip a pH strip into the waste solution.

    • If pH < 2: Classify as Corrosive Acid Waste .

    • If pH 2-12: Classify based on the solvent (e.g., Halogenated vs. Non-Halogenated).

  • Step 2: Solvent Compatibility.

    • If dissolved in DMSO/Methanol : Dispose in "Non-Halogenated Organic Solvents".

    • If dissolved in Dichloromethane : Dispose in "Halogenated Organic Solvents".

  • Step 3: Secondary Containment. Ensure the liquid waste bottle is in a secondary tray to catch drips.

Scenario C: Empty Container Management (The "Triple Rinse" Rule)
  • Add a solvent in which the compound is soluble (e.g., Methanol or Water) to the "empty" original container (~10% volume).

  • Cap and shake well.

  • Pour the rinsate into the appropriate Liquid Waste container (NOT the drain).

  • Repeat 3 times.

  • Deface the label on the original container and discard it as regular trash (if glass) or recycle (if plastic), compliant with local EPA/RCRA regulations.

Decision Logic & Workflow (Visualized)

The following diagram illustrates the decision matrix for segregating this specific compound.

DisposalWorkflow Start Start: Waste Generation (5-Ethylpyrazine-2-carboxylic acid) StateCheck Determine Physical State Start->StateCheck Solid Solid Substance StateCheck->Solid Powder/Crystal Liquid Solution / Mixture StateCheck->Liquid Dissolved SolidSeg Segregate: Solid Organic Waste (Avoid Oxidizers) Solid->SolidSeg Label Labeling: Name, CAS: 13534-75-3, Hazard: Irritant/Acid SolidSeg->Label SolventCheck Identify Primary Solvent Liquid->SolventCheck AqAcid Aqueous Acidic Waste (pH < 2) SolventCheck->AqAcid Water OrgNonHal Organic Solvents (Non-Halogenated) SolventCheck->OrgNonHal Methanol/DMSO OrgHal Organic Solvents (Halogenated) SolventCheck->OrgHal DCM/Chloroform AqAcid->Label OrgNonHal->Label OrgHal->Label Incinerate Final Disposal: High-Temp Incineration (NOx Scrubbing Required) Label->Incinerate

Figure 1: Decision matrix for the segregation of 5-Ethylpyrazine-2-carboxylic acid waste streams.

Regulatory & Compliance Context (RCRA)

While 5-Ethylpyrazine-2-carboxylic acid is not explicitly P-listed or U-listed under 40 CFR 261.33, it falls under the "Characteristic Waste" definitions if not handled correctly:

  • D002 (Corrosivity): If the waste is aqueous and has a pH ≤ 2.

  • Generator Responsibility: As the generator, you are responsible for accurate characterization. Declaring it as "Non-Hazardous" is a liability risk due to its bioactive nature as a drug intermediate.

  • Recommended Disposal Method: Thermal Destruction (Incineration). This ensures the complete breakdown of the pyrazine ring, preventing environmental accumulation of nitrogenous heterocycles.

References
  • PubChem. 2-Pyrazinecarboxylic acid (Parent Compound Analog) - Safety and Hazards. National Library of Medicine. Available at: [Link]

  • Pharmaffiliates. 5-Ethylpyrazine-2-carboxylic Acid (CAS 13534-75-3) Product Data.[2][3] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 5-Ethylpyrazine-2-carboxylic acid

An Expert Guide to Personal Protective Equipment for Handling 5-Ethylpyrazine-2-carboxylic Acid In the precise and demanding environment of scientific research, particularly within drug development, the mastery of safe c...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to Personal Protective Equipment for Handling 5-Ethylpyrazine-2-carboxylic Acid

In the precise and demanding environment of scientific research, particularly within drug development, the mastery of safe chemical handling is not merely a procedural formality—it is the bedrock of reliable results and, more importantly, of personnel safety. This guide, crafted from the perspective of a Senior Application Scientist, offers a comprehensive directive on the correct use of Personal Protective Equipment (PPE) for 5-Ethylpyrazine-2-carboxylic acid. We will move beyond a simple checklist to explore the scientific rationale behind each protective measure, ensuring that your safety protocols are as robust and well-validated as your research.

Understanding the Compound: A Risk-Based Approach to Safety

5-Ethylpyrazine-2-carboxylic acid (CAS No. 13534-75-3) is a heterocyclic compound that, like many powdered reagents, presents a distinct set of handling challenges. A thorough review of its Safety Data Sheet (SDS) reveals a clear GHS classification that dictates our safety strategy.[1] The primary hazards are:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Respiratory Tract Irritation (Specific Target Organ Toxicity, Single Exposure - Category 3): As a dust, it may cause respiratory irritation if inhaled.[1][2][3]

The physical form of this chemical—a solid powder—is a critical factor.[4] Fine powders can easily become airborne during routine procedures like weighing and transferring, creating a significant inhalation risk.[5] Therefore, our PPE ensemble must provide a comprehensive barrier against ingestion, dermal contact, eye exposure, and inhalation.

The Core PPE Ensemble: Your First Line of Defense

The selection of PPE is not a one-size-fits-all exercise; it is a tailored response to the specific chemical and procedural risks. For 5-Ethylpyrazine-2-carboxylic acid, the following ensemble is mandatory.

PPE ComponentSpecificationRationale
Eye Protection Chemical Splash GogglesProtects against airborne powder and accidental splashes, providing a full seal around the eyes which standard safety glasses do not.[6][7] The compound is classified as a serious eye irritant.[1]
Hand Protection Nitrile GlovesOffers chemical resistance and prevents direct skin contact, mitigating the risk of skin irritation as specified in the compound's hazard profile.[1][5][6]
Body Protection Long-Sleeved Laboratory CoatProtects skin and personal clothing from contamination with the chemical powder.[5][6][8]
Respiratory Protection N95-Rated Dust Mask or HigherEssential for preventing the inhalation of airborne particulates, directly addressing the risk of respiratory tract irritation.[3][6] All handling of the powder should occur in a well-ventilated area, preferably a chemical fume hood.[7][9]

The Procedural Blueprint: A Self-Validating Workflow

Safe handling is an active process, not a passive state. The following workflow is designed as a self-validating system, where each step logically reinforces the safety of the next.

G cluster_prep 1. Preparation Phase cluster_handling 2. Safe Handling Phase cluster_disposal 3. Post-Handling & Disposal Phase A Review Safety Data Sheet (SDS) for 5-Ethylpyrazine-2-carboxylic acid B Verify Functionality of Chemical Fume Hood A->B C Assemble and Inspect All Required PPE B->C D Don PPE in Correct Sequence (Coat, Mask, Goggles, Gloves) C->D Proceed to Handling E Perform All Manipulations (Weighing, Transfer) Inside Fume Hood D->E F Minimize Dust Generation E->F G Segregate Chemical Waste and Contaminated PPE F->G Proceed to Disposal H Doff PPE in Designated Area (Gloves, Goggles, Coat, Mask) G->H I Wash Hands Thoroughly H->I

Caption: A systematic workflow for handling 5-Ethylpyrazine-2-carboxylic acid.

Protocol for Donning and Doffing PPE

The order of putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Laboratory Coat: Ensure it is fully fastened.

  • Respirator/Mask: Position correctly over the nose and mouth and perform a user seal check.

  • Goggles: Ensure a snug fit.

  • Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.

Doffing Sequence (Taking Off): This process is designed to contain the contaminant.

  • Gloves: Remove first, as they are considered the most contaminated. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and remove it.

  • Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Laboratory Coat: Unfasten and peel it off, folding it so the contaminated exterior is contained inward.

  • Respirator/Mask: Remove last by touching only the straps.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.[2][7]

Operational and Disposal Plans

Handling Operations:

  • Always handle 5-Ethylpyrazine-2-carboxylic acid within a certified chemical fume hood or a glove box to contain any dust.[9][10]

  • Use tools and techniques that minimize dust generation, such as careful scooping rather than pouring from a height.[2][3]

  • Ensure eyewash stations and safety showers are readily accessible and unobstructed.[4][11]

Disposal:

  • All solid waste, including residual chemical and contaminated items (e.g., weigh boats, paper towels), must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Used disposable PPE (gloves, masks) should be considered contaminated and disposed of as hazardous waste according to your institution's guidelines.[1][11]

  • Never dispose of this chemical down the drain. Consult your institution's Environmental Health & Safety (EHS) department for specific disposal procedures.[12]

By adhering to this comprehensive safety framework, you establish a laboratory environment that prioritizes safety and scientific integrity. This diligent approach ensures that the potential hazards of 5-Ethylpyrazine-2-carboxylic acid are effectively managed, allowing you to focus on achieving your research objectives.

References

  • Pyrazine-2-Carboxylic Acid MSDS/SDS.Source not available.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • 5-Chloropyrazine-2-carboxylic acid Safety D
  • Personal Protective Equipment for Chemical Handling. Safely.io.
  • Safety Data Sheet for 5-Ethylpyrazine-2-Carboxylic Acid. Aaron Chemicals LLC.
  • Pyrazine-2-carboxylic acid Safety D
  • 2-Ethyl-5-methylpyrazine Hazard Inform
  • Pyrazine-2,3-dicarboxylic acid Safety D
  • 5-Aminopyrazine-2-carboxylic acid Safety D
  • 2-Pyrazinecarboxylic acid Safety D
  • Powder Coating Personal Protective Equipment (PPE) Requirements.Source not available.
  • Safety Data Sheet for 5-Hydroxypyrazine-2-carboxylic Acid. LGC Standards.
  • Safety Data Sheet for Pyrazine-2-carboxylic acid. Fisher Scientific.
  • Which equipment to select for handling toxic materials and protecting operators?
  • Safety Data Sheet for 2-Methylpyrazine-5-carboxylic acid. Fisher Scientific.

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